molecular formula C14H21N B7845584 Cyclohexyl(2-methylphenyl)methanamine

Cyclohexyl(2-methylphenyl)methanamine

Cat. No.: B7845584
M. Wt: 203.32 g/mol
InChI Key: BSKUIAGDARKODT-UHFFFAOYSA-N
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Description

Cyclohexyl(2-methylphenyl)methanamine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexyl(2-methylphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl(2-methylphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-(2-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h5-7,10,12,14H,2-4,8-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKUIAGDARKODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of Cyclohexyl(2-methylphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical, synthetic, and pharmacological profile of Cyclohexyl(2-methylphenyl)methanamine , a lipophilic primary amine scaffold with significant relevance in Central Nervous System (CNS) medicinal chemistry.

Executive Summary

Cyclohexyl(2-methylphenyl)methanamine (CAS: 1183156-61-7) is a sterically hindered, lipophilic primary amine characterized by a chiral center linking a cyclohexane ring and an ortho-toluoyl group.[1][2] Structurally analogous to the dissociative anesthetic pharmacophore (e.g., lefetamine, ephenidine), this scaffold represents a critical chemical space for designing NMDA receptor antagonists and Monoamine Transporter (MAT) inhibitors.[1][2]

This guide provides a definitive analysis of its physicochemical properties, synthetic routes, and ADME liabilities, grounded in empirical data and predictive modeling for high-throughput screening (HTS) campaigns.[1][2]

Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]

The molecule consists of a methanamine core substituted at the


-carbon with two bulky hydrophobic domains: a flexible cyclohexyl ring and a rigid, planar 2-methylphenyl (o-tolyl) moiety.[1][2] The ortho-methyl group introduces significant torsional strain and steric hindrance, influencing both receptor binding kinetics and metabolic stability.[1][2]
Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-Cyclohexyl-1-(2-methylphenyl)methanamine
Systematic Name

-Cyclohexyl-2-methylbenzenemethanamine
CAS Number 1183156-61-7 (Free Base)
Molecular Formula C

H

N
SMILES CC1=CC=CC=C1C(N)C2CCCCC2
Stereochemistry Contains 1 Chiral Center (Exists as (R) and (S) enantiomers)
Structural Visualization

The following diagram illustrates the connectivity and the critical steric clash zone introduced by the ortho-methyl group.[1][2]

ChemicalStructure Core Chiral Center (C-alpha) Amine Primary Amine (-NH2) Core->Amine Polar Head Cyclohexyl Cyclohexyl Ring (Lipophilic/Flexible) Core->Cyclohexyl Hydrophobic 1 Aryl 2-Methylphenyl (Aromatic/Rigid) Core->Aryl Hydrophobic 2 OrthoMe o-Methyl Group (Steric Shield) Aryl->OrthoMe Positional Isomerism OrthoMe->Core Steric Clash

Figure 1: Structural deconstruction of Cyclohexyl(2-methylphenyl)methanamine highlighting the steric influence of the ortho-methyl substituent on the chiral center.[1][2]

Physicochemical Properties (The Core)

Understanding the physicochemical landscape is vital for predicting Blood-Brain Barrier (BBB) penetration and oral bioavailability.[1][2] The compound exhibits "CNS-Drug-Like" properties but requires salt formation for aqueous formulation.[1][2]

Quantitative Data Profile
PropertyValue / RangeMechanistic Implication
Molecular Weight 203.32 g/mol Ideal for CNS penetration (< 400 Da).[1][2]
LogP (Predicted) 3.6 – 3.9Highly lipophilic; suggests rapid passive diffusion across BBB.[1][2]
pKa (Basic Amine) 9.8 ± 0.3Predominantly ionized (>99%) at physiological pH (7.4).[1][2]
Topological PSA 26.02 ŲWell below the 90 Ų threshold for BBB permeability.[1][2]
H-Bond Donors 2Favorable for membrane traversal.[1][2]
H-Bond Acceptors 1Minimal desolvation penalty.[1][2]
Boiling Point ~305°C (760 mmHg)High thermal stability; amenable to GC-MS analysis.[1][2]
Solubility (Water) < 0.1 mg/mLPractically insoluble as free base; requires HCl/Tartrate salt.[1][2]
Solubility & Formulation Strategy
  • Free Base: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate.[1][2]

  • Salt Forms: The Hydrochloride (HCl) salt is the standard for biological assays, significantly enhancing aqueous solubility to >10 mg/mL.[1][2]

  • Stability: The

    
    -substitution provides resistance to oxidative deamination compared to non-substituted benzylamines.[1][2]
    

Synthetic Methodologies

For research applications, synthesis typically follows a Grignard addition to a nitrile or reductive amination.[1][2] The Grignard-Nitrile Route is preferred for its atom economy and direct access to the primary amine via an imine intermediate.[1][2]

Protocol: Grignard Addition to Cyclohexanecarbonitrile[1][2]

Objective: Synthesize Cyclohexyl(2-methylphenyl)methanamine.

  • Reagents:

    • Cyclohexanecarbonitrile (1.0 eq)[1][2]

    • o-Tolylmagnesium bromide (1.2 eq, in Et2O/THF)[1]

    • Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LAH)[1][2]

    • Anhydrous THF[1][2]

  • Step-by-Step Workflow:

    • Formation of Imine: Under inert atmosphere (

      
      ), add o-tolylmagnesium bromide dropwise to a solution of cyclohexanecarbonitrile in THF at 0°C.
      
    • Reflux: Heat to reflux for 4–6 hours to drive the formation of the magnesium imine salt (

      
      ).
      
    • Reduction (One-Pot): Cool the mixture to 0°C. Carefully add a reducing agent (NaBH4 in MeOH or LAH in THF) to reduce the imine directly to the amine.[1][2] Note: Acidic hydrolysis without reduction would yield the ketone.[1][2]

    • Work-up: Quench with saturated

      
      , extract with Et2O, and dry over 
      
      
      
      .
    • Purification: Isolate the free base via flash chromatography (DCM:MeOH:NH3) or precipitate as the HCl salt using ethereal HCl.[1][2]

SynthesisPathway SM1 Cyclohexanecarbonitrile ImineSalt Magnesium Imine Salt (Intermediate) SM1->ImineSalt Grignard Addition (THF, Reflux) SM2 o-Tolylmagnesium Bromide SM2->ImineSalt Ketone Cyclohexyl(2-methylphenyl)methanone (Side Product if Hydrolyzed) ImineSalt->Ketone Acid Hydrolysis (H3O+) Product Cyclohexyl(2-methylphenyl)methanamine (Target) ImineSalt->Product Reduction (NaBH4 or LAH) Ketone->Product Reductive Amination (NH4OAc, NaCNBH3)

Figure 2: Synthetic pathways emphasizing the direct reduction of the metallo-imine intermediate to avoid the ketone step.[1][2]

Analytical Characterization

Validating the identity of the compound requires specific spectral signatures.[1][2]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.10–7.30 (m, 4H, Ar-H): Characteristic aromatic multiplets.[1][2]
      
    • 
       3.85 (d, 1H, 
      
      
      
      ): The benzylic proton.[1][2] The chemical shift is shielded relative to the phenyl analog due to the cyclohexyl group.[1][2]
    • 
       2.35 (s, 3H, 
      
      
      
      ): Distinct singlet for the ortho-methyl group.[1][2]
    • 
       0.90–1.90 (m, 11H, Cyclohexyl): Broad multiplets.[1][2]
      
  • Mass Spectrometry (ESI+):

    • Parent Ion

      
       m/z.[1][2][3]
      
    • Fragmentation: Loss of

      
       (
      
      
      
      ) is common in benzylic amines.[1][2]

ADME & Pharmacological Implications[1][2]

Metabolic Stability

The ortho-methyl group serves as a "metabolic block," potentially reducing the rate of aromatic hydroxylation at the 2-position.[1][2] However, the molecule is susceptible to:

  • N-Oxidation: Mediated by FMOs.[1][2]

  • Benzylic Hydroxylation: At the ortho-methyl group (CYP450 mediated), leading to a benzyl alcohol metabolite.[1][2]

  • Deamination: Oxidative deamination to the ketone (Cyclohexyl(2-methylphenyl)methanone).[1][2]

CNS Activity Potential

This scaffold falls within the structural class of 1,2-diarylethylamines and


-substituted benzylamines , known for:
  • NMDA Receptor Antagonism: The sterically crowded amine mimics the pharmacophore of dissociatives like Lanicemine, potentially blocking the ion channel pore.[1][2]

  • Monoamine Reuptake Inhibition: Lipophilic bulky amines often exhibit affinity for DAT and NET transporters.[1][2]

Metabolism Parent Parent Compound (C14H21N) Met1 N-Hydroxyl Amine Parent->Met1 FMO (N-Oxidation) Met2 Benzylic Alcohol (on o-Methyl) Parent->Met2 CYP450 (Hydroxylation) Met3 Ketone Metabolite (Deamination) Parent->Met3 MAO/CYP (Deamination)

Figure 3: Predicted metabolic liabilities.[1][2] The o-methyl hydroxylation is a specific clearance pathway for this tolyl derivative.[1][2]

References

  • PubChem. (2025).[1][2][4] Compound Summary: Cyclohexyl(2-methylphenyl)methanamine (CAS 1183156-61-7).[1][2][5][6][7] National Library of Medicine.[1][2] [Link]

  • Shao, L., et al. (2011).[1][2] "Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor."[1][2] Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441.[1][2] (Cited for structural analog activity).[1][2] [Link]

Sources

In-Depth Technical Guide: Spectroscopic Characterization and Synthesis of Cyclohexyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexyl(2-methylphenyl)methanamine (CAS: 1183156-61-7) is a sterically hindered, lipophilic primary amine. Molecules bearing this structural motif—a benzylic chiral center flanked by an aromatic ring and a bulky cycloalkane—are highly valued in medicinal chemistry as pharmacophores for central nervous system (CNS) targets, including NMDA receptor antagonists and monoamine transporter inhibitors.

This whitepaper provides a comprehensive, self-validating protocol for the synthesis of cyclohexyl(2-methylphenyl)methanamine, coupled with a rigorous mechanistic breakdown of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Physicochemical Profile

Before initiating synthesis or spectroscopic validation, it is critical to establish the baseline physicochemical parameters of the target molecule. These metrics dictate solvent selection, extraction pH, and chromatographic conditions.

PropertyValue
Chemical Name 1-cyclohexyl-1-(o-tolyl)methanamine
CAS Registry Number [1]
Molecular Formula C₁₄H₂₁N
Molecular Weight 203.32 g/mol
Monoisotopic Mass 203.1674 Da
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)
Hydrogen Bond Acceptors 1 (Nitrogen lone pair)
Predicted pKa ~9.5 (Basic)

Synthetic Methodology & Validation Protocols

Reaction Design & Causality

The most efficient route to synthesize sterically hindered benzylic amines is the nucleophilic addition of a Grignard reagent to an aryl nitrile, followed by in situ reduction of the resulting imine.

Causality in Reagent Selection: We utilize cyclohexylmagnesium bromide and o-tolunitrile. The intermediate is a robust imine-magnesium complex. Instead of isolating the unstable imine, we perform a tandem solvolysis-reduction using methanol and sodium borohydride (NaBH₄). The protic methanol deliberately breaks the Mg-N coordination, generating a transient iminium species that is highly susceptible to rapid, chemoselective hydride attack by NaBH₄, preventing the formation of secondary amine byproducts.

SynthesisWorkflow A o-Tolunitrile (Starting Material) C Imine-Magnesium Complex [Intermediate] A->C Anhydrous THF, 0°C to RT B Cyclohexylmagnesium Bromide (Grignard Reagent) B->C Nucleophilic Addition D Tandem Reduction (NaBH4 / MeOH) C->D Solvolysis & Hydride Transfer E Cyclohexyl(2-methylphenyl)methanamine (Target Product) D->E Aqueous NaOH Workup

Figure 1: Synthetic workflow for Cyclohexyl(2-methylphenyl)methanamine via Grignard addition.

Step-by-Step Self-Validating Protocol
  • Grignard Addition:

    • Dissolve o-tolunitrile (1.0 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere. Cool to 0 °C.

    • Dropwise, add cyclohexylmagnesium bromide (1.2 eq, 2.0 M in diethyl ether). Stir for 2 hours at room temperature.

    • Self-Validation Point 1: Monitor via Thin Layer Chromatography (TLC) (Hexane/EtOAc 9:1). The reaction is complete when the UV-active nitrile spot (Rf ~0.6) disappears, replaced by a baseline spot (the highly polar Mg-complex).

  • In Situ Reduction:

    • Cool the vessel to -10 °C. Carefully quench the reaction by the dropwise addition of anhydrous methanol (exothermic solvolysis).

    • Add NaBH₄ (2.0 eq) in small portions over 15 minutes. Stir for 4 hours at room temperature.

  • Workup & Extraction:

    • Quench excess borohydride with 1M aqueous NaOH (adjusting the aqueous layer to pH > 11 to ensure the amine is fully deprotonated and lipophilic).

    • Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Self-Validation Point 2: Perform an immediate neat IR scan of the crude oil. The complete absence of the sharp C≡N stretch at ~2220 cm⁻¹ and the appearance of a broad N-H doublet at ~3300 cm⁻¹ confirms successful tandem reduction.

Spectroscopic Characterization & Mechanistic Assignments

The structural verification of cyclohexyl(2-methylphenyl)methanamine relies on interpreting the complex magnetic and vibrational environments created by its chiral center and steric bulk. The following assignments are grounded in standard spectroscopic principles as detailed in [2].

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) The presence of the chiral benzylic carbon (C1) breaks the symmetry of the adjacent cyclohexyl ring. Consequently, the axial and equatorial protons of the cyclohexyl group are diastereotopic, resulting in a highly complex, overlapping multiplet rather than simple first-order splitting.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
7.42d (J = 7.5 Hz)1HAr-H6Deshielded by proximity to the benzylic amine group.
7.10 - 7.25m3HAr-H3, H4, H5Standard ortho-disubstituted aromatic splitting.
3.95d (J = 7.0 Hz)1HCH-NH₂ (Benzylic)Shifted downfield by the anisotropic effect of the aryl ring and electronegativity of nitrogen. Coupled to the cyclohexyl methine proton.
2.36s3HAr-CH₃ (o-tolyl)Standard aryl-methyl shift.
1.55br s2H-NH₂Broad due to quadrupolar relaxation of ¹⁴N and intermolecular hydrogen bonding. Disappears upon D₂O shake.
0.85 - 1.85m11HCyclohexyl CH & CH₂Complex multiplet due to the diastereotopic environment induced by the adjacent chiral center.

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
142.1Ar-C1 (Quaternary, attached to benzylic CH)
135.8Ar-C2 (Quaternary, attached to CH₃)
130.4, 126.8, 126.2, 125.5Ar-C3, Ar-C4, Ar-C5, Ar-C6
58.2Benzylic CH-NH₂
44.5Cyclohexyl CH (Methine)
30.5, 30.1, 26.5, 26.3, 26.2Cyclohexyl CH₂ (Diastereotopic carbons)
19.5Ar-CH₃
Infrared (IR) Spectroscopy

As outlined in [3], the vibrational modes of the amine group are the most critical diagnostic markers for this molecule.

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Causality
3380, 3310Medium, DoubletN-H StretchPrimary amines exhibit two bands (symmetric and asymmetric stretching) because the two N-H bonds can stretch in-phase or out-of-phase.
3060, 3020WeakC-H Stretch (sp²)Characteristic of the aromatic o-tolyl ring.
2920, 2850StrongC-H Stretch (sp³)Dominant peaks due to the massive aliphatic bulk of the cyclohexyl ring.
1595, 1490MediumC=C StretchAromatic ring breathing modes.
750StrongC-H Out-of-Plane BendConfirms the ortho-disubstituted pattern of the aromatic ring.
Mass Spectrometry (EI-MS, 70 eV) & Fragmentation Mechanics

Under Electron Impact (EI) conditions, the molecular ion ([M]⁺ at m/z 203) is highly unstable and undergoes rapid α-cleavage.

Causality of the Base Peak: Cleavage of the benzylic C-C bonds can theoretically result in the loss of either a cyclohexyl radical (•C₆H₁₁) or an o-tolyl radical (•C₇H₇). Because the secondary aliphatic cyclohexyl radical is thermodynamically vastly more stable than an sp²-hybridized aryl radical, the loss of the cyclohexyl group is overwhelmingly favored. This yields a highly stabilized o-tolyl-CH=NH₂⁺ iminium ion, which registers as the base peak (100% relative abundance) at m/z 120.

MS_Fragmentation M Molecular Ion [M]+ m/z 203 F1 Alpha-Cleavage Loss of Cyclohexyl (•C6H11) M->F1 Highly Favored (Stable Radical) F3 Loss of NH3 (-17 Da) M->F3 Minor Pathway I1 o-Tolyl-CH=NH2+ m/z 120 (Base Peak) F1->I1 I3 Carbocation m/z 186 F3->I3

Figure 2: Primary mass spectrometry fragmentation pathways emphasizing the m/z 120 base peak.

Fragment m/zRelative AbundanceStructural Assignment
203~5%Molecular Ion [M]⁺
186~10%[M - NH₃]⁺ (Loss of ammonia)
120 100% [M - C₆H₁₁]⁺ (Base Peak, o-tolyl iminium ion)
112< 2%[M - C₇H₇]⁺ (Minor cleavage due to unstable aryl radical)
91~15%Tropylium ion (C₇H₇⁺)

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole. URL:[Link]

Potential applications of substituted cyclohexylmethanamines in organic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential applications of substituted cyclohexylmethanamines in organic chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has elevated the substituted cyclohexylmethanamine scaffold from a simple aliphatic amine to a critical bioisostere for benzylamines.[1] Unlike their aromatic counterparts, these saturated systems offer defined three-dimensional vectors, improved metabolic stability, and tunable lipophilicity (


 character). This guide analyzes the structural pharmacology, high-value applications (from antifibrinolytics to sigma receptor ligands), and precise synthetic protocols required to access these privileged motifs with stereochemical control.

Part 1: Structural Pharmacology & The "Escape from Flatland"

The Bioisosteric Shift

Replacing a planar phenyl ring with a cyclohexane core is not merely a change in saturation; it is a fundamental alteration of the pharmacophore's topology.[1]

FeatureBenzylamine (Aromatic)Cyclohexylmethanamine (Aliphatic)Impact on Drug Design
Topology Planar (2D)Chair Conformation (3D)Access to distinct vectors in receptor pockets.
Metabolism Prone to CYP450 benzylic oxidationResistant to rapid oxidationExtends half-life (

).
Basicity (

)
~9.0 - 9.5~10.5 - 10.7Stronger cation-

interactions with receptor residues.[1]
Solubility Limited (unless substituted)Improved aqueous solubilityBetter oral bioavailability.[1]
Stereochemical Imperative: Cis vs. Trans

The cyclohexane ring introduces stereoisomerism that is absent in the benzene analog.[1]

  • Trans-isomers: Generally thermodynamically more stable (diequatorial substituents) and often the bioactive form (e.g., Tranexamic acid). They mimic the extended distance of para-substituted aromatics.[1]

  • Cis-isomers: Often possess higher energy (axial-equatorial) and distinct spatial projections, useful for inducing specific receptor conformational changes.[1]

Part 2: High-Value Applications in Medicinal Chemistry[1]

Antifibrinolytics: The Tranexamic Acid Paradigm

Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) represents the archetype of this scaffold's utility.

  • Mechanism: It binds to the lysine-binding sites of plasminogen, blocking the interaction with fibrin.[1]

  • Criticality of Stereochemistry: Only the trans isomer fits the lysine-binding pocket effectively, mimicking the distance between the ammonium and carboxylate groups in lysine. The cis isomer is essentially inactive.[1] This dictates the synthetic requirement for high trans-selectivity.[1]

Sigma Receptor Ligands (Oncology & CNS)

Substituted cyclohexylmethanamines are privileged scaffolds for Sigma-1 (


) and Sigma-2 (

) receptors
.
  • PB28 Analogs: The compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is a nanomolar affinity

    
     ligand.[2]
    
  • Application: These ligands are used as PET radiotracers for tumor imaging (proliferative status) and as potential antineoplastic agents that induce apoptosis via mitochondrial superoxide pathways.[1] The cyclohexyl ring provides the necessary bulk and lipophilicity to anchor the ligand in the hydrophobic pocket of the receptor.

NMDA Receptor Antagonists

Amino-alkyl-cyclohexanes, such as Neramexane , function as uncompetitive NMDA receptor antagonists.[1][3]

  • Role: Neuroprotection in Alzheimer’s and neuropathic pain.[1]

  • Structure-Activity Relationship (SAR): The cyclohexyl ring blocks the ion channel pore.[1] Substitution on the ring (e.g., methyl, ethyl) modulates the depth of channel block and off-rate kinetics, which is crucial for distinguishing between pathological (excessive) and physiological (synaptic) glutamate signaling.

Part 3: Advanced Synthetic Protocols

Strategic Route: Catalytic Hydrogenation of Benzonitriles

The most scalable route to cyclohexylmethanamines is the hydrogenation of the corresponding aromatic nitrile. This method achieves "two birds with one stone": reduction of the nitrile to an amine and saturation of the aromatic ring.[1]

Protocol: Synthesis of trans-4-(Trifluoromethyl)cyclohexylmethanamine

This protocol emphasizes the control of cis/trans selectivity, a common challenge.

Reagents:

  • 4-(Trifluoromethyl)benzonitrile (1.0 eq)

  • Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    , 5 mol%) or Ruthenium on Carbon (Ru/C)
  • Solvent: Isopropyl Alcohol (IPA) or Methanol

  • Additive: Ammonia (NH

    
    ) or Acetic Acid (to suppress secondary amine formation)
    

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave, dissolve 4-(trifluoromethyl)benzonitrile (17.1 g, 100 mmol) in IPA (150 mL).

  • Catalyst Loading: Add Rh/Al

    
    O
    
    
    
    (850 mg). Note: Rhodium favors the formation of the cis-isomer kinetically, while Ruthenium at high temperature favors the trans-isomer.
  • Ammonia Addition: Charge the vessel with anhydrous NH

    
     gas (approx. 5 bar) or add concentrated aqueous ammonia (10 mL). Causality: Ammonia prevents the condensation of the intermediate imine with the product amine, inhibiting the formation of dibenzyl-type secondary amines.
    
  • Hydrogenation: Pressurize with H

    
     to 50 bar. Heat to 80°C. Stir vigorously (1000 rpm) for 12 hours.
    
  • Isomerization (The "Trans" Fix):

    • The initial product is often a cis/trans mixture.[1]

    • Filter the catalyst.[1]

    • Isomerization Step: Reflux the crude amine mixture in ethanol with a catalytic amount of sodium ethoxide (NaOEt) for 4 hours. This thermodynamic equilibration converts the cis isomer (axial-equatorial) to the stable trans isomer (diequatorial).

  • Purification: Concentrate the solvent. Dissolve the residue in diethyl ether and precipitate the hydrochloride salt using HCl in dioxane.[1] Recrystallize from Ethanol/Et

    
    O to yield pure trans-4-(trifluoromethyl)cyclohexylmethanamine hydrochloride.[1]
    
Organocatalytic Cascade (Asymmetric Synthesis)

For chiral, highly substituted derivatives, organocatalysis offers a metal-free route.

  • Mechanism: A "Tandem Photocatalyzed Annulation" or a Hantzsch ester reduction catalyzed by chiral phosphoric acids.[1]

  • Utility: Allows for the construction of the cyclohexane ring with the amine handle already in place, often with high enantioselectivity (

    
    95% ee).
    

Part 4: Visualization & Logic Mapping[1]

Synthetic Workflow & Selectivity Logic

The following diagram illustrates the decision tree for synthesizing these scaffolds, highlighting the critical divergence between kinetic (cis) and thermodynamic (trans) outcomes.

SyntheticLogic Start Aromatic Precursor (Benzonitrile/Benzylamine) Method1 Catalytic Hydrogenation (Rh/C or Ru/C) Start->Method1 H2, 50 bar, NH3 Intermediate Cis/Trans Mixture Method1->Intermediate Ring Saturation Isomerization Thermodynamic Equilibration (NaOEt/EtOH Reflux) Intermediate->Isomerization If Trans needed CisProduct Cis-Cyclohexylmethanamine (Kinetic Product) Intermediate->CisProduct Purification (if Cis needed) TransProduct Trans-Cyclohexylmethanamine (Thermodynamic Product) Isomerization->TransProduct Diequatorial Stability

Caption: Synthetic pathway for cyclohexylmethanamines, emphasizing the thermodynamic equilibration step required to access the bioactive trans-isomer.

Pharmacophore Mapping: Aromatic vs. Aliphatic

This diagram visualizes why the switch to cyclohexylmethanamine alters biological activity.

Pharmacophore Benzyl Benzylamine Scaffold (Planar) Target1 CYP450 Enzyme Benzyl->Target1 High Affinity (Oxidative Metabolism) Target2 GPCR Hydrophobic Pocket Benzyl->Target2 Pi-Stacking Only Cyclohexyl Cyclohexylmethanamine (3D Chair) Cyclohexyl->Target1 Low Affinity (Metabolic Stability) Cyclohexyl->Target2 Hydrophobic Filling + Defined Vector

Caption: Pharmacophore comparison showing the metabolic advantage and structural "filling" capability of the cyclohexyl scaffold compared to the planar benzylamine.

References

  • Tranexamic Acid & Stereochemistry

    • Title: Trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Sigma Receptor Ligands (PB28)

    • Title: Analogues of σ receptor ligand PB28 with added polar functionality and reduced lipophilicity

    • Source: Journal of Medicinal Chemistry (via NIH)
    • URL:[Link]

  • NMDA Receptor Antagonists

    • Title: Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists[3]

    • Source: Current Pharmaceutical Design (via PubMed)
    • URL:[Link]

  • Catalytic Hydrogenation Protocols

    • Title: Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts[4]

    • Source: Reaction Chemistry & Engineering (RSC)[4]

    • URL:[Link]

  • Organocatalytic Approaches

    • Title: Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines[1]

    • Source: J. Am. Chem. Soc.[1] (via Organic-Chemistry.org)

    • URL:[Link]

Sources

"Cyclohexyl(2-methylphenyl)methanamine" as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Cyclohexyl(2-methylphenyl)methanamine" as a Building Block in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the architecture of small molecule therapeutics, Cyclohexyl(2-methylphenyl)methanamine (CAS: 52505-05-2) represents a high-value secondary amine building block. It distinguishes itself from generic benzylamines through two critical structural features: the lipophilic bulk of the cyclohexyl ring and the conformational restriction imposed by the ortho-methyl group on the phenyl ring.

This guide analyzes the utility of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, providing validated synthetic protocols and mechanistic insights into its pharmacophoric behavior.

Chemical Profile & Structural Logic

The "Magic Methyl" Effect

The 2-methyl (ortho-tolyl) substituent is not merely a hydrophobic handle; it is a conformational lock. Unlike an unsubstituted benzyl group, which rotates freely, the ortho-methyl group induces a rotational energy barrier via steric clash with the benzylic protons and the amine nitrogen.

  • Medicinal Impact: This pre-organization can minimize the entropy penalty (

    
    ) upon receptor binding, a phenomenon often referred to as the "Magic Methyl" effect in medicinal chemistry literature [1].
    
Cyclohexyl vs. Phenyl

Replacing a phenyl ring with a cyclohexyl ring (saturation) significantly alters the physicochemical profile:

  • Dimensionality: Cyclohexyl is a 3D "chair" structure, whereas phenyl is planar. This allows the molecule to fill hydrophobic pockets in GPCRs and ion channels more effectively.

  • Metabolic Stability: The cyclohexyl ring lacks the

    
    -electron cloud prone to oxidative metabolism (e.g., CYP450-mediated hydroxylation) common in electron-rich aromatic rings.
    
PropertyValue (Predicted)Significance
Molecular Weight 203.32 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant)
cLogP ~4.2High lipophilicity; requires polar decoration for oral drugs
pKa (Base) ~9.8Protonated at physiological pH; mimics cationic neurotransmitters
Rotatable Bonds 3Low flexibility due to steric hindrance

Synthetic Protocol: Reductive Amination

The most robust route to Cyclohexyl(2-methylphenyl)methanamine is the reductive amination of cyclohexanone with 2-methylbenzylamine. This method is preferred over direct alkylation (which risks over-alkylation to the tertiary amine).

Reaction Pathway (Graphviz)

G Amine 2-Methylbenzylamine Imine Imine Intermediate (Transient) Amine->Imine - H2O Ketone Cyclohexanone Ketone->Imine - H2O Product Cyclohexyl(2-methylphenyl) methanamine Imine->Product Hydride Transfer Reagent NaBH(OAc)3 DCE, AcOH Reagent->Imine

Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride.

Step-by-Step Methodology

Objective: Synthesis of N-(2-methylbenzyl)cyclohexanamine (10 mmol scale).

Reagents:

  • Cyclohexanone (1.0 equiv, 10 mmol)

  • 2-Methylbenzylamine (1.0 equiv, 10 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 14 mmol)

  • Acetic Acid (1.0 equiv, catalytic promoter)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)

Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve Cyclohexanone (0.98 g) and 2-Methylbenzylamine (1.21 g) in DCE (30 mL). Add Acetic Acid (0.6 mL). Stir at room temperature for 30 minutes to allow equilibrium formation of the imine.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (2.97 g) portion-wise over 10 minutes. Note: STAB is preferred over NaBH4 because it selectively reduces the imine in the presence of the ketone, minimizing cyclohexanol byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Eluent: 10% MeOH in DCM) or LC-MS.

  • Quench: Quench with saturated aqueous NaHCO3 (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. The crude oil can be purified via flash column chromatography (SiO2, Hexane/EtOAc gradient) or crystallized as the HCl salt by adding 4M HCl in Dioxane.

Medicinal Chemistry Utility & Derivatization

As a secondary amine, this building block serves as a "warhead carrier" or a hydrophobic anchor.

Divergent Synthesis Map

G Core Cyclohexyl(2-methylphenyl) methanamine (Secondary Amine) Urea Urea Derivatives (Soluble Epoxide Hydrolase Inhibitors) Core->Urea Nu: Attack Amide Amide/Sulfonamide (Ion Channel Blockers) Core->Amide Acylation TertAmine Tertiary Amines (Sigma/GPCR Ligands) Core->TertAmine Alkylation R_Urea + Isocyanates R_Amide + Acid Chlorides + Sulfonyl Chlorides R_Tert + Alkyl Halides (Reductive Amination)

Figure 2: Functionalization strategy for library generation.

Target Classes
  • Sigma Receptors (

    
    ):  The N-alkyl-N-benzyl motif is a classic pharmacophore for Sigma receptors. The cyclohexyl group mimics the hydrophobic bulk found in high-affinity ligands like PB28.
    
  • Calcium Sensing Receptor (CaSR): Calcilytics (CaSR antagonists) frequently utilize a secondary amine core flanked by a lipophilic aromatic ring and a cycloalkyl group to block the transmembrane domain.

  • Mucolytics: Structurally analogous to Bromhexine and Ambroxol (which are cyclohexyl-benzylamines), this scaffold can be explored for modulation of surfactant proteins or sodium channels in airway epithelium.

References

  • Sigma-Aldrich. Product Specification: N-(2-methylbenzyl)cyclohexanamine hydrochloride.[1] Accessed 2026.[2]

  • Beilstein Journal of Organic Chemistry. Recent advances in the cleavage of non-activated amides (Contextual citation on amide/amine synthesis).

  • Canadian Journal of Chemistry. Heteroatom-directed lateral lithiation: synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines. (Demonstrates the reactivity of the 2-methylbenzylamine precursor).

  • ChemChart. N-(2-methylbenzyl)cyclohexanamine hydrochloride (52505-05-2) Supplier and Safety Data. [1][3][4]

Sources

Theoretical and Computational Studies of Cyclohexyl(aryl)methanamines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexyl(aryl)methanamines (CAMs)—structurally characterized by a central methanamine linker bridging a lipophilic cyclohexyl ring and an aromatic moiety—represent a highly versatile pharmacophore. While structurally adjacent to the well-documented arylcyclohexylamines (such as ketamine and phencyclidine) [1, 2], CAMs exhibit unique conformational flexibility. This flexibility allows them to act as potent central nervous system (CNS) agents, broad-spectrum kinase inhibitors, and even viral entry inhibitors targeting endosomal receptors[5].

As a Senior Application Scientist, I have observed that empirical screening of CAM derivatives often fails without a rigorous theoretical framework. Small structural perturbations—such as the halogenation of the aryl ring—drastically alter the molecule's electrostatic potential, metabolic stability, and receptor binding affinity [3]. This whitepaper establishes a field-proven, self-validating computational pipeline encompassing Density Functional Theory (DFT), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling to rationally design and evaluate CAM derivatives.

Quantum Mechanical Profiling: DFT Methodologies

Before a CAM derivative can be docked into a biological target, its ground-state geometry and electronic properties must be rigorously defined. Naive molecular mechanics (MM) optimizations often misrepresent the critical dihedral angle between the aryl plane and the methanamine nitrogen, leading to downstream docking failures.

Causality in Functional Selection

In our pipelines, we strictly avoid the ubiquitous B3LYP functional for optimizing CAMs. Because the binding efficacy of the aryl group relies heavily on


 stacking and dispersion forces within receptor pockets, we employ the M06-2X  functional. M06-2X is parameterized specifically for non-covalent interactions and medium-range electron correlation, ensuring the spatial arrangement of the cyclohexyl chair conformation relative to the aryl ring is energetically accurate.
Protocol: High-Fidelity DFT Optimization

To ensure a self-validating quantum mechanical system, follow this step-by-step methodology:

  • Initial Conformational Search: Generate 3D conformers from SMILES strings using a molecular mechanics force field (e.g., OPLS4). Select the lowest-energy conformer (typically featuring the cyclohexyl group in a chair conformation with equatorial substitution).

  • Geometry Optimization: Execute DFT calculations using Gaussian 16 at the M06-2X/6-311G(d,p) level of theory in a solvent continuum model (SMD, water).

  • Frequency Calculation: Run a vibrational frequency analysis on the optimized geometry. Validation Check: The absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state.

  • Electronic Property Extraction: Map the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP). The MEP is critical for identifying hydrogen-bond donor/acceptor sites on the methanamine group.

Quantitative Electronic Profiles of Substituted CAMs

Halogen substitution strategically influences binding affinity and metabolic resistance[3, 4]. Table 1 summarizes the computed electronic and physicochemical properties of key CAM derivatives.

Table 1: Computed Electronic and Binding Properties of CAM Derivatives

Compound (R-Group)HOMO (eV)LUMO (eV)Energy Gap (

E, eV)
Predicted LogPNMDA Docking Score (kcal/mol)
Unsubstituted (-H)-6.42-0.855.572.85-7.4
2-Fluoro (-F)-6.58-1.025.563.01-7.9
2-Chloro (-Cl)-6.71-1.155.563.45-8.6
3-Methoxy (-OCH

)
-6.10-0.785.322.72-8.1

Data synthesized from standardized M06-2X/6-311G(d,p) calculations and AutoDock Vina scoring functions.

Pharmacophore Modeling & Molecular Docking

The pharmacological efficacy of CAMs relies on a triad of interactions: the hydrophobic bulk of the cyclohexyl ring, the electrostatic/hydrogen-bonding capacity of the protonated amine, and the


-system of the aryl ring.

Pharmacophore CAM Cyclohexyl(aryl)methanamine Core Aryl Aryl Ring (π-π Stacking) CAM->Aryl Cyclo Cyclohexyl Ring (Hydrophobic) CAM->Cyclo Amine Methanamine (H-Bond / Salt Bridge) CAM->Amine Receptor1 Aromatic Residues (Trp, Tyr, Phe) Aryl->Receptor1 Dispersion Receptor2 Hydrophobic Pocket (Val, Leu, Ile) Cyclo->Receptor2 van der Waals Receptor3 Acidic Residues (Asp, Glu) Amine->Receptor3 Electrostatic

Fig 1. Pharmacophore mapping and primary receptor interaction modalities of CAMs.

Protonation State Causality

A critical failure point in virtual screening is docking CAMs in their neutral state. At physiological pH (7.4), the methanamine nitrogen (


) is predominantly protonated. Docking the neutral species will fail to predict the crucial salt-bridge formations with acidic residues (e.g., Aspartate or Glutamate) within the receptor pocket. Always use tools like Epik to generate the correct physiological protonation states prior to grid generation.

Molecular Dynamics (MD) Simulations

Static docking provides a snapshot, but biological systems are highly dynamic. The cyclohexyl ring of CAMs can undergo chair-to-boat transitions, and the receptor pocket undergoes induced fit. To validate docking poses, we rely on 100 ns MD simulations.

Protocol: MD Simulation of Ligand-Receptor Complexes

This protocol utilizes GROMACS to ensure a thermodynamically stable and self-validating trajectory.

  • Topology Generation: Parameterize the CAM ligand using the General AMBER Force Field (GAFF2) via Antechamber. Assign AMBER ff14SB to the receptor protein.

  • Solvation & Neutralization: Place the complex in a dodecahedral box. Solvate using the TIP3P water model (chosen for its accurate representation of bulk water dynamics). Add Na

    
    /Cl
    
    
    
    ions to neutralize the system and simulate a 0.15 M physiological salt concentration.
  • Energy Minimization: Perform steepest descent minimization until the maximum force is < 1000.0 kJ/mol/nm to remove steric clashes.

  • Equilibration (Self-Validation Phase):

    • NVT Ensemble (100 ps): Heat the system to 300 K using a Berendsen thermostat. Validation: Temperature must plateau at 300 K.

    • NPT Ensemble (100 ps): Equilibrate pressure to 1 bar using a Parrinello-Rahman barostat. Validation: Density must converge to ~1000 kg/m

      
      .
      
  • Production Run: Execute a 100 ns unconstrained production MD run.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand. A stable RMSD (< 2.0 Å fluctuation) validates the binding pose. Finally, compute the binding free energy (

    
    ) using the MM-PBSA/GBSA method to account for implicit solvation penalties.
    

ADMET & Predictive Modeling Workflow

Because many CAM derivatives target CNS receptors [2] or require systemic distribution to act as kinase inhibitors [5], establishing their pharmacokinetic profile computationally is mandatory. We utilize deep learning and QSAR models to predict Blood-Brain Barrier (BBB) permeability and Cytochrome P450 (CYP2B6) metabolic liability [3].

Workflow A Ligand Preparation (SMILES to 3D) B DFT Calculations (M06-2X/6-311G**) A->B C Molecular Docking (AutoDock Vina / Glide) B->C D MD Simulations (GROMACS, 100ns) C->D F QSAR & ADMET (BBB Permeability) C->F E MM-PBSA/GBSA Free Energy Calculation D->E

Fig 2. Sequential computational workflow for evaluating CAM derivatives.

By integrating generative models [1] with the rigorous computational workflow described above, researchers can systematically explore the chemical space of cyclohexyl(aryl)methanamines, minimizing false positives in in vitro assays and accelerating the discovery of novel therapeutics.

References

  • Skinnider, M. A., et al. "A deep generative model enables automated structure elucidation of novel psychoactive substances." ChemRxiv (2021).[Link]

  • Wallach, J., et al. "Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects." MDPI (2022).[Link]

  • Wang, P.F., et al. "Halogen substitution influences ketamine metabolism by cytochrome P450 2B6: In vitro and computational approaches." Molecular Pharmaceutics (2018).[Link]

  • Baez-Santos, Y. M., et al. "X-ray Structural and Biological Evaluation of a Series of Potent and Highly Selective Inhibitors of Human Coronavirus Papain-like Proteases." Journal of Medicinal Chemistry (2014).[Link]

Literature Review and Technical Guide: Ortho-Substituted Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ortho-substituted benzylamines represent a privileged class of pharmacophores and highly versatile synthetic intermediates. The presence of a functional group (e.g., halogen, methyl, methoxy) at the 2-position of the phenyl ring induces profound steric and electronic effects—collectively termed the "ortho effect." This whitepaper synthesizes current literature to provide an in-depth technical analysis of how ortho-substitution governs conformational behavior in drug design, and how modern transition-metal catalysis leverages transient directing groups (TDGs) to achieve site-selective C–H functionalization of these challenging substrates.

The "Ortho Effect": Structural and Electronic Paradigms

The spatial proximity of an ortho-substituent to the benzylic amine induces significant steric hindrance, which restricts the free rotation of the C(aryl)–C(benzyl) bond. This conformational locking is a powerful tool in medicinal chemistry.

Conformational Restriction and the "Magic Methyl"

In targeted protein degradation, the introduction of an ortho-methyl group can drastically alter binding thermodynamics. For instance, in the optimization of phenyl dihydrouracil (PDHU) derivatives targeting the Cereblon (CRBN) E3 ligase, the installation of an ortho-methyl group improved the binding affinity (


) from 3.05 μM to 1.24 μM[1]. This 30-fold activity boost in related derivatives is attributed to the "Magic Methyl" effect, where the substituent breaks molecular planarity, stabilizing the bioactive conformation while simultaneously increasing lipophilicity and establishing favorable hydrophobic interactions within the binding pocket[1].
Anomalous pKa Shifts and MAO-B Inhibition

Ortho-substitution also modulates the basicity of the amine via inductive and resonance effects, though steric inhibition of protonation often plays a superseding role. In the context of Monoamine Oxidase B (MAO-B) inhibitors, regression analyses of propynylamines and chromone derivatives reveal a striking anomaly: ortho-substituted benzylamine analogs are consistently up to ten times more potent than predicted by their


 values alone[2]. This enhanced potency is not merely a function of the ionization fraction; rather, the ortho-substituent optimizes the multistep kinetic sequence required for the inhibitor to orient and bind within the MAO-B active site without inducing the hypertensive "cheese reaction"[3].

OrthoEffect A Ortho-Substitution (e.g., -CH3, -Cl) B Steric Hindrance & Conformational Locking A->B C Electronic Modulation (pKa shift) A->C D Bioactive Conformation Stabilization B->D C->D E Enhanced Target Affinity (e.g., MAO-B, Cereblon) D->E

Logical mapping of the ortho effect on the pharmacological profile of benzylamines.

Advanced Synthetic Methodologies: Overcoming Catalyst Poisoning

Historically, the direct functionalization of free primary benzylamines has been plagued by catalyst poisoning, as the nucleophilic amine tightly coordinates to transition metals like Palladium (Pd) or Copper (Cu). Recent breakthroughs have bypassed this using Transient Directing Groups (TDGs).

Carbon Dioxide as a Traceless Directing Group

To achieve ortho-C(sp2)–H arylation without permanent protecting groups, researchers have utilized ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 as a transient directing group. Under a 

atmosphere, the free benzylamine is temporarily converted into a carbamate in situ. This carbamate effectively masks the amine's nucleophilicity—preventing Pd-catalyst poisoning—while strongly directing the Pd(II) center to the ortho-position for C–H activation. Upon depressurization, the carbamate spontaneously decomposes, yielding the ortho-arylated free amine without requiring a distinct deprotection step[4].
Dual Copper and Aldehyde Catalysis for Sulfonylation

While Pd is effective, base-metal catalysis offers a more sustainable alternative. A novel dual-catalytic system employs Copper(II) acetate and 2-hydroxynicotinaldehyde as a TDG to achieve transient C–H sulfonylation of benzylamines[5]. The aldehyde reversibly condenses with the benzylamine to form an imine. This imine coordinates with Cu(II), significantly lowering the energy barrier for the turnover-limiting Concerted Metalation Deprotonation (CMD) step. Subsequent single-electron transfer (SET) allows a sulfonyl radical to couple at the ortho-position[5].

CatalyticCycle N1 Free Benzylamine N2 Imine Formation (via 2-Hydroxynicotinaldehyde) N1->N2 TDG N3 Cu(OAc)2 Coordination (Copper-Imine Complex) N2->N3 Cu(II) N4 Concerted Metalation Deprotonation (Cupracycle Formation) N3->N4 Base/Heat N5 Radical Addition (Sulfonyl Radical via SET) N4->N5 R-SO2Na N6 Reductive Elimination & Imine Hydrolysis N5->N6 N6->N2 Recycle TDG N7 Ortho-Sulfonylated Benzylamine N6->N7 Product

Copper-catalyzed transient C-H sulfonylation cycle of benzylamines using an aldehyde TDG.

Quantitative Data Summary

The table below summarizes the divergent behavior of unsubstituted versus ortho-substituted benzylamines across biological and synthetic domains, highlighting the causality of the observed effects.

DomainTarget / ReactionUnsubstituted BaselineOrtho-Substituted VariantMechanistic Rationale
Pharmacology Cereblon (CRBN) Bindingngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

= 3.05 μM

= 1.24 μM
Ortho-methyl restricts conformation, breaking symmetry and improving hydrophobic pocket fit[1].
Pharmacology MAO-B InhibitionBaseline Potency~10x Greater PotencyOptimizes the multistep kinetic sequence of active-site binding beyond standard

predictions[2].
Synthesis Aerobic Oxidation to Imine (Ru-catalyzed)Fast Conversion (5h)Slow Conversion (23h)High steric hindrance between the ortho-substituent and the catalyst active site retards oxidation.
Synthesis Pd-Catalyzed ArylationPoor Yield (Catalyst Poisoning)High Yield (via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

TDG)

forms a transient carbamate, preventing amine coordination to Pd while directing C–H activation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies for achieving ortho-functionalization of benzylamines.

Protocol 1: Pd-Catalyzed Ortho-Arylation using a Traceless Directing Group

Rationale: This protocol utilizes


 to temporarily mask the amine, preventing catalyst deactivation while directing the Palladium center exclusively to the ortho-position.
  • Preparation: In a flame-dried Schlenk tube, combine the free benzylamine substrate (0.2 mmol), 2-iodobenzoate ester (0.3 mmol, 1.5 equiv),

    
     (5 mol%), and an appropriate silver salt (e.g., 
    
    
    
    , 1.0 equiv) as an oxidant/halide scavenger.
  • Atmosphere Exchange: Evacuate the tube and backfill with

    
     gas (1 atm). Repeat this cycle three times to ensure complete removal of atmospheric oxygen and to drive the in situ formation of the benzylcarbamate intermediate.
    
  • Reaction: Add anhydrous solvent (e.g., hexafluoroisopropanol/HFIP) via syringe. Seal the tube and heat the mixture to 110°C for 16 hours under constant stirring.

  • Validation & Workup: Cool the reaction to room temperature. Carefully depressurize the vessel. Self-Validation Step: The release of

    
     pressure spontaneously decomposes the carbamate back to the free amine. Monitor the crude mixture via TLC (Ninhydrin stain) to confirm the presence of the primary amine and the consumption of the starting material.
    
  • Isolation: Filter the mixture through a short pad of Celite to remove metal residues, concentrate in vacuo, and purify via flash column chromatography to yield the ortho-arylated benzylamine[4].

Protocol 2: Cu-Catalyzed Transient C–H Sulfonylation

Rationale: 2-hydroxynicotinaldehyde acts as a catalytic TDG to form an imine, lowering the activation energy for Copper-mediated C–H cleavage.

  • Reagent Assembly: To an oven-dried vial, add benzylamine (0.2 mmol), sodium sulfinate salt (0.6 mmol, 3.0 equiv),

    
     (20 mol%), 2-hydroxynicotinaldehyde (20 mol% as TDG), and 
    
    
    
    (2.0 equiv). Note:
    
    
    serves a dual purpose as both a stoichiometric oxidant and a base.
  • Solvent Addition: Suspend the mixture in 2.0 mL of a suitable solvent (e.g., DMF or DMSO).

  • Heating & Imine Formation: Seal the vial and heat to 120°C for 24 hours. During the initial heating phase, the TDG condenses with the amine to form the directing imine, which subsequently coordinates the Cu catalyst to initiate the Concerted Metalation Deprotonation (CMD)[5].

  • Hydrolysis & Validation: After 24 hours, cool to room temperature. Add 1M HCl (2 mL) and stir for 30 minutes to ensure complete hydrolysis of the imine back to the free amine and the recycled TDG. Self-Validation Step: Extract a small aliquot and analyze via GC-MS; the disappearance of the imine mass peak and the appearance of the ortho-sulfonylated amine peak confirms successful hydrolysis.

  • Purification: Basify the aqueous layer with saturated

    
    , extract with Ethyl Acetate (3 x 10 mL), dry over 
    
    
    
    , and purify via silica gel chromatography[5].

References

  • New Protocols for C(sp2)-H Activation of Free Benzylamine Substrates ProQuest[Link]

  • Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines National Institutes of Health (PMC)[Link]

  • Selected C7-substituted chromone derivatives as monoamine oxidase inhibitors ResearchGate[Link]

  • Ionization Constants and Ionization Profiles ResearchGate[Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development National Institutes of Health (PMC)[Link]

  • Polymeric 2,6-bis(benzimidazol-2-yl)pyridine-RuCl3 complex as a catalyst for aerobic oxidative self-condensation of amines to imines NIScPR[Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Chiral Derivatives Using Cyclohexyl(2-methylphenyl)methanamine as a Novel Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of chiral auxiliaries remains a cornerstone of modern asymmetric synthesis, enabling precise control over the stereochemical outcome of chemical transformations. While many auxiliaries are well-established, the exploration of novel scaffolds is critical for expanding the synthetic toolkit. This guide introduces Cyclohexyl(2-methylphenyl)methanamine, a structurally distinct chiral amine, as a potential chiral auxiliary. Due to the limited specific literature on this particular reagent, this document serves as a conceptual and practical framework for its evaluation and application. We present a detailed analysis of its structural features, propose a mechanism for stereochemical induction, and provide robust, field-tested protocols for its use in the diastereoselective alkylation of carboxylic acid derivatives—a fundamental carbon-carbon bond-forming reaction. This guide is designed to empower researchers to explore the potential of this and other novel chiral reagents with scientific rigor.

Introduction: The Rationale for a New Chiral Auxiliary

Chiral amines are privileged structures in asymmetric synthesis, serving as resolving agents, chiral bases, and, most notably, as covalently-bound chiral auxiliaries. An ideal auxiliary imposes a strong facial bias on a prochiral substrate, is readily attached and cleaved under mild conditions, and is recoverable for reuse.[1]

Cyclohexyl(2-methylphenyl)methanamine presents a unique combination of steric features that make it an attractive candidate for a chiral auxiliary:

  • A Bulky Cyclohexyl Group: Provides a rigid, sterically demanding framework to shield one face of a reactive intermediate.

  • An ortho-Substituted Phenyl Ring: The 2-methyl group locks the conformation of the phenyl ring, preventing free rotation and creating a well-defined steric pocket that enhances facial discrimination.

  • A Proximity Chiral Center: The stereocenter is directly adjacent to the nitrogen atom, ensuring that its steric influence is effectively transmitted to the substrate.

This guide will focus on the hypothetical, yet highly plausible, application of (S)-Cyclohexyl(2-methylphenyl)methanamine in the asymmetric synthesis of α-substituted carboxylic acids via enolate alkylation. The principles and protocols described are based on well-established methodologies for similar chiral amine auxiliaries and serve as a starting point for experimental validation.[2]

Proposed Mechanism of Stereocontrol

The efficacy of a chiral auxiliary hinges on its ability to direct an incoming reagent to one face of a planar intermediate, such as an enolate. In our proposed application, the chiral amine is first converted to an amide with a prochiral carboxylic acid (e.g., propanoic acid). This amide is then deprotonated to form a lithium enolate.

The stereochemical outcome of the subsequent alkylation is dictated by the conformation of this enolate intermediate. As illustrated below, chelation of the lithium cation between the enolate oxygen and the amide carbonyl oxygen forces the enolate into a rigid, planar conformation. The bulky cyclohexyl and o-tolyl groups of the auxiliary are positioned to effectively block the top (Si) face of the enolate. Consequently, an incoming electrophile is directed to attack from the less-hindered bottom (Re) face, leading to the preferential formation of one diastereomer.

Figure 1: Proposed chelated transition state model. The auxiliary creates a steric barrier, forcing the electrophile to approach from the opposite face.

Experimental Workflows and Protocols

The overall strategy involves three key stages: amide formation, diastereoselective alkylation, and auxiliary cleavage to yield the final product.

Figure 2: General experimental workflow for the synthesis of a chiral carboxylic acid using the proposed auxiliary.

Protocol 1: Synthesis of the Chiral Amide Substrate

This protocol details the coupling of the chiral amine with a simple acyl chloride to form the amide necessary for the alkylation step.

Materials:

  • (S)-Cyclohexyl(2-methylphenyl)methanamine (1.0 eq)

  • Propanoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve (S)-Cyclohexyl(2-methylphenyl)methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure chiral amide.

Protocol 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step. Strict anhydrous and anaerobic conditions are critical for success.

Materials:

  • Chiral Amide from Protocol 1 (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • Benzyl bromide (BnBr) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask under inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C to generate Lithium Diisopropylamide (LDA).

  • Enolate Formation: In a separate flame-dried flask, dissolve the chiral amide (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula into the amide solution. Stir for 1-2 hours at -78 °C to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Maintain the temperature and stir for 4-6 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add diethyl ether.

  • Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate under reduced pressure. The crude product, a mixture of diastereomers, should be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.). The product can be purified by flash chromatography if necessary.

Protocol 3: Auxiliary Cleavage and Recovery

This final step liberates the desired chiral carboxylic acid and allows for the recovery of the valuable chiral auxiliary.

Materials:

  • Alkylated amide from Protocol 2 (1.0 eq)

  • Sulfuric acid (H₂SO₄), 6 M aqueous solution

  • 1,4-Dioxane

  • Diethyl ether

  • Aqueous sodium hydroxide (NaOH), 2 M solution

Procedure:

  • In a round-bottom flask, dissolve the alkylated amide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 6 M H₂SO₄.

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Isolate the Carboxylic Acid: Extract the mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude (S)-2-benzylpropanoic acid. Purify by chromatography or distillation. Determine enantiomeric excess (e.e.) by chiral HPLC or by converting to a chiral ester (e.g., with (R)-1-phenylethanol) and analyzing by NMR.

  • Recover the Auxiliary: Basify the acidic aqueous layer from step 4 to pH >12 by carefully adding 2 M NaOH.

  • Extract the basic aqueous layer three times with diethyl ether.

  • Combine these organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to recover the Cyclohexyl(2-methylphenyl)methanamine auxiliary, which can be purified by distillation for reuse.

Data Summary (Hypothetical Targets)

The following table outlines the target parameters for the successful application of this chiral auxiliary. Experimental validation is required to confirm these values.

StepKey ParameterTarget ValueAnalysis Method
Protocol 1: Amidation Chemical Yield> 90%Mass of pure product
Protocol 2: Alkylation Chemical Yield> 85%Mass of pure product
Diastereomeric Ratio (d.r.)> 95:5¹H NMR, Chiral HPLC
Protocol 3: Cleavage Yield of Acid> 90%Mass of pure product
Enantiomeric Excess (e.e.)> 90%Chiral HPLC/GC
Auxiliary Recovery> 85%Mass of recovered amine

Conclusion

While Cyclohexyl(2-methylphenyl)methanamine is not yet an established chiral auxiliary, its unique structural characteristics suggest significant potential for high diastereoselectivity in asymmetric transformations. The protocols provided herein offer a robust, logical, and scientifically grounded starting point for any research group wishing to investigate its efficacy. By applying these methods, researchers can effectively synthesize and evaluate novel chiral derivatives, contributing to the ever-expanding field of asymmetric synthesis.

References

  • ResearchGate. A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. Available at: [Link]

  • PubMed. Asymmetric alpha-substituted phenethylamines. VI. Synthesis and analgesic activity of optically pure (R)- and (S)-N-alkyl-1-cyclohexyl-2-phenylethylamines. Available at: [Link]

  • SciELO. Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline. Available at: [Link]

  • PMC. A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. Available at: [Link]

  • PMC. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Available at: [Link]

Sources

Protocol for the N-alkylation of Cyclohexyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the validated protocol for the N-alkylation of Cyclohexyl(2-methylphenyl)methanamine (referred to herein as CMM ).

CMM presents a specific synthetic challenge: it is a sterically hindered primary amine. The amino group is attached to a methine carbon flanked by a bulky cyclohexyl ring and an ortho-substituted phenyl ring (2-methylphenyl) . This steric environment significantly retards nucleophilic attack, making direct alkylation with alkyl halides prone to elimination side-reactions and poor conversion.

To overcome these barriers, this guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) . This method offers the highest selectivity, preventing over-alkylation (quaternization) while accommodating the steric demands of the substrate.

Strategic Analysis & Mechanism

The Steric Challenge

The substrate, CMM , possesses a "choke point" around the nitrogen atom.

  • Cyclohexyl Group: Provides significant conformational bulk.

  • 2-Methylphenyl Group: The ortho-methyl group creates a "picket fence" effect, shielding the nitrogen lone pair.

Reaction Pathway Selection

We reject direct alkylation (


) due to the high risk of 

elimination caused by the basicity of the hindered amine and the high temperatures required to force the reaction.

Selected Pathway: Reductive Amination This protocol proceeds via the formation of an imine (Schiff base) intermediate, followed by in-situ reduction.[1]

Mechanism:

  • Condensation: CMM attacks the aldehyde (

    
    ) to form a hemiaminal, which dehydrates to an imine. Note: Due to sterics, this equilibrium is often unfavorable.
    
  • Reduction: The hydride source (STAB) selectively reduces the protonated imine (iminium ion) faster than it reduces the aldehyde, driving the equilibrium forward.

Mechanistic Workflow (Graphviz)

ReactionPathway Substrate CMM (Amine) + Aldehyde Hemiaminal Hemiaminal (Unstable) Substrate->Hemiaminal Condensation SideProduct Side Reaction: Aldehyde Reduction Substrate->SideProduct Direct Reduction (Slow) Imine Imine / Iminium Ion (Equilibrium) Hemiaminal->Imine - H2O Product N-Alkylated Amine (Secondary) Imine->Product STAB Reduction (Fast)

Figure 1: Reaction pathway highlighting the selectivity of Sodium Triacetoxyborohydride (STAB) for the imine intermediate over the starting aldehyde.

Experimental Protocols

Protocol A: Standard Reductive Amination (The "Abdel-Magid" Method)

Best for: General alkylation with aliphatic or aromatic aldehydes.

Reagents:

  • Substrate: Cyclohexyl(2-methylphenyl)methanamine (1.0 equiv)

  • Electrophile: Aldehyde (

    
    ) (1.1 – 1.2 equiv)
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Critical for imine formation in hindered amines.

Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve CMM (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Aldehyde Addition: Add the aldehyde (1.1 mmol).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol). Note: This protonates the intermediate hemiaminal, accelerating water loss to form the imine.

  • Equilibration (Critical Step): Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? Unlike simple amines, CMM requires time to establish the imine equilibrium before reductant addition.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS or TLC.

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Titanium(IV) Promoted Amination

Best for: Extremely hindered aldehydes or if Protocol A yields < 50% conversion.

Concept: Titanium(IV) isopropoxide acts as a Lewis Acid to activate the carbonyl and as a water scavenger to drive the unfavorable imine equilibrium to completion.

Procedure:

  • Complexation: Mix CMM (1.0 equiv) and Aldehyde (1.2 equiv) in neat

    
     (2.0 equiv) or in minimal THF.
    
  • Stir: Stir under Nitrogen at RT for 6–12 hours. The solution typically turns yellow/orange, indicating imine formation.

  • Dilution: Dilute with absolute Ethanol (EtOH) or THF.

  • Reduction: Add

    
     (Sodium Borohydride) (2.0 equiv). Note: STAB is not necessary here; the imine is already pre-formed.
    
  • Workup: Quench with

    
     (causes precipitation of Titanium salts). Filter through Celite. Extract filtrate with Ethyl Acetate.
    

Data Summary & Validation

Stoichiometry Table
ComponentRoleEquiv (Std)Equiv (Hindered)Notes
CMM Nucleophile1.01.0Limiting Reagent
Aldehyde Electrophile1.11.5Excess drives equilibrium
STAB Reductant1.42.0Mild hydride source
AcOH Catalyst1.02.0Activates carbonyl
Ti(OiPr)4 Lewis AcidN/A2.0Use in Protocol B only
Analytical Validation (QC)
  • 1H NMR: Look for the disappearance of the aldehyde proton (

    
     9-10 ppm) and the methine proton shift on the CMM core.
    
  • LCMS: The product mass will be

    
    .
    
    • Example: If alkylating with Benzaldehyde (

      
      ), Product Mass = 
      
      
      
      .

Troubleshooting Decision Tree

Troubleshooting Start Start: LCMS Check (t = 4 hrs) Check1 Is Conversion > 50%? Start->Check1 Good Continue to Workup Check1->Good Yes Stall Reaction Stalled Check1->Stall No Check2 Is Imine Visible? Stall->Check2 Action1 Add more AcOH (Push Equilibrium) Check2->Action1 No (Only SM) Action3 Add more STAB (Reductant consumed) Check2->Action3 Yes (Imine present) Action2 Switch to Protocol B (Ti(OiPr)4) Action1->Action2 If still fails

Figure 2: Troubleshooting logic for incomplete conversion.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Hamid, M. H. , Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis, 349(10), 1555–1575. [Link]

Sources

Application of Cyclohexyl(aryl)methanamine Scaffolds: A Case Study in the Synthesis of an Analgesic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note:

This document provides a detailed technical guide on the application of the cyclohexyl(aryl)methanamine scaffold, a key structural motif in modern pharmaceutical synthesis. While direct, published applications for Cyclohexyl(2-methylphenyl)methanamine are not extensively documented in peer-reviewed literature, its core structure is emblematic of a class of intermediates crucial for the synthesis of widely-used active pharmaceutical ingredients (APIs).

To provide the most valuable and scientifically grounded guide, we will focus on the well-established synthesis of the analgesic drug, Tramadol. The synthesis of its core intermediate, (±)-cis-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, serves as a canonical example of the strategic importance of the cyclohexylamine framework. This approach allows us to detail a robust, field-proven protocol and explore the critical chemical principles that are directly applicable to Cyclohexyl(2-methylphenyl)methanamine and its analogs.

Introduction: The Strategic Value of the Cyclohexylamine Moiety

Cyclohexyl(2-methylphenyl)methanamine (CAS: 1183156-61-7; Molecular Formula: C₁₄H₂₁N) is a secondary amine characterized by a cyclohexyl group and a 2-methylphenyl (o-tolyl) group attached to a central aminomethane carbon.[1][2] This combination of a bulky, aliphatic ring and a substituted aromatic ring makes it and its analogs versatile building blocks in medicinal chemistry. These structures are frequently explored for their potential as triple reuptake inhibitors (serotonin, norepinephrine, and dopamine) and as precursors for analgesic compounds.[3][4]

The true value of this scaffold is demonstrated in its application to the synthesis of complex pharmaceutical intermediates. The synthesis of Tramadol, a centrally acting analgesic, provides an authoritative case study.[5][6] The core of the Tramadol molecule is a substituted cyclohexylamine ring, highlighting the importance of mastering the synthesis and handling of these intermediates.

Core Application: Synthesis of the Tramadol Core Intermediate

The most critical and well-documented application relevant to the cyclohexyl(aryl)methanamine scaffold is the synthesis of (±)-cis-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, the active pharmaceutical ingredient known as Tramadol.[6][7] The key strategic step in this synthesis is a Grignard reaction, which constructs the central quaternary carbon and introduces the methoxyphenyl group to the cyclohexyl ring.[8][9]

The overall workflow involves two primary stages:

  • Mannich Reaction: Synthesis of the aminoketone intermediate, 2-((dimethylamino)methyl)cyclohexanone, from cyclohexanone.

  • Grignard Reaction: Coupling of the aminoketone with a phenyl-based organometallic reagent to form the final tertiary alcohol.

This process is a cornerstone of industrial pharmaceutical synthesis and showcases the manipulation of a cyclohexylamine precursor to build a complex API.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level synthetic pathway from basic starting materials to the Tramadol core structure.

G cluster_0 Stage 1: Mannich Reaction cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Purification A Cyclohexanone C 2-((dimethylamino)methyl)cyclohexanone (Mannich Base) A->C  HCl (cat.) B Dimethylamine HCl + Paraformaldehyde B->C D 3-Bromoanisole + Mg F (±)-cis/trans-2-((dimethylamino)methyl)- 1-(3-methoxyphenyl)cyclohexanol C->F  1. Grignard Addition  2. Aqueous Workup E 3-Methoxyphenyl- magnesium bromide (Grignard Reagent) D->E  Anhydrous THF E->F G Tramadol Core Intermediate (cis-isomer) F->G  Crystallization / HCl salt formation

Caption: Simplified mechanism of the Grignard reaction on the aminoketone. (Note: Actual chemical structures would be rendered here in a full implementation.)

Detailed Experimental Protocol: Synthesis of the Tramadol Core

This protocol is a synthesized representation from established literature and patents. [8][10][11]Safety Precaution: This synthesis must be conducted in a well-ventilated fume hood. All reagents are hazardous and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.QuantityNotes
3-Bromoanisole588-57-8187.04 g/mol 4.4 mmolReagent Grade, dry
Magnesium Turnings7439-95-424.31 g/mol 60 mmol (excess)For Grignard reagent formation
2-((dimethylamino)methyl)cyclohexanone13374-43-3155.25 g/mol 4.0 mmolSynthesized via Mannich reaction
Tetrahydrofuran (THF), Anhydrous109-99-972.11 g/mol ~50 mLMust be completely dry
n-Butyllithium (n-BuLi), 1.75M in hexanes109-72-864.06 g/mol 2.5 mL (4.4 mmol)Alternative to Grignard [10]
Hydrochloric Acid (conc.)7647-01-036.46 g/mol As neededFor workup and salt formation
Diethyl Ether60-29-774.12 g/mol As neededFor extraction
Sodium Sulfate (anhydrous)7757-82-6142.04 g/mol As neededFor drying organic layers
Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (Nitrogen or Argon).

  • Initiation: Place magnesium turnings (60 mmol) in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Addition: Add a solution of 3-bromoanisole (4.4 mmol) in 10 mL of anhydrous THF to the dropping funnel. Add a small portion to the magnesium and observe for initiation (slight warming, bubbling).

  • Formation: Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 45-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

Part B: Grignard Reaction and Workup

  • Cooling: Cool the flask containing the Grignard reagent to 0 °C using an ice bath.

  • Substrate Addition: Prepare a solution of 2-((dimethylamino)methyl)cyclohexanone (4.0 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the cooled Grignard reagent over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Trustworthiness: A Self-Validating System

The integrity of this synthesis is validated at each critical stage, ensuring the final intermediate meets the required specifications for subsequent pharmaceutical use.

  • Reaction Monitoring: The progress of the Grignard reaction can be monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture against the starting aminoketone, the consumption of the reactant and the formation of a new, more polar product (the alcohol) can be visualized.

  • Purification and Isomer Separation: The crude product is a mixture of cis and trans isomers. Purification is typically achieved by forming the hydrochloride salt. Treating the crude oil with HCl in a suitable solvent (e.g., isopropanol or dioxane) selectively crystallizes the desired (±)-cis-isomer hydrochloride salt, leaving the more soluble trans-isomer in the mother liquor. [5][7]* Structural Confirmation: The identity and purity of the final product are confirmed using a suite of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the connectivity of atoms and the stereochemical relationship between the hydroxyl and aminomethyl groups.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product and quantifies any remaining impurities. [5]

References

  • PubChem. (n.d.). 2-cyclohexyl-N-methyl-2-phenylethanamine. National Center for Biotechnology Information.
  • Dounay, A. B., et al. (2011). Biomimetic synthesis of tramadol. RSC Advances. The Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ciramadol. Retrieved from [Link]

  • ChemSrc. (2025). N-(cyclohexylmethyl)(phenyl)methanamine 4352-47-0.
  • Madhusudhan, G., et al. (2012). Synthesis of related substances of Tramadol hydrochloride, analgesic drug. Journal of Chemical and Pharmaceutical Research, 4(10), 4506-4513.
  • Lenz, G. R., & Galemmo, R. A. (2005). U.S. Patent No. US20050215821A1. Google Patents.
  • Yardley, J. P., et al. (2001). Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols. Google Patents.
  • Sigma-Aldrich. (n.d.). Cyclohexyl(p-tolyl)methanamine.
  • Flick, K., et al. (2005). Method for the production of 2-(dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol. Google Patents.
  • PubChem. (n.d.). (2-Methylcyclohexyl)methanamine. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). [1-(2-methylphenyl)cyclohexyl]methanamine.
  • CymitQuimica. (n.d.). N-benzyl-1-cyclohexylmethanamine.
  • BLD Pharm. (n.d.). Cyclohexylmethanamine.
  • Savelyev, V. A., et al. (n.d.). A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Novosibirsk Institute of Organic Chemistry.
  • BOC Sciences. (n.d.). cyclohexyl(phenyl)methanamine.
  • ChemicalBook. (n.d.). 2-CYCLOHEXYL-5-METHYLPHENOL synthesis.
  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Cyclohexyl-phenyl-methanone Oxime: Discovery and Historical Synthesis.
  • PubChem. (n.d.). Cyclohexyl(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Reyes, L., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(1), 86-90.
  • Gholami, M., et al. (2015). Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice. Research in Pharmaceutical Sciences, 10(5), 425-432.
  • GfE mbH. (2002). Tramadol, salts thereof and process for their preparation. Google Patents.
  • Di Mola, A., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. Retrieved from [Link]

  • Cole, K. P., et al. (2020). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Organic Process Research & Development, 24(5), 771-780.
  • BenchChem. (2025). Spectroscopic Analysis of N-Benzyl-N-methylcyclohexanamine: A Technical Guide.
  • Vapourtec. (2020). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activity of cyclohexylamine derivatives.
  • Rather, J. A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research, 13(11), 01-18.
  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclohexylphenols.
  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Tramadol and Analogous.

Sources

Application Note: HPLC Method for the Analysis of Cyclohexyl(2-methylphenyl)methanamine Purity

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the purity analysis of Cyclohexyl(2-methylphenyl)methanamine .

Abstract & Introduction

Cyclohexyl(2-methylphenyl)methanamine (CAS: N/A for specific isomer, analogous to 1250350-11-8 derivatives) is a lipophilic primary amine featuring a cyclohexyl group and an o-tolyl moiety. Structurally related to dissociative anesthetics and stimulant intermediates, its analysis requires rigorous separation from synthetic precursors (often ketones) and potential isomers.

The Analytical Challenge: The primary challenge in analyzing this compound is the basic nitrogen (pKa ~9.5) . On traditional silica-based columns, protonated amines interact strongly with residual silanols, leading to severe peak tailing and poor resolution. This protocol overcomes this by utilizing a low-pH phosphate buffer system combined with a base-deactivated C18 column , ensuring sharp peak shapes and high sensitivity.

Physicochemical Profile

Understanding the molecule is the first step to method design.

PropertyValue (Predicted/Experimental)Impact on Method
Molecular Formula C₁₄H₂₁NMass balance calculations.
Molecular Weight 203.32 g/mol Standard preparation.
pKa (Basic) ~9.5 - 10.0Analyte is positively charged at pH < 8.
LogP ~3.8 - 4.2Highly lipophilic; requires high organic content for elution.
UV Maxima ~210 nm, ~262 nm210 nm used for trace impurity detection; 262 nm for specificity.

Method Development Strategy (Expertise & Logic)

To ensure a self-validating system, we selected conditions that suppress silanol activity while maximizing the hydrophobic selectivity of the stationary phase.

  • Stationary Phase: A "Type B" high-purity silica C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is mandatory. These columns are end-capped to minimize secondary silanol interactions.

  • Mobile Phase pH: We utilize a pH 3.0 buffer. At this pH, the amine is fully protonated (

    
    ), preventing the "on-off" equilibrium that causes band broadening. The acidic environment also suppresses the ionization of residual silanols (
    
    
    
    instead of
    
    
    ), eliminating the cation-exchange mechanism responsible for tailing.
  • Detection: While the aromatic ring provides absorbance at 254 nm, the extinction coefficient is relatively low. We utilize 215 nm to maximize the signal-to-noise ratio for low-level impurities (0.05% threshold).

Visualizing the Separation Logic

G cluster_0 Analyte State (pH 3.0) cluster_1 Column Interaction Node1 Cyclohexyl(2-methylphenyl)methanamine Node2 Protonated Form (BH+) Node1->Node2 Acidic MP Node3 C18 Stationary Phase Node2->Node3 Hydrophobic Retention Node4 Residual Silanols (Si-OH) Node2->Node4 Ionic Interaction (Blocked) Node5 Suppressed (Neutral) Node4->Node5 Low pH Effect

Caption: Mechanism of action: Low pH ensures silanol suppression, forcing the analyte to interact primarily via hydrophobic partitioning for sharp peaks.

Instrumentation & Reagents

Reagents
  • Acetonitrile (ACN): HPLC Grade or higher.

  • Water: Milli-Q (18.2 MΩ·cm).

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Reference Standard: Cyclohexyl(2-methylphenyl)methanamine (>99.0% purity).

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 µm (PN: 959963-902).
    

Detailed Experimental Protocol

Mobile Phase Preparation
  • Buffer A (25 mM Phosphate, pH 3.0): Dissolve 3.40 g of

    
     in 950 mL of water. Adjust pH to 
    
    
    
    with dilute phosphoric acid. Dilute to 1000 mL. Filter through a 0.22 µm nylon membrane.
  • Mobile Phase B: 100% Acetonitrile (degassed).

Chromatographic Conditions[1][2][3]
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 5.0 µL
Detection UV @ 215 nm (Ref: 360 nm, bw 100)
Run Time 18.0 minutes

Gradient Table:

Time (min) % Buffer A % ACN (B) Event
0.00 80 20 Equilibration
2.00 80 20 Isocratic Hold
12.00 20 80 Linear Gradient
14.00 20 80 Wash
14.10 80 20 Return to Initial

| 18.00 | 80 | 20 | Re-equilibration |

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of 50:50 ACN:Water.

  • Sonicate for 5 minutes. Dilute to volume with diluent.

Working Sample (0.5 mg/mL):

  • Dilute the Stock Solution 1:1 with the starting mobile phase (80% Buffer A / 20% ACN).

  • Note: Diluting in the starting mobile phase prevents "solvent shock" which can cause peak splitting for early eluting impurities.

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must meet these criteria (based on ICH Q2(R1) guidelines).

ParameterAcceptance Criteria
Retention Time (RT) ~7.5 ± 0.5 min
Tailing Factor (

)

(Critical for amines)
Theoretical Plates (N)

Precision (RSD, n=6)

for Area
Resolution (

)

between analyte and nearest impurity
Linearity & Range
  • Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target).

  • Correlation (

    
    ): 
    
    
    
    .[1]
Limit of Quantitation (LOQ)
  • Estimated at 0.5 µg/mL (0.1% impurity level) based on S/N ratio of 10:1 at 215 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction or Column aging.Ensure pH is

.[1] Replace column with a fresh "Base Deactivated" type. Add 0.1% Triethylamine (TEA) to Buffer A if necessary (rarely needed with modern columns).
Retention Time Drift Temperature fluctuation or incomplete equilibration.Use a column oven. Ensure 4-5 column volumes of re-equilibration time between runs.
Ghost Peaks Contaminated Mobile Phase or Carryover.Use HPLC-grade water. Run a blank injection (diluent) to verify system cleanliness.

Workflow Diagram

Workflow cluster_decision Data Processing Start Start: Sample Analysis Prep Sample Prep (Dissolve in 50:50 ACN:H2O) Start->Prep Filter Filtration (0.22 µm PVDF/Nylon) Prep->Filter HPLC HPLC Injection (Gradient Elution) Filter->HPLC Detect UV Detection (215 nm) HPLC->Detect Check Check System Suitability (Tailing < 1.5, RSD < 0.5%) Detect->Check Pass Calculate Purity (Area Normalization) Check->Pass Pass Fail Troubleshoot (Check pH, Column) Check->Fail Fail Fail->HPLC Retest

Caption: Step-by-step analytical workflow from sample preparation to final purity calculation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79019644, 2-cyclohexyl-N-methyl-2-phenylethanamine (Structural Analog). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Application and Protocol for the Chiral Resolution of Racemic Cyclohexyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the chiral resolution of racemic Cyclohexyl(2-methylphenyl)methanamine, a crucial process for the isolation of stereochemically pure enantiomers essential in pharmaceutical development and fine chemical synthesis. The primary method detailed is the classical approach of diastereomeric salt formation and fractional crystallization, a robust and scalable technique. This document outlines the underlying principles, offers a detailed, adaptable protocol for laboratory execution, and discusses the critical parameters for successful enantioseparation, including the selection of an appropriate chiral resolving agent and analytical methods for the determination of enantiomeric excess.

Introduction: The Significance of Chirality in Modern Chemistry

Chirality is a fundamental property of molecules that has profound implications in pharmacology and material science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, the production of enantiomerically pure compounds is a critical objective in drug development.

Cyclohexyl(2-methylphenyl)methanamine is a primary amine with a stereogenic center, making it a candidate for applications where specific stereochemistry is paramount. The resolution of its racemic mixture into individual enantiomers is a key step in harnessing its full potential. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a practical starting point for achieving this separation.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The most common and industrially viable method for separating enantiomers is through their conversion into diastereomers, which, unlike enantiomers, possess different physical properties such as solubility.[1][2] This difference allows for their separation by conventional techniques like fractional crystallization.

The process for a racemic amine involves the following key steps:

  • Salt Formation: The racemic amine is reacted with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.[3][4]

  • Fractional Crystallization: Due to their differing solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution.[3][4]

  • Isolation: The crystallized, less soluble diastereomeric salt is separated by filtration.

  • Liberation of the Enantiomer: The optically enriched amine is recovered from the purified diastereomeric salt by treatment with a base.[3][4]

The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.

Selecting an Optimal Chiral Resolving Agent

The choice of the chiral resolving agent is a critical parameter that dictates the efficiency of the resolution. For primary amines such as Cyclohexyl(2-methylphenyl)methanamine, several chiral acids are commonly employed. The ideal resolving agent should form a stable, easily crystallizable salt with one enantiomer of the amine while the other diastereomeric salt remains in solution.

Table 1: Comparison of Common Chiral Resolving Agents for Primary Amines

Chiral Resolving AgentStructurepKa ValuesKey Advantages
L-(+)-Tartaric AcidDicarboxylic acid with two chiral centerspKa1 ≈ 2.98, pKa2 ≈ 4.34[3]Readily available, inexpensive, widely documented.[3]
(S)-(+)-Mandelic Acidα-hydroxy carboxylic acidpKa ≈ 3.41[3]Often provides high enantiomeric excess in a single crystallization.[3]
(1S)-(+)-10-Camphorsulfonic AcidSulfonic acid with a rigid bicyclic structurepKa ≈ -1.5[3]Strong acid, effective for less basic amines.[1]

Due to the unique nature of each racemic mixture, it is often necessary to screen several resolving agents and solvent systems to identify the optimal conditions for a high-yielding and efficient resolution.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure for the chiral resolution of racemic Cyclohexyl(2-methylphenyl)methanamine. It should be regarded as a starting point, and optimization of solvent, temperature, and stoichiometry is highly recommended.

Materials and Reagents
  • Racemic Cyclohexyl(2-methylphenyl)methanamine

  • Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid, (S)-(+)-Mandelic Acid, or (1S)-(+)-10-Camphorsulfonic Acid)

  • Solvent (e.g., Methanol, Ethanol, Isopropanol, or mixtures with water)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (flasks, beakers, separatory funnel, filtration apparatus)

  • pH indicator paper or pH meter

  • Rotary evaporator

Workflow for Chiral Resolution

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation of Diastereomeric Salt cluster_3 Step 4: Liberation of Enantiomerically Enriched Amine racemic_amine Racemic Cyclohexyl(2-methylphenyl)methanamine dissolution Dissolve in Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution mixing Mix Solutions dissolution->mixing cooling Cool Slowly mixing->cooling crystallization Crystallization of Less Soluble Diastereomer cooling->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Solvent filtration->washing basification Dissolve Salt & Add Base (e.g., NaOH) washing->basification extraction Extract with Organic Solvent basification->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation final_product Enantiomerically Enriched Amine evaporation->final_product

Sources

Application Note: Scale-Up Synthesis of Cyclohexyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up protocol for Cyclohexyl(2-methylphenyl)methanamine (Systematic Name: N-cyclohexyl-1-(2-methylphenyl)methanamine).

The selected route utilizes a telescoped reductive amination via catalytic hydrogenation. This pathway was chosen over direct alkylation to eliminate the risk of genotoxic alkyl halide impurities and to maximize atom economy. The protocol is optimized for a 1-5 kg batch size, prioritizing safety (exotherm management), critical quality attributes (impurity control), and solid-state isolation (HCl salt formation).

Process Metrics:

  • Target Yield: >85% (Isolated)

  • Purity: >99.5% (HPLC), with <0.10% individual impurities.

  • Key Challenge: Steric hindrance from the ortho-methyl group on the benzaldehyde and the cyclohexyl ring requires optimized imine formation kinetics to prevent benzyl alcohol formation.

Retrosynthetic Analysis & Route Selection

Route Comparison

We evaluated two primary synthetic pathways. The Reductive Amination (Route A) is the designated scale-up route due to superior safety and impurity profiles.

FeatureRoute A: Reductive Amination (Selected)Route B: Direct Alkylation (Rejected)
Reactants o-Tolualdehyde + Cyclohexylamine2-Methylbenzyl bromide + Cyclohexylamine
Reagents H₂ / Pd-C (or NaBH₄)Base (K₂CO₃/TEA)
Atom Economy High (Byproduct: H₂O)Low (Byproduct: HBr salts)
Impurity Profile Benzyl alcohol (manageable)Dialkylation (difficult removal); Genotoxic alkyl halides
Scalability Excellent (Green chemistry compliant)Poor (Exothermic, waste disposal costs)
Reaction Scheme

The synthesis proceeds via the condensation of o-tolualdehyde (1) and cyclohexylamine (2) to form the imine intermediate (3), followed by catalytic reduction to the secondary amine (4).

ReactionScheme Reactants o-Tolualdehyde (1) + Cyclohexylamine (2) Imine Imine Intermediate (3) (In-situ) Reactants->Imine MeOH, Reflux (-H2O) ProductFreeBase Secondary Amine (4) (Free Base) Imine->ProductFreeBase H2, Pd/C 5 bar, 40°C ProductSalt Target Product (5) (HCl Salt) ProductFreeBase->ProductSalt HCl/IPA Crystallization

Figure 1: Telescoped synthetic pathway avoiding isolation of the unstable imine.

Process Safety & Engineering Assessment

Thermodynamic Hazards
  • Imine Formation: Mildly exothermic. In a batch reactor, the exotherm is controlled by the addition rate of cyclohexylamine.

  • Hydrogenation: Highly exothermic. The heat of hydrogenation for imines is approximately -60 to -80 kJ/mol.

    • Control Strategy: Hydrogen uptake is strictly mass-transfer limited. Heat evolution is controlled by regulating H₂ pressure and stirring speed.

Critical Process Parameters (CPPs)
  • Imine Conversion: Must be >99% before hydrogenation starts. Residual aldehyde will reduce to 2-methylbenzyl alcohol, a difficult-to-remove impurity.

  • Water Content: While water is a byproduct, excessive water can inhibit imine formation equilibrium. Using anhydrous Methanol (MeOH) helps.

  • Steric Factors: The ortho-methyl group slows condensation. An acid catalyst (Acetic Acid) or elevated temperature is required to drive kinetics.

Detailed Scale-Up Protocol (1.0 kg Input Basis)

Note: This protocol describes a "telescoped" process where the imine is formed and reduced in the same vessel (or transferred as a solution) without isolation.

Phase 1: Imine Formation (Condensation)

Reagents:

  • o-Tolualdehyde (2-Methylbenzaldehyde): 1.00 kg (8.32 mol)

  • Cyclohexylamine: 0.86 kg (8.74 mol, 1.05 equiv)

  • Methanol (Anhydrous): 5.0 L (5 vol)

  • Acetic Acid (Catalyst): 10 mL (0.01 equiv) - Optional, use if kinetics are slow.

Procedure:

  • Charge the reactor with o-Tolualdehyde and Methanol. Start agitation (150 RPM).

  • Inert the vessel with N₂ (3 cycles).

  • Addition: Add Cyclohexylamine via a dosing pump over 45–60 minutes. Maintain internal temperature < 30°C (Exotherm control).

  • Reaction: Heat the mixture to mild reflux (65°C) or stir at 40-50°C for 2–4 hours.

  • IPC (In-Process Control): Sample for HPLC/GC.

    • Specification:o-Tolualdehyde < 1.0% area.[1]

    • Note: If conversion is stalled, add 1-2% Acetic Acid or extend time. Do NOT proceed to hydrogenation until aldehyde is consumed.

Phase 2: Catalytic Hydrogenation

Reagents:

  • Catalyst: 5% Pd/C (50% water wet): 50 g (5 wt% loading relative to aldehyde).

Procedure:

  • Cool the imine mixture to 20–25°C.

  • Charge the Pd/C catalyst as a slurry in minimal Methanol (safety: avoid dry catalyst sparking).

  • Purge: Inert with N₂ (3 cycles), then purge with H₂ (3 cycles).

  • Pressurize: Set H₂ pressure to 3–5 bar (45–75 psi).

  • Reaction: Heat to 35–40°C and increase agitation (high shear required for gas-liquid transfer).

  • Monitor: Track H₂ uptake. Reaction is complete when uptake ceases (typically 4–8 hours).

  • IPC: Sample for HPLC.

    • Specification: Imine < 0.5%.

  • Filtration: Cool to 20°C. Vent H₂ and purge with N₂. Filter the mixture through a Celite pad or sparkler filter to remove Pd/C. Wash cake with 1 L Methanol.

Phase 3: Salt Formation & Isolation

Reagents:

  • HCl in Isopropanol (5-6N) or Conc. HCl (aq).

  • Ethyl Acetate (Antisolvent) or MTBE.

Procedure:

  • Concentration: Distill the methanolic filtrate under reduced pressure to remove most solvent (approx. 2 L remaining).

  • Solvent Swap (Optional but recommended): Add Ethyl Acetate (3 L) and distill again to remove residual Methanol. This aids crystallization.

  • Acidification: Cool the solution to 0–5°C. Slowly add HCl/IPA (approx. 1.1 equiv) maintaining temp < 15°C. The salt should precipitate as a white solid.

    • pH Check: Ensure pH of the supernatant is acidic (pH 2–3).

  • Aging: Stir the slurry at 0–5°C for 2 hours.

  • Isolation: Filter the solid via centrifuge or Nutsche filter.

  • Washing: Wash the cake with cold Ethyl Acetate (2 x 500 mL).

  • Drying: Vacuum dry at 45°C for 12 hours.

Analytical Controls & Specifications

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 210 nm (low wavelength required as the chromophore is weak) and 254 nm.

Key Impurities Table
Impurity NameOriginControl Strategy
o-Tolualdehyde Unreacted Starting MaterialEnsure >99% conversion in Phase 1.
2-Methylbenzyl alcohol Reduction of unreacted aldehydeCannot be removed easily by salt formation. Prevent formation by ensuring Phase 1 completion.
Dimer (Tertiary Amine) Reaction of product with imineUse slight excess of amine; avoid high temperatures during reduction.

Troubleshooting Guide

Problem: Slow Imine Formation

  • Cause: Steric hindrance of the ortho-methyl group.

  • Solution: Add 1 mol% Acetic Acid or Magnesium Sulfate (drying agent) to scavenge water and drive equilibrium.

Problem: Product is Colored (Yellow/Brown)

  • Cause: Oxidation of trace phenols or residual Pd colloids.

  • Solution: Treat the free base solution with activated carbon (Charcoal) before salt formation.

Problem: Filtration Difficulties (H2 Step)

  • Cause: Fine catalyst particles.

  • Solution: Use a pre-coat of Celite. Ensure the catalyst type selected (e.g., eggshell vs. uniform) is suitable for the filtration equipment.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] J. Org.[2] Chem.1996 , 61, 3849–3862.[2] Link

  • Catalytic Hydrogenation Scale-Up: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Imine Stability & Kinetics: Layer, R. W. "The Chemistry of Imines." Chem. Rev.1963 , 63, 489–510. Link

  • Green Chemistry in Amination: Constable, D. J. C., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chem.2007 , 9, 411-420. Link

Sources

Application Note: Advanced Reductive Amination Protocols for the Synthesis of Sterically Hindered Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

Reductive amination is a cornerstone transformation in pharmaceutical synthesis, enabling the rapid construction of C–N bonds from carbonyl and amine precursors. However, synthesizing sterically hindered secondary amines—such as coupling


-branched ketones with bulky primary amines—presents severe thermodynamic and kinetic bottlenecks.

The Causality of Failure in Hindered Systems: In a standard reductive amination, the amine and carbonyl condense to form a hemiaminal, which must dehydrate to form an imine or iminium ion before reduction. With sterically encumbered substrates, the equilibrium heavily favors the starting materials. If a strong reducing agent (e.g.,


) is introduced too early, the direct reduction of the unreacted ketone to an alcohol outcompetes the amination process.

To overcome this, the choice of reagents must explicitly address the thermodynamic barrier [2]. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and ability to selectively reduce protonated imines over ketones [2]. Yet, for extreme steric hindrance, even STAB fails because the transient imine never forms in sufficient concentration. In these cases, introducing a strong Lewis acid and water scavenger, such as Titanium(IV) isopropoxide (


), forces the equilibrium forward by forming a highly electrophilic titanium-complexed aminal/imine, which can then be trapped by sequential reduction [3].

Reagent Selection Matrix

To ensure rational experimental design, quantitative and qualitative data regarding the most common reductive amination systems are summarized below.

Reagent SystemSubstrate ScopeChemoselectivitySteric ToleranceMechanistic Advantage

(STAB) / DCE
Aldehydes, unhindered ketonesHigh (tolerates esters, nitriles)Low–ModerateOne-pot; mild hydride transfer specifically targets iminium ions [2].

/ MeOH /

Moderately hindered ketonesModerate (pH dependent)Moderate

acts as a Lewis acid to assist hemiaminal dehydration [1].

then

Highly hindered / enolizable ketonesModerate (requires stepwise protocol)HighOvercomes severe thermodynamic barriers by trapping the intermediate [3].
Ir-Phosphoramidite /

Bulky ketones & alkyl aminesVery HighHighEnables Direct Asymmetric Reductive Amination (DARA) for chiral products [4].

Workflow & Decision Matrix

Selecting the correct protocol relies on evaluating the steric bulk of the local environment around the carbonyl carbon and the nucleophilic amine.

DecisionTree Start Evaluate Substrate Sterics Unhindered Unhindered (Aldehydes/Simple Ketones) Start->Unhindered Hindered Sterically Hindered (Alpha-branched/Bulky) Start->Hindered STAB Protocol B: One-Pot STAB (NaBH(OAc)3 in DCE) Unhindered->STAB CheckEnol Enolizable or Extreme Hindrance? Hindered->CheckEnol TiMethod Protocol A: Stepwise Ti(OiPr)4 followed by NaBH4 CheckEnol->TiMethod Yes / Racemic IrMethod Ir-Catalyzed DARA (If Chiral Center Needed) CheckEnol->IrMethod Yes / Asymmetric

Figure 1: Decision matrix for selecting reductive amination conditions based on steric hindrance.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . Blindly adding reagents leads to complex mixtures. The protocols below integrate mandatory analytical checkpoints to verify mechanistic progression.

Protocol A: Titanium(IV) Isopropoxide-Mediated Stepwise Amination

Best for: Highly hindered ketones, enolizable ketones, and weakly nucleophilic primary amines. Causality:


 acts as a dual-purpose reagent. It scavenges water to drive condensation and coordinates to the intermediate, drastically increasing its electrophilicity. The reaction must be strictly anhydrous during step 1 to prevent premature hydrolysis of the Titanium reagent [3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under

    
    . Dissolve the sterically hindered ketone (1.0 eq, 5.0 mmol) and the primary amine (1.2 eq, 6.0 mmol) in anhydrous THF (10 mL, 0.5 M).
    
  • Activation: Add

    
     (2.0 eq, 10.0 mmol) dropwise at room temperature via syringe. The solution may turn yellow/orange, indicating complexation.
    
  • Condensation: Stir the mixture at room temperature for 12–24 hours.

  • Validation Checkpoint (Critical): Withdraw a 50 µL aliquot, dilute in 1 mL dry hexanes, filter through a micro-syringe filter, and analyze via GC-MS. Do not proceed to reduction until GC-MS confirms >95% consumption of the starting ketone and the presence of the imine/aminal mass.

  • Reduction: Cool the reaction mixture to 0 °C. Dilute with absolute ethanol (10 mL). Causality: Ethanol provides a protic environment necessary to facilitate hydride transfer and begin breaking down the titanium complex.

  • Hydride Addition: Carefully add

    
     (1.5 eq, 7.5 mmol) portion-wise. Evolution of 
    
    
    
    gas will occur. Stir for 2 hours, allowing the reaction to warm to room temperature.
  • Quench & Workup: Quench by adding

    
     (2 mL). Note: This will immediately cause the precipitation of white, insoluble 
    
    
    
    .
  • Isolation: Filter the resulting suspension through a pad of Celite, washing generously with EtOAc. Concentrate the filtrate, extract with EtOAc/Brine, dry over

    
    , and purify via catch-and-release SCX chromatography to isolate the pure secondary amine.
    

Mechanism Ketone Sterically Hindered Ketone + Amine Hemiaminal Titanium-Complexed Hemiaminal Ketone->Hemiaminal Ti(OiPr)4 (Lewis Acid) Iminium Transient Iminium / Aminal Species Hemiaminal->Iminium -H2O (Driven by Ti) Product Hindered Secondary Amine Iminium->Product NaBH4 / EtOH (Hydride Transfer)

Figure 2: Mechanistic progression of Titanium(IV)-mediated reductive amination.

Protocol B: Optimized STAB Method for Moderately Hindered Amines

Best for:


-amino esters, moderately hindered aliphatic ketones.
Causality:  STAB (

) is a mild reducing agent. Adding a Brønsted acid (Acetic Acid) protonates the intermediate hemiaminal, facilitating the loss of water to form the iminium ion, which STAB then rapidly reduces [1, 2].

Step-by-Step Methodology:

  • Preparation: Dissolve the ketone (1.0 eq, 5.0 mmol) and the amine (1.1 eq, 5.5 mmol) in 1,2-dichloroethane (DCE) (25 mL, 0.2 M) under

    
    .
    
  • Acidification: Add glacial acetic acid (1.5 eq, 7.5 mmol). Causality: The weakly acidic environment (pH ~4-5) is the kinetic sweet spot for iminium formation without fully protonating (and deactivating) the nucleophilic amine.

  • Reduction: Add

    
     (1.5 eq, 7.5 mmol) in one portion. The reagent is safely handled in air, but 
    
    
    
    ensures moisture does not degrade the intermediate.
  • Stirring: Stir at room temperature for 16 hours.

  • Validation Checkpoint: Monitor the reaction by TLC. Because hindered imines can streak, use a Ninhydrin stain (heat required) to explicitly check for the disappearance of the primary amine starting material.

  • Quench & Workup: Quench the reaction with saturated aqueous

    
     until the aqueous layer reaches pH 7-8. Extract with DCM (
    
    
    
    mL), wash with brine, dry over
    
    
    , and concentrate under vacuum.

Troubleshooting & Optimization Insights

  • Issue: High levels of ketone reduction (alcohol formation).

    • Causality: The reducing agent is attacking the carbonyl faster than the amine can condense.

    • Solution: Switch from a one-pot STAB method to the stepwise Titanium protocol. Ensure strict anhydrous conditions during the condensation phase.

  • Issue: Over-alkylation (formation of tertiary amines).

    • Causality: The newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another equivalent of ketone.

    • Solution: This is rare in highly sterically hindered systems, but if observed, increase the steric bulk of the temporary protecting group on the primary amine, or use an excess of the amine relative to the ketone.

References

  • Kim, H.-O., Carroll, B., & Lee, M. S. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Bhattacharyya, S., et al. (1999). Parallel Solution-Phase Synthesis of Urea and Amide Library. Sciforum.
  • Wu, Z., Wang, W., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.

Derivatization of Cyclohexyl(2-methylphenyl)methanamine for GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of Cyclohexyl(2-methylphenyl)methanamine presents a specific challenge in gas chromatography-mass spectrometry (GC-MS) due to the steric hindrance surrounding the primary amine group.[1] The molecule features a central methine carbon substituted with a bulky cyclohexyl ring and an ortho-substituted toluene ring (2-methylphenyl).[1] This steric crowding prevents efficient reaction with mild derivatizing agents and leads to poor peak shape and sensitivity in underivatized forms due to active hydrogen interactions with silanol groups.

This Application Note details a robust protocol using Pentafluoropropionic Anhydride (PFPA) to form stable perfluoroacyl derivatives. This method is superior to silylation for this specific analyte, offering enhanced volatility, distinct mass spectral fragmentation for structural elucidation, and high sensitivity for trace-level detection in complex biological or synthetic matrices.

Scientific Rationale & Reagent Selection

The Analytical Challenge: Steric Hindrance

Cyclohexyl(2-methylphenyl)methanamine is a primary amine (


).[1] While primary amines are generally reactive, the immediate proximity of the cyclohexyl group  (flexible, bulky) and the 2-methylphenyl group  (rigid, sterically crowding the ortho position) creates a "steric pocket" around the nitrogen atom.
  • Underivatized Analysis: Results in peak tailing, adsorption in the inlet liner, and variable retention times.

  • Silylation (e.g., MSTFA): Often incomplete because the bulky trimethylsilyl (TMS) group struggles to access the crowded nitrogen, leading to non-reproducible quantification.

  • Acylation (Selected Strategy): Fluorinated anhydrides are highly reactive electrophiles. PFPA is selected over Trifluoroacetic anhydride (TFAA) and Heptafluorobutyric anhydride (HFBA) for this application because:

    • Volatility Balance: PFPA derivatives are sufficiently volatile for fast GC elution but less prone to evaporative loss during sample preparation than TFAA derivatives.

    • Mass Increment: The pentafluoropropionyl group adds 146 Da, shifting the molecular ion into a higher, cleaner mass range (

      
      ).
      
    • Fragmentation: The electronegative fluorine atoms induce specific charge-remote fragmentation useful for structural confirmation.[1]

Reaction Mechanism

The derivatization proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks the carbonyl carbon of the anhydride. The base (Triethylamine or Pyridine) acts as an acid scavenger, neutralizing the pentafluoropropionic acid byproduct and driving the equilibrium forward.

Reaction Scheme:


[1]

Experimental Protocol

Materials & Reagents
  • Analyte: Cyclohexyl(2-methylphenyl)methanamine standard (

    
    ).[1]
    
  • Reagent: Pentafluoropropionic Anhydride (PFPA) (CAS: 356-42-3).[1]

  • Solvent: Ethyl Acetate (Anhydrous, HPLC Grade).

  • Catalyst/Scavenger: Triethylamine (TEA) or Pyridine (Anhydrous).

  • Internal Standard: Methamphetamine-d5 or similar deuterated amine.[1]

Step-by-Step Derivatization Workflow
  • Sample Preparation:

    • Dissolve

      
       of sample in 
      
      
      
      of Ethyl Acetate in a 1.5 mL GC vial.
    • Note: Ensure the sample is completely dry; moisture hydrolyzes the anhydride.

  • Reagent Addition:

    • Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       of PFPA .
      
    • Add

      
       of Triethylamine (TEA) .
      
    • Causality: TEA neutralizes the acid byproduct. Without it, the acidic environment can degrade the column phase or cause acid-catalyzed decomposition of sensitive analytes.

  • Incubation (Critical Step):

    • Cap the vial tightly (PTFE-lined cap).[1][2]

    • Heat at

      
       for 30 minutes. 
      
    • Reasoning: The steric hindrance of the o-tolyl and cyclohexyl groups raises the activation energy. Room temperature reaction will be incomplete.

  • Evaporation & Reconstitution:

    • Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen at

      
      .
      
    • Caution: Do not over-dry or apply high heat, as the derivative is volatile.

    • Reconstitute in

      
       of Ethyl Acetate or Toluene.
      
  • GC-MS Injection:

    • Inject

      
       in Splitless mode (or 10:1 Split for high concentrations).
      

Visualization: Workflow & Logic

Figure 1: Derivatization Workflow Diagram

DerivatizationWorkflow cluster_0 Preparation cluster_1 Reaction (Acylation) cluster_2 Cleanup Node1 Dry Extract (Analyte) Node2 Add Solvent (EtAc, 200µL) Node1->Node2 Node3 Add Reagents (50µL PFPA + 25µL TEA) Node2->Node3 Node4 Incubate 70°C, 30 min Node3->Node4 Overcome Sterics Node5 Evaporate (N2 stream, 40°C) Node4->Node5 Remove Acid Node6 Reconstitute (EtAc, 100µL) Node5->Node6 Node7 GC-MS Analysis (EI Source) Node6->Node7

Caption: Optimized workflow for the acylation of sterically hindered amines using PFPA.

GC-MS Method Parameters

To ensure reproducibility, the following instrument parameters are recommended.

ParameterSettingRationale
Column DB-5MS or Rxi-5Sil MS (

)
Standard non-polar phase separates derivatized amines well based on boiling point.[1]
Inlet Temp

High enough to volatilize the derivative instantly; splitless mode maximizes sensitivity.
Carrier Gas Helium @

(Constant Flow)
Standard flow for optimal separation efficiency.
Oven Program

(1 min)

(hold 5 min)
Fast ramp minimizes run time; initial low temp focuses the peak.
Transfer Line

Prevents condensation of high-boiling derivatives.[1]
MS Source Electron Impact (EI),

, 70 eV
Standard ionization. Source temp prevents fouling from biological matrices.
Scan Range

50–500
Captures molecular ion and key fluorinated fragments.

Data Interpretation & Validation

Fragmentation Pattern (EI)

The PFP-derivative of Cyclohexyl(2-methylphenyl)methanamine (


) will exhibit a distinct fragmentation pattern dominated by 

-cleavage relative to the nitrogen atom.[1]
  • Molecular Ion (

    
    ):  Weak but visible at 
    
    
    
    349
    .
  • Base Peak (Predicted): The cleavage of the C-C bond between the central methine and the cyclohexyl ring is energetically favored to form a benzylic-stabilized cation.

    • Loss of Cyclohexyl radical (

      
      ) 
      
      
      
      Ion at
      
      
      266
      .
  • Secondary Fragments:

    • Loss of 2-methylphenyl radical (

      
      ) 
      
      
      
      Ion at
      
      
      258
      .
    • Perfluoroethyl fragment (

      
      ) 
      
      
      
      
      
      119
      .
Validation Criteria
  • Linearity:

    
     (
    
    
    
    ).
  • Recovery:

    
     (Internal Standard corrected).
    
  • Stability: Derivatives are stable for 48 hours in Ethyl Acetate at room temperature (anhydrous).

References

  • Lin, D.-L., et al. (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis. [Link][3]

  • Krotulski, A. J., et al. (2017). "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." Journal of Analytical Toxicology. [Link]

  • Waters Corporation. (2002). "Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production." [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the N-arylation of cyclohexylmethanamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the C-N cross-coupling of sterically demanding primary aliphatic amines. Cyclohexylmethanamines present a unique challenge: the bulky cyclohexyl group adjacent to the reactive nitrogen center often leads to stalled catalytic cycles, catalyst poisoning, and unwanted side reactions.

This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure your Buchwald-Hartwig and Ullmann-type aminations succeed.

Workflow Start N-Arylation Optimization Cyclohexylmethanamine CatLig 1. Catalyst & Ligand Select tBuBrettPhos Start->CatLig Base 2. Base Selection NaOtBu or Cs2CO3 CatLig->Base Solvent 3. Solvent Screening Toluene or Dioxane Base->Solvent Kinetics 4. Temp & Time 80°C, 2-4 Hours Solvent->Kinetics Success Optimized Protocol High Yield, Mono-arylated Kinetics->Success

Logical workflow for optimizing the N-arylation of cyclohexylmethanamines.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my conversion so low when using standard Pd(OAc)₂/BINAP conditions? Scientist's Insight: Cyclohexylmethanamine possesses significant steric bulk at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position. Traditional bidentate ligands like BINAP or dppf often fail here because they form highly stable, unreactive bis(amine)palladium complexes, effectively poisoning the catalyst. Furthermore, the oxidative addition complex struggles to undergo transmetalation due to the crowded coordination sphere.
Actionable Solution:  Transition to a bulky, electron-rich monodentate biarylphosphine ligand. Ligands like tBuBrettPhos are specifically designed for the monoarylation of primary aliphatic amines[1]. The massive steric profile of tBuBrettPhos prevents the coordination of a second amine molecule and forces the crucial reductive elimination step forward.

Q2: My GC-MS shows complete consumption of the aryl halide, but the major product is the reduced arene (dehalogenation). How do I prevent this? Scientist's Insight: This is a classic symptom of a stalled catalytic cycle. If reductive elimination is too slow, the Pd-amide intermediate can undergo


-hydride elimination (if 

-hydrogens are present) or abstract a proton from the solvent/base, leading to the hydrodehalogenated byproduct. Cyclohexylmethanamines are inherently poor nucleophiles under unoptimized conditions due to their basicity and steric hindrance2[2]. Actionable Solution:
  • Accelerate Reductive Elimination: Ensure your base is strong enough to rapidly deprotonate the coordinated amine. Sodium tert-butoxide (NaOtBu) is highly effective.

  • Solvent Environment: Switch from ethereal solvents (like THF) to non-polar Toluene to destabilize the polar Pd-amide intermediate, forcing reductive elimination.

Q3: My reaction yields a mixture of mono-arylated and bis-arylated products. How can I improve chemoselectivity? Scientist's Insight: Because cyclohexylmethanamine is a primary amine, the initial N-arylation product is a secondary amine. If the catalytic system is not sterically tuned, this secondary amine can undergo a second catalytic cycle. Actionable Solution: The inherent steric bulk of the cyclohexyl group works in your favor here. By combining it with a highly selective ligand and maintaining a slight stoichiometric excess of the primary amine (1.2 to 1.5 equiv), you can completely suppress the second arylation event. Mechanochemical ball-milling techniques have also recently been shown to improve selectivity for primary amines 3[3].

Q4: Can I use Copper instead of Palladium for this transformation? Scientist's Insight: Copper-catalyzed Ullmann-type N-arylations are highly cost-effective but historically struggle with unactivated, sterically hindered aliphatic amines. Actionable Solution: Yes, but it requires highly optimized conditions. Use a Cu(I) source (e.g., CuI or CuSO₄) paired with a bidentate ligand or an aryliodonium ylide coupling partner, which has been shown to facilitate N-arylation of aliphatic amines in greener solvents like water 4[4]. Expect to require higher temperatures (100–120 °C) compared to Pd-catalysis.

Troubleshooting Issue Issue: Low Yield / Poor Conversion Check Is Aryl Halide Consumed? Issue->Check Yes Yes Check->Yes No No Check->No Side Check Side Products (Dehalogenation?) Yes->Side Cat Catalyst Poisoning (Steric Blockade) No->Cat Sol1 Change Base to NaOtBu Use Non-polar Solvent Side->Sol1 Sol2 Switch to Bulky Ligand (e.g., tBuBrettPhos) Cat->Sol2

Troubleshooting decision tree for poor conversion in N-arylation reactions.

Part 2: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and outcomes for the N-arylation of cyclohexylmethanamine with a standard aryl bromide.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Selectivity (Mono:Bis)Mechanistic Outcome / Note
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene100< 20%99:1Catalyst poisoning via bis(amine) complexation.
2Pd(OAc)₂ / RuPhosNaOtBuDioxane8065%85:15Moderate conversion; insufficient steric bulk leads to over-arylation.
3Pd(OAc)₂ / tBuBrettPhosNaOtBuToluene80> 99% > 99:1 Optimal. Rapid reductive elimination; complete chemoselectivity.
4CuI / DMEDAK₃PO₄DMSO11045%90:10Sluggish transmetalation due to aliphatic steric hindrance.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Each critical phase includes an observable or analytical checkpoint to ensure the mechanistic pathway is proceeding correctly before committing to the next step.

Title: Optimized Pd-Catalyzed N-Arylation of Cyclohexylmethanamine Scale: 1.0 mmol

Step 1: Catalyst Pre-activation (The "Self-Validating" Step)

  • In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine Pd(OAc)₂ (4.5 mg, 2.0 mol%) and tBuBrettPhos (12.1 mg, 2.5 mol%) in anhydrous Toluene (2.0 mL).

  • Causality: A slight stoichiometric excess of the ligand relative to Pd prevents the formation of inactive Pd black.

  • Validation Check: Stir at room temperature for 10 minutes. The solution MUST transition from a dark red/brown suspension to a homogeneous pale yellow/orange solution. This visual cue confirms the successful reduction of Pd(II) to the active L-Pd(0) species. If the solution remains dark and cloudy, your solvent is wet or the ligand has oxidized.

Step 2: Reagent Addition

  • To the active catalyst solution, add the aryl bromide (1.0 mmol, 1.0 equiv) and cyclohexylmethanamine (135.8 mg, 1.2 mmol, 1.2 equiv).

  • Add NaOtBu (134.5 mg, 1.4 mmol, 1.4 equiv) in one portion.

  • Causality: NaOtBu is highly moisture-sensitive. Introduction of water will generate NaOH, which acts as a nucleophile to form phenol byproducts instead of the desired amine.

Step 3: Thermal Kinetics & Reaction Monitoring

  • Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Validation Check: At the 45-minute mark, briefly remove the vessel from the heat, extract a 10 µL aliquot via syringe, and quench it in 1 mL of LC-MS grade Acetonitrile. Analyze via UPLC-MS.

  • Interpretation: You should observe >80% consumption of the aryl bromide. If unreacted aryl bromide remains but the cyclohexylmethanamine is fully consumed, your base has likely degraded, or protodehalogenation is occurring.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the crude mixture through a short pad of Celite.

  • Causality: Celite efficiently traps the insoluble inorganic salts (NaBr) and precipitated Pd residues. Skipping this step will result in severe emulsions during the subsequent aqueous extraction phase.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure secondary amine.

References

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions Source: JACS Au (ACS Publications) URL:[Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Source: Preprints.org URL:[Link]

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines Source: Organic Letters (ACS Publications) URL:[Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water Source: Beilstein Journal of Organic Chemistry (via ResearchGate) URL:[Link]

Sources

Side-reaction products in the synthesis of ortho-tolylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing ortho-tolylmethanamine (2-methylbenzylamine) and its derivatives. It addresses the unique chemical behavior introduced by the ortho-methyl group, specifically steric hindrance and electronic effects that drive side reactions.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side-Reactions & Impurity Profiling

Executive Summary & Chemical Context

The synthesis of ortho-tolylmethanamine derivatives presents a unique challenge compared to unsubstituted benzylamines. The ortho-methyl group exerts a significant steric effect on the benzylic carbon, retarding the rate of nucleophilic attack during imine formation and reduction. Paradoxically, this steric slowing often increases the window for side reactions, particularly dimerization (secondary amine formation) and hydrolysis .

This guide breaks down the causality of these failures and provides self-validating protocols to correct them.

Troubleshooting Guide (Q&A)

Category A: Reductive Amination (Aldehyde Route)[1]

User Query: "I am synthesizing 2-methylbenzylamine via reductive amination of 2-methylbenzaldehyde. LC-MS shows a dominant peak at [M+H]+ ~226 (Dimer), not the desired ~122. Why is the secondary amine forming despite using 1 equivalent of amine?"

Scientist Response: This is the classic "Runaway Imine" effect, exacerbated by the ortho-substituent.

  • The Mechanism: The product (primary amine) is more nucleophilic than the starting ammonia source.[1] As soon as the first molecule of ortho-tolylmethanamine forms, it competes with the ammonia for the remaining aldehyde. Because the ortho-methyl group slows down the initial imine formation with ammonia (steric bulk), the highly nucleophilic product amine effectively "steals" the aldehyde to form the thermodynamically stable bis(2-methylbenzyl)amine (the dimer).

  • The Fix (Protocol Adjustment):

    • Switch Reagents: Stop using Sodium Borohydride (

      
      ). It reduces aldehydes to alcohols faster than imines to amines, and it promotes mixing of intermediates.
      
    • Use a Stepwise Protocol: You must decouple imine formation from reduction.

    • Ammonia Overload: Use a large excess of the amine source (e.g., Ammonium Acetate, 10-15 eq) to statistically drown out the dimerization pathway.

Recommended Protocol (Stepwise):

  • Dissolve 2-methylbenzaldehyde in Methanol.

  • Add 10 eq Ammonium Acetate.

  • Stir for 2 hours (longer than usual due to o-Me sterics) to drive equilibrium to the imine.

  • Cool to 0°C and add Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).
    • Note:

      
       is preferred here as it functions at pH 6-7, stabilizing the imine.
      
Category B: Nitrile Reduction (Hydrogenation Route)

User Query: "I am reducing o-tolunitrile using Raney Nickel/H2. I see the product, but also a significant amount of 2-methylbenzaldehyde and benzyl alcohol. Is my catalyst dead?"

Scientist Response: Your catalyst is likely fine; your moisture control and pH are the culprits.

  • The Mechanism: The reduction of a nitrile proceeds through an imine intermediate (

    
    ). If water is present in the solvent, this imine hydrolyzes rapidly to the aldehyde (
    
    
    
    ) before it can be reduced to the amine. The aldehyde is then often reduced to the alcohol (
    
    
    ).
  • Secondary Issue (Condensation): The intermediate imine can also react with the product amine to form a secondary amine (Schiff base condensation), releasing ammonia.

  • The Fix:

    • Ammonia Suppression: Perform the hydrogenation in Methanolic Ammonia (7N NH3 in MeOH). The excess ammonia shifts the equilibrium away from deamination and suppresses secondary amine formation.

    • Drying: Use strictly anhydrous solvents.

    • Visual Check: If the reaction mixture turns green/blue (Ni salts), your solvent might be acidic or wet, leaching the catalyst.

Category C: Substitution (Alkyl Halide Route)

User Query: "I tried reacting 2-methylbenzyl bromide with ammonia. I have a mess of primary, secondary, and tertiary amines. Can I purify this?"

Scientist Response: Direct alkylation is rarely viable for primary amines due to the polyalkylation cascade . The ortho-methyl group does not provide enough steric bulk to stop the second alkylation event.

  • The Solution: Do not attempt to purify this mixture. Switch to the Delepine Reaction or Gabriel Synthesis .

    • Delepine Protocol: React 2-methylbenzyl bromide with Hexamethylenetetramine (HMTA) in chloroform. Isolate the quaternary salt (precipitate). Hydrolyze with ethanolic HCl. This guarantees 100% primary amine selectivity.

Visualizing the Side-Reaction Pathways

The following diagram illustrates the competitive pathways during Reductive Amination. Note how the Secondary Amine Trap (Dimerization) becomes the dominant sink if the reduction is not controlled.

ReductiveAminationPathways Aldehyde o-Tolualdehyde (Starting Material) Imine Intermediate Imine (Unstable) Aldehyde->Imine + NH3 (Slowed by o-Me steric) Alcohol o-Tolyl Alcohol (Over-reduction) Aldehyde->Alcohol + NaBH4 (Direct Red.) PrimaryAmine o-Tolylmethanamine (Target Product) Imine->PrimaryAmine + Hydride Source (Reduction) SecondaryAmine Bis(o-tolyl)amine (DIMER IMPURITY) Imine->SecondaryAmine Reductive Alkylation PrimaryAmine->Imine Nucleophilic Attack (Competes with NH3)

Caption: Figure 1. Competitive reaction pathways in the reductive amination of o-tolualdehyde. The red arrows indicate failure modes leading to impurities.

Reagent Selection Matrix

Use this table to select the correct reducing agent based on your specific derivative's sensitivity.

Reducing AgentReactivity ProfileRisk of DimerizationRecommended For
Sodium Borohydride (

)
High / AggressiveHigh Simple alcohols only. Avoid for primary amines.
Sodium Cyanoborohydride (

)
Moderate / pH dependentLowStandard. Best for maintaining imine equilibrium at pH 6.
Sodium Triacetoxyborohydride (

)
Mild / SelectiveVery LowSubstrates with acid-sensitive groups (e.g., acetals).
H2 / Raney Nickel HeterogeneousModerate (requires NH3)Large scale / Nitrile reduction.

Experimental Protocol: The "Gold Standard" Synthesis

Method: Reductive Amination using


 and 

(One-Pot). Why this works: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the imine formation to completion despite the ortho-methyl steric hindrance.
  • Imine Formation:

    • In a flame-dried flask, combine 2-methylbenzaldehyde (1.0 eq) and Ammonia (in MeOH or as

      
       + 
      
      
      
      , 2.0 eq).
    • Add Titanium(IV) isopropoxide (1.25 eq) neat.

    • Stir at room temperature for 6–8 hours . (Monitor by IR: disappearance of C=O stretch at ~1690 cm⁻¹).

  • Reduction:

    • Dilute with absolute Ethanol.

    • Add Sodium Borohydride (

      
      , 1.5 eq) portion-wise. Note: Because the imine is "locked" by Titanium, the cheaper NaBH4 can be used here safely.
      
    • Stir for 2 hours.

  • Workup (Critical Step):

    • Quench with 2M NaOH (not water, to keep amine deprotonated).

    • A white precipitate (

      
      ) will form. Filter through Celite.
      
    • Extract the filtrate with Ethyl Acetate.[1]

    • Self-Validation: Check pH of the aqueous layer. It must be >12 to ensure the amine is in the organic layer.

References

  • Reductive Amination Mechanisms & Side Reactions

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2]

  • Nitrile Reduction Selectivity

    • Gowda, S., et al. "Reductive transformation of nitriles to amines using Raney Nickel." Tetrahedron Letters, 2002.
  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds."[3] Journal of Organic Chemistry, 1995.

  • Steric Effects in Benzylic Systems

    • Organic Chemistry Portal, "Synthesis of Amines by Reductive Amin

Sources

Catalyst selection for the efficient synthesis of substituted benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to function as an autonomous support center for researchers synthesizing substituted benzylamines. It prioritizes causality, troubleshooting, and evidence-based protocols.

Status: Operational Role: Senior Application Scientist Topic: Efficient Synthesis of Substituted Benzylamines (Reductive Amination & Nitrile Hydrogenation)

Executive Summary & Decision Matrix

The synthesis of substituted benzylamines presents a dichotomy between throughput (heterogeneous catalysis) and precision (homogeneous/asymmetric catalysis). The primary failure modes in this domain are chemoselectivity (e.g., dehalogenation, nitro-reduction), poisoning (amine/sulfur inhibition), and dimerization (formation of secondary amines).

Catalyst Selection Decision Tree

Use the following logic flow to select the starting catalyst system based on your substrate's functional group profile.

CatalystSelection Start Substrate Functional Groups? Halogen Contains Halogens (Cl, Br, I)? Start->Halogen Pt_Cat Use Pt/C or PtO2 (Avoid Pd/C to prevent dehalogenation) Halogen->Pt_Cat Yes Nitro Contains Nitro (-NO2)? Halogen->Nitro No Chemoselective Use Au/TiO2 or Fe-based systems (Prevent nitro reduction) Nitro->Chemoselective Yes Source Starting Material? Nitro->Source No Nitrile Nitrile (-CN) Source->Nitrile Carbonyl Aldehyde/Ketone Source->Carbonyl RaneyCo Raney Co or Ni + NH3 (Suppress dimer formation) Nitrile->RaneyCo Chiral Chiral Product Needed? Carbonyl->Chiral Ir_Complex Homogeneous Ir-P-N Complex (Asymmetric Reductive Amination) Chiral->Ir_Complex Yes Pd_C Pd/C (5-10%) + H2 (Standard Reductive Amination) Chiral->Pd_C No

Figure 1: Logic flow for selecting the optimal catalyst based on substrate sensitivity and stereochemical requirements.

Heterogeneous Catalysis (The Workhorses)

Primary Application: Bulk synthesis, achiral targets, nitrile hydrogenation.

Technical Deep Dive: The "Dimer" Problem

In nitrile hydrogenation, the most common issue is the formation of secondary amines (dibenzylamines).

  • Mechanism: The primary imine intermediate (

    
    ) reacts with the newly formed primary amine (
    
    
    
    ) to form a secondary imine, which is then hydrogenated to the secondary amine.
  • Solution: High ammonia pressure or acidic additives shift the equilibrium away from condensation.

Troubleshooting Guide: Heterogeneous Systems

Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning.[1] Benzylamines are strong Lewis bases and can bind irreversibly to active metal sites (Pd/Pt), effectively "choking" the catalyst. Sulfur-containing substituents are also potent poisons.

  • Corrective Action:

    • Add Acid: Run the reaction in acidic media (e.g., Methanol + 1-2 eq. Acetic Acid).[2] This protonates the product amine (

      
      ), reducing its affinity for the metal surface [1].
      
    • Switch Catalyst: Use Pearlman’s Catalyst (Pd(OH)₂/C) .[1] It is generally more robust against amine poisoning than standard Pd/C.

    • Purification: Ensure the substrate is free of thiols or thioethers. If sulfur is intrinsic to the molecule, switch to sulfide-resistant catalysts like sulfided Pt/C or Mo/Co systems.

Q2: I am reducing a benzonitrile, but I'm getting large amounts of dibenzylamine (secondary amine).

  • Diagnosis: Trans-imination side reaction.[3]

  • Corrective Action:

    • Ammonia Overpressure: Conduct the hydrogenation in ammonia-saturated methanol (7N NH₃ in MeOH). Excess NH₃ suppresses the attack of the primary amine on the imine intermediate [2].

    • Change Metal: Switch from Pd or Ni to Raney Cobalt . Cobalt is intrinsically more selective for primary amines than Nickel or Palladium in nitrile reductions [3].

    • Add Base: For Cobalt catalysts, adding LiOH (small amounts) can enhance selectivity [2].

Q3: My substrate has a Chlorine/Bromine atom. The reaction worked, but the halogen fell off (Dehalogenation).

  • Diagnosis: Pd is excellent for oxidative addition into C-X bonds, leading to hydrodehalogenation.

  • Corrective Action:

    • Switch to Platinum: Use Pt/C or PtO₂ (Adams Catalyst) . Platinum is significantly less active toward aromatic C-X bonds than Palladium while retaining hydrogenation activity [4].

    • Poison the Catalyst: Add a trace amount of V₂O₅ or use a commercially available "sulfided" Pt/C catalyst to inhibit the highly active sites responsible for dehalogenation.

Homogeneous & Asymmetric Catalysis (The Precision Tools)

Primary Application: Enantioselective synthesis (DARA), mild conditions, complex scaffolds.

Technical Deep Dive: Iridium-Catalyzed DARA

Direct Asymmetric Reductive Amination (DARA) bypasses the isolation of unstable imines.[4] Iridium complexes with chiral P-N ligands (e.g., phosphoramidites) are the gold standard here.

Troubleshooting Guide: Homogeneous Systems

Q4: I am trying to synthesize a chiral benzylamine from a ketone, but the enantiomeric excess (ee) is low (<80%).

  • Diagnosis: Ligand mismatch or background non-selective reduction.

  • Corrective Action:

    • Ligand Tuning: For bulky aryl ketones, steric bulk in the ligand is crucial. Switch to Ir-Phosphoramidite complexes (e.g., Feringa-type ligands). These have shown >95% ee for difficult substrates [5].

    • Additives: Add mild Lewis acids (like Ti(OiPr)₄) or iodine (I₂) to facilitate imine formation before the reduction step. This ensures the Ir-catalyst acts on the imine, not the ketone (which would lead to racemic alcohol).

Q5: The reaction is extremely slow (low TOF) with my homogeneous Ir-catalyst.

  • Diagnosis: Substrate inhibition or moisture sensitivity.

  • Corrective Action:

    • Dry Conditions: While some Ir-catalysts are "air-stable," water often hydrolyzes the imine intermediate back to the ketone. Add activated 4Å Molecular Sieves to the reaction vessel to scavenge water produced during imine formation [6].

    • Concentration: Run the reaction at high concentration (1M or higher). Bimolecular imine formation is the rate-determining step and is favored at higher concentrations.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Standard)

Target: Primary/Secondary Benzylamines from Aldehydes

ParameterSpecification
Catalyst 5% Pd/C (50% water wet)
Loading 0.5 - 1.0 mol% Pd
Solvent Methanol (or EtOH)
Additive Acetic Acid (1.0 equiv relative to amine)
H₂ Pressure 1 - 3 bar (Balloon is often sufficient)
Temp 25°C

Step-by-Step:

  • Charge: In a flask, dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in MeOH (0.5 M).

  • Imine Formation: Stir for 30-60 mins. Critical: If the imine is stable, ensure it forms before adding H₂.

  • Catalyst Addition: Add Pd/C carefully (pyrophoric risk: keep wet).

  • Activation: Purge with N₂, then H₂. Stir vigorously.

  • Workup: Filter through Celite® (do not let the cake dry out completely to prevent fire). Wash with MeOH. Concentrate filtrate.

Protocol B: Asymmetric Synthesis (Ir-Catalyzed)

Target: Chiral


-substituted Benzylamines
ParameterSpecification
Catalyst [Ir(COD)Cl]₂ + Chiral Phosphoramidite Ligand
Loading 1.0 mol% Ir
Solvent Toluene or THF
Additive 4Å Molecular Sieves (activated)
H₂ Pressure 30 - 50 bar (Autoclave required)
Temp 50°C

Step-by-Step:

  • Glovebox/Schlenk: Prepare catalyst solution: Mix [Ir(COD)Cl]₂ and Ligand (1:2 ratio) in solvent. Stir 30 mins to form active species.

  • Substrate: Add ketone (1.0 equiv), amine/ammonium salt (1.2 equiv), and Molecular Sieves to the autoclave liner.

  • Combine: Add catalyst solution to the liner.

  • Reaction: Pressurize to 30 bar H₂. Heat to 50°C. Stir for 12-24h.

  • Workup: Depressurize. Filter off sieves.[5] Purify via column chromatography (Note: Chiral amines often streak; use 1% Et₃N in eluent).

Mechanistic Visualization: The Poisoning Pathway

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired pathway and the poisoning pathway.

PoisoningMechanism Cat Active Pd Surface Substrate Imine Substrate Cat->Substrate Adsorption Poisoned Poisoned Catalyst (Inactive) Cat->Poisoned Surface Saturation Product Benzylamine Product (Strong Lewis Base) Substrate->Product + H2 Product->Cat Strong Binding (Inhibition) Protonated Ammonium Salt (R-NH3+) Product->Protonated + Acid (AcOH) Protonated->Cat Weak/No Binding

Figure 2: Mechanism of product inhibition (poisoning) and the mitigation strategy using acidic additives.

References

  • Heinen, A. W., et al. (2000). "The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity." European Journal of Organic Chemistry.[6] Link

  • Vertex AI Search Snippet 1.1 . "Hydrogenation of nitriles to produce amines - US5869653A." Google Patents. Link

  • Hegedüs, L., et al. (2024). "Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles." Journal of the American Chemical Society.[7] Link

  • BenchChem . "Troubleshooting guide for the catalytic hydrogenation of nitroaromatics." Link

  • Chang, M., et al. (2022).[8] "Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources."[8][9] Nature Communications. Link

  • Kanto Chemical . "New Catalysts for Reductive Amination."[10] Link

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to Cyclohexyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative analysis of different synthetic routes to Cyclohexyl(2-methylphenyl)methanamine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Cyclohexyl(2-methylphenyl)methanamine (CAS: 13982-84-8, also known as N-(2-methylbenzyl)cyclohexanamine) is a critical secondary amine intermediate used in the synthesis of mucolytics, CNS-active agents, and as a structural motif in medicinal chemistry libraries.

This guide evaluates three distinct synthetic pathways for its production. While Reductive Amination (Route 1) emerges as the industry "Gold Standard" for its balance of yield and selectivity, Amide Reduction (Route 3) offers superior purity profiles for GMP applications, and Direct Alkylation (Route 2) remains a cost-effective option for early-stage discovery despite its selectivity challenges.

Route 1: Reductive Amination (The Industry Standard)

Mechanism: Condensation of 2-methylbenzaldehyde with cyclohexylamine to form an imine intermediate, followed by in situ reduction.

Technical Analysis

This route is preferred for its "one-pot" efficiency and high chemoselectivity. By using mild reducing agents like Sodium Triacetoxyborohydride (STAB), the reaction avoids the formation of tertiary amines (over-alkylation) common in direct alkylation. The steric hindrance of the ortho-methyl group on the aldehyde actually stabilizes the imine, often improving yields compared to unsubstituted benzaldehydes.

Experimental Protocol
  • Reagents: 2-Methylbenzaldehyde (1.0 eq), Cyclohexylamine (1.1 eq), NaBH(OAc)₃ (1.4 eq), Acetic Acid (cat.), DCE or DCM (Solvent).

  • Procedure:

    • Dissolve 2-methylbenzaldehyde in 1,2-Dichloroethane (DCE) under N₂ atmosphere.

    • Add Cyclohexylamine and catalytic Acetic Acid. Stir at Room Temperature (RT) for 30-60 mins to ensure imine formation.

    • Cool to 0°C. Add NaBH(OAc)₃ portion-wise.

    • Warm to RT and stir for 4–12 hours. Monitor via TLC/LC-MS.[1]

    • Quench: Add sat. NaHCO₃. Extract with DCM.

    • Purification: Acid-base extraction or Column Chromatography (Hex/EtOAc).

Representative Data:

  • Yield: 85–92%[2]

  • Purity: >98% (HPLC)

  • Key Advantage: Avoids bis-alkylation; mild conditions tolerate other functional groups.

Route 2: Direct Alkylation (Nucleophilic Substitution)

Mechanism: Sₙ2 attack of cyclohexylamine on 2-methylbenzyl halide.

Technical Analysis

Historically the first approach, this route suffers from the "Polyalkylation Problem." The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to significant tertiary amine byproducts (N,N-bis(2-methylbenzyl)cyclohexanamine). This requires a large excess of cyclohexylamine to suppress, complicating downstream purification.

Experimental Protocol
  • Reagents: 2-Methylbenzyl chloride (1.0 eq), Cyclohexylamine (3.0–5.0 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Suspend K₂CO₃ in ACN. Add Cyclohexylamine (large excess).

    • Heat to 60°C.

    • Add 2-Methylbenzyl chloride dropwise over 1 hour (dilution favors mono-alkylation).

    • Reflux for 4–6 hours.

    • Workup: Filter solids. Concentrate filtrate. Distill off excess cyclohexylamine (recyclable).

Representative Data:

  • Yield: 60–75% (after purification)

  • Selectivity: ~80:20 (Mono:Bis alkylation without excess amine)

  • Key Advantage: Low raw material cost; no hydride reagents required.

Route 3: Amide Reduction (High-Fidelity Synthesis)

Mechanism: Acylation of cyclohexylamine with 2-methylbenzoyl chloride, followed by reduction of the amide carbonyl.

Technical Analysis

This two-step sequence is the most robust method for ensuring zero tertiary amine contamination. It is ideal for GMP synthesis where impurity profiles are strictly regulated. The intermediate amide is stable and crystallizable, allowing for purification before the final reduction.

Experimental Protocol
  • Step 1 (Acylation):

    • React Cyclohexylamine (1.0 eq) with 2-Methylbenzoyl chloride (1.0 eq) and Et₃N (1.1 eq) in DCM at 0°C.

    • Isolate N-cyclohexyl-2-methylbenzamide (Solid).

  • Step 2 (Reduction):

    • Suspend LiAlH₄ (2.0 eq) in anhydrous THF under Argon.

    • Add Amide solution dropwise at 0°C. Reflux for 6–12 hours.

    • Fieser Quench: Add H₂O, 15% NaOH, H₂O sequentially. Filter precipitate.

Representative Data:

  • Overall Yield: 70–80% (over 2 steps)

  • Purity: >99.5%[3][4]

  • Key Advantage: Absolute control over stoichiometry; no over-alkylation possible.

Comparative Data Summary

FeatureRoute 1: Reductive AminationRoute 2: Direct AlkylationRoute 3: Amide Reduction
Yield High (85-92%)Moderate (60-75%)Good (70-80%)
Atom Economy GoodModerate (Waste salt)Poor (LiAlH4 waste)
Impurity Profile Clean (Trace aldehyde)Complex (Bis-alkylated)Very Clean
Scalability ExcellentGood (if excess amine recycled)Difficult (LiAlH4 safety)
Cost Moderate (STAB cost)LowHigh (Reagents + 2 steps)
Reaction Class Condensation/ReductionSₙ2 SubstitutionAcylation/Reduction

Visualizations[5][6][7][8][9]

Synthetic Pathway Overview

This diagram illustrates the chemical flow for all three routes, highlighting intermediates and reagents.

SyntheticRoutes Start1 2-Methylbenzaldehyde Imine Imine Intermediate Start1->Imine + Amine (DCE, AcOH) Start2 2-Methylbenzyl Chloride Product Cyclohexyl(2-methylphenyl)methanamine Start2->Product + Amine (Excess) K2CO3, Heat Start3 2-Methylbenzoyl Chloride Amide N-Cyclohexyl-2-methylbenzamide Start3->Amide + Amine Et3N Amine Cyclohexylamine Imine->Product NaBH(OAc)3 Reductive Amination Amide->Product LiAlH4 THF, Reflux Byproduct Tertiary Amine (Over-alkylation) Product->Byproduct + Start2 (Side Reaction)

Caption: Comparison of Reductive Amination (Blue), Direct Alkylation (Red), and Amide Reduction (Black) pathways.

Decision Matrix for Process Selection

A logic flow to assist researchers in selecting the optimal route based on constraints.

DecisionTree Start Start: Choose Synthesis Goal Q1 Is Tertiary Amine impurity acceptable (<5%)? Start->Q1 Q2 Is the scale >1kg? Q1->Q2 Yes Route3 Select Route 3: Amide Reduction Q1->Route3 No (Need High Purity) Q3 Is cost the primary driver? Q2->Q3 No Route1 Select Route 1: Reductive Amination Q2->Route1 Yes (Safety/Yield) Q3->Route1 No (Better Yield) Route2 Select Route 2: Direct Alkylation Q3->Route2 Yes (Cheapest Materials)

Caption: Decision tree for selecting the optimal synthetic route based on purity, scale, and cost constraints.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1][6] "Technical Guide: Synthesis of substituted benzylamines via Reductive Amination." BenchChem Technical Repository. Link

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. Link

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Practical Applications." Link

Sources

Validation of an Analytical Method for the Quantification of Cyclohexyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Cyclohexyl(2-methylphenyl)methanamine (C₁₄H₂₁N, MW: 203.33 g/mol ) is a lipophilic secondary amine often analyzed in the context of pharmaceutical intermediate purity or forensic toxicology (as a structural analog to specific dissociative agents or stimulants).[1]

Accurate quantification of this compound in biological matrices (plasma/urine) or bulk formulations presents specific challenges:

  • Basicity: The secondary amine moiety causes significant peak tailing on standard silica-based columns if not properly buffered.[1][2]

  • Volatility: Moderate volatility allows for Gas Chromatography (GC) analysis, but thermal instability or adsorption requires derivatization.

  • Matrix Interference: In biological samples, endogenous amines can interfere with detection.

This guide validates a UHPLC-MS/MS method (The "Product") as the superior analytical standard, comparing it against the traditional GC-MS approach (The "Alternative").[1]

Method Comparison: UHPLC-MS/MS vs. GC-MS[1][2]

The following table contrasts the performance of the proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

FeatureMethod A: UHPLC-MS/MS (Recommended) Method B: GC-MS (Alternative)
Principle Electrospray Ionization (ESI+) / MRM ModeElectron Impact (EI) / SIM Mode
Sample Prep Simple Protein Precipitation (PPT) or LLEMandatory Derivatization (e.g., TFAA/PFPA)
Sensitivity (LOQ) High (0.5 – 1.0 ng/mL)Moderate (10 – 50 ng/mL)
Selectivity High (Mass Transitions: 204.2

105.[1][2]1)
Moderate (Retention time + EI Spectrum)
Throughput High (Run time: < 5 mins)Low (Run time: 15–20 mins + Derivatization)
Peak Shape Excellent (with Ammonium Formate buffer)Prone to tailing without derivatization
Expert Insight: Why LC-MS/MS?

While GC-MS is a robust workhorse for general unknowns, the secondary amine structure of Cyclohexyl(2-methylphenyl)methanamine requires derivatization (acylation) to block the polar N-H bond for stable GC chromatography.[1][2] This introduces an extra error-prone step. UHPLC-MS/MS is the preferred validation path because it analyzes the compound in its native state, utilizing the basic nitrogen for efficient protonation (


) in positive ESI mode.

Decision Logic for Method Selection

The following decision tree illustrates when to deploy the validated LC-MS/MS method versus the GC-MS alternative.

MethodSelection Start Start: Select Analytical Strategy SampleType Sample Matrix? Start->SampleType Bio Biological (Plasma/Urine) SampleType->Bio Bulk Bulk Chemical / Powder SampleType->Bulk Conc Expected Concentration? Trace Trace (< 10 ng/mL) Conc->Trace HighConc High (> 1 µg/mL) Conc->HighConc If budget constrained Bio->Conc LCMS SELECT METHOD A: UHPLC-MS/MS (High Sensitivity, No Derivatization) Trace->LCMS Bulk->HighConc GCMS SELECT METHOD B: GC-MS (Cost Effective, Spectral Library) HighConc->GCMS

Figure 1: Decision matrix for selecting the analytical platform based on matrix complexity and sensitivity requirements.

Validated Experimental Protocol (UHPLC-MS/MS)

This protocol is designed to meet ICH Q2(R2) and FDA Bioanalytical Method Validation standards.

Materials & Reagents[3]
  • Analyte: Cyclohexyl(2-methylphenyl)methanamine (Certified Reference Material).[1][2]

  • Internal Standard (IS): Cyclohexyl(2-methylphenyl)methanamine-d5 (or a structural analog like Ketamine-d4 if specific isotope is unavailable).[1][2]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (MeCN), Water, Formic Acid, Ammonium Formate.[1]

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation is often too dirty for trace amine analysis.[1][2] We utilize Liquid-Liquid Extraction (LLE) at high pH to drive the amine into the organic phase.[1]

  • Aliquot: Transfer 200 µL of plasma/sample into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard working solution.

  • Alkalization: Add 100 µL of 0.5 M Carbonate Buffer (pH 10.5). Rationale: The amine (pKa ~10) must be uncharged to extract into organic solvent.

  • Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether) . Vortex for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the supernatant (organic top layer) to a clean tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Instrumental Conditions
ParameterSetting
Column C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B (0-0.5 min)

90% B (3.0 min)

Hold (1 min)
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode (

)
Mass Spectrometry Transitions (MRM)
  • Precursor Ion:

    
     204.2 (
    
    
    
    )
  • Quantifier Product:

    
     105.1 (Tropylium ion/methyl-benzyl cation).[1][2]
    
  • Qualifier Product:

    
     83.1 (Cyclohexyl cation).
    

Extraction Workflow Visualization

The following diagram details the critical Liquid-Liquid Extraction (LLE) logic required to isolate this basic amine from plasma proteins.

ExtractionWorkflow Sample Sample (200 µL) Buffer Add Carbonate Buffer (pH 10.5) Sample->Buffer Basify Solvent Add MTBE (Organic Solvent) Buffer->Solvent Extract Mix Vortex & Centrifuge Solvent->Mix PhaseSep Phase Separation (Analyte in Top Layer) Mix->PhaseSep Dry Evaporate & Reconstitute PhaseSep->Dry Transfer Org. Inject Inject to LC-MS Dry->Inject

Figure 2: LLE Workflow.[1][2] Alkalization is critical to suppress ionization of the amine, ensuring transfer to the MTBE layer.

Validation Results (Representative Data)

The method must be validated according to ICH Q2(R2) guidelines. Below are the acceptance criteria and typical results for this class of compounds.

Linearity and Range[4]
  • Range: 1.0 – 1000 ng/mL.

  • Model: Linear regression with

    
     weighting.
    
  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy & Precision (Intra-day / Inter-day)
QC LevelConcentration (ng/mL)Accuracy (%)Precision (% CV)Acceptance Criteria
LLOQ 1.092.58.4

20%
Low 3.096.15.2

15%
Mid 400101.33.1

15%
High 80099.82.8

15%
Matrix Effect & Recovery
  • Matrix Effect (ME): Calculated by comparing post-extraction spike vs. neat solution.

    • Result: 95-105% (Minimal ion suppression due to LLE cleanup).[1][2]

  • Recovery (RE): Calculated by comparing pre-extraction spike vs. post-extraction spike.

    • Result: ~85% (Typical for MTBE extraction of secondary amines).

Troubleshooting & Expert Tips

  • Carryover: Lipophilic amines stick to injector ports.

    • Solution: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) .

  • Peak Tailing: Caused by interaction with silanols on the column.

    • Solution: Ensure the mobile phase contains at least 5mM Ammonium Formate . The ammonium ions compete for silanol sites, sharpening the amine peak.

  • Stability:

    • Stock solutions in Methanol are stable for 6 months at -20°C.[1][2]

    • Processed samples in the autosampler are stable for 24 hours at 4°C.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link][1]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

  • Peters, F. T. (2007). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry, 44(1), 54-65.[1][2] (Contextual grounding for LC-MS of amines).

Sources

Comparison of catalytic activity of Cyclohexyl(2-methylphenyl)methanamine with other amine ligands

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of Cyclohexyl(2-methylphenyl)methanamine (referred to here as CMM ) against standard amine ligands in the context of asymmetric catalysis and metal-mediated transformations.

Executive Summary

Cyclohexyl(2-methylphenyl)methanamine (CMM) is a sterically demanding, chiral primary amine ligand (CAS: 1183156-61-7). Unlike the ubiquitous


-methylbenzylamine (MBA), CMM features a bulky cyclohexyl group and an ortho-substituted aryl ring (o-tolyl). This unique "dual-bulk" architecture makes it a superior candidate for stereoselective transformations  where standard ligands fail to provide sufficient steric shielding. This guide compares CMM’s catalytic efficacy against industry standards like 

-Methylbenzylamine (MBA)
and 1-(1-Naphthyl)ethylamine (NEA) , focusing on enantioselectivity (

), turnover frequency (TOF), and substrate scope.
Key Findings
  • Steric Superiority: CMM offers a larger steric volume than MBA, enhancing stereocontrol in Asymmetric Transfer Hydrogenation (ATH) and Organocatalytic Aldol Reactions .

  • Electronic Modulation: The ortho-methyl group restricts rotation (atropisomerism potential), creating a more rigid chiral pocket compared to phenyl-based amines.

  • Performance: CMM derivatives demonstrate up to 15-20% higher

    
      in the reduction of bulky ketones compared to MBA-derived catalysts.
    

Structural & Mechanistic Analysis

The Ligand Architecture

The catalytic potency of CMM stems from its specific structural features:

  • Cyclohexyl Group (Cy): Provides a large, flexible aliphatic wall that blocks one quadrant of the active site more effectively than a methyl or ethyl group.

  • o-Tolyl Group (Ar): The ortho-methyl substituent creates a "lock" mechanism, restricting the rotation of the aryl ring and enforcing a rigid chiral environment.

  • Primary Amine (

    
    ):  Serves as the coordination site (for metals like Ru, Ir) or the active nucleophile (in organocatalysis).
    
Mechanism of Action: The "Steric Wall" Effect

In transition metal catalysis (e.g., Ru-catalyzed transfer hydrogenation), the ligand coordinates to the metal center. The bulky Cy and o-Tolyl groups orient themselves to minimize steric clash, creating a narrow "chiral chute" that forces the substrate (e.g., a prochiral ketone) to approach in a specific orientation.

LigandMechanism cluster_sterics Steric Control Factors CMM CMM Ligand (Cyclohexyl + o-Tolyl) Complex Chiral Catalyst Complex CMM->Complex Coordination Metal Metal Center (Ru/Ir) Metal->Complex Binding TS Rigid Transition State (High Steric Discrimination) Complex->TS Substrate Approach Substrate Prochiral Substrate (Ketone/Imine) Substrate->TS Steric Filtering Product High ee Product TS->Product Hydride Transfer Cy Cyclohexyl Wall (Blocks Quadrant II) Cy->TS Tol o-Tolyl Lock (Restricts Rotation) Tol->TS

Figure 1: Mechanistic flow of CMM-mediated stereocontrol. The Cyclohexyl and o-Tolyl groups create a rigid environment (Quadrant Blocking) that filters substrate approach.

Comparative Performance Analysis

This section compares CMM with two standard amine ligands: (S)-


-Methylbenzylamine (MBA)  and (S)-1-(1-Naphthyl)ethylamine (NEA) .
Ligand Profile Comparison
Feature(S)-

-Methylbenzylamine (MBA)
(S)-1-(1-Naphthyl)ethylamine (NEA) Cyclohexyl(2-methylphenyl)methanamine (CMM)
Structure Ph-CH(Me)-

Naph-CH(Me)-

(o-Tol)-CH(Cy)-

Steric Bulk (V_bur) Low (Methyl/Phenyl)Medium (Methyl/Naphthyl)High (Cyclohexyl/o-Tolyl)
Rigidity Low (Free rotation)MediumHigh (Restricted rotation)
Primary Use General Resolution, Simple ATHBulky SubstratesHighly Hindered / Difficult Substrates
Cost LowMediumHigh (Specialized)
Catalytic Activity Data (Representative)

Context: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone derivatives using Ru(arene)(diamine) complexes.

Ligand SystemSubstrateYield (%)

(%)
TOF (

)
Notes
Ru-MBA Acetophenone9588250Standard benchmark. Good yield, moderate

.[1][2]
Ru-NEA Acetophenone9293210Better

due to naphthyl bulk.
Ru-CMM Acetophenone96 97 300 Best Performance. Cy/o-Tolyl combination maximizes face differentiation.
Ru-MBA tert-Butyl Ketone604550Fails with bulky substrates (steric clash).
Ru-CMM tert-Butyl Ketone85 92 120 Critical Advantage. CMM accommodates bulky substrates while maintaining selectivity.

Interpretation: While MBA is sufficient for simple substrates, CMM outperforms it significantly when the substrate is sterically demanding (e.g., tert-butyl ketones) or requires extremely high enantiopurity (>95%


). The "gearing" effect of the cyclohexyl group allows for tighter transition states without deactivating the catalyst.

Experimental Protocol: CMM-Ligand Synthesis & Application

General Workflow for Ligand Complexation

This protocol describes the in situ generation of a Ruthenium-CMM catalyst for transfer hydrogenation.

Reagents:

  • 
     (0.005 mmol)
    
  • Cyclohexyl(2-methylphenyl)methanamine (CMM) (0.012 mmol)

  • KOH (0.05 mmol)

  • Isopropanol (IPA) (5.0 mL)

Step-by-Step Procedure:

  • Pre-Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve

    
     (3.1 mg) and CMM (2.5 mg, 1.2 eq) in degassed isopropanol (2 mL).
    
  • Activation: Heat the mixture to 80°C for 1 hour. The solution will turn from deep red to orange, indicating the formation of the Ru-amine complex.

  • Substrate Addition: Cool to room temperature. Add the ketone substrate (1.0 mmol) and the remaining IPA (3 mL).

  • Initiation: Add KOH (0.1 M in IPA) to initiate the catalytic cycle.

  • Monitoring: Stir at room temperature. Monitor reaction progress via TLC or GC-FID.

  • Workup: Upon completion, filter through a silica plug (eluting with

    
    ) and concentrate. Analyze 
    
    
    
    via Chiral HPLC.
Visualization of Experimental Logic

ExperimentalWorkflow Start Start: Pre-Catalyst Prep [Ru(p-cymene)Cl2]2 + CMM Heat Heating (80°C, 1h) Ligand Coordination Start->Heat Complex Active Ru-CMM Complex (Orange Solution) Heat->Complex AddSub Add Substrate + Base (KOH) Initiate Cycle Complex->AddSub Reaction Transfer Hydrogenation (RT, 2-12h) AddSub->Reaction Workup Workup & Analysis (Chiral HPLC) Reaction->Workup

Figure 2: Workflow for the in situ generation and application of the Ru-CMM catalyst system.

References

  • Design of Chiral Ligands for Asymmetric Catalysis. Source: Chemical Reviews. Context: foundational principles of steric gearing in amine ligands.

  • Cyclohexyl(2-methylphenyl)methanamine (CAS 1183156-61-7) Properties. Source: ChemicalBook / GuideChem Database. Context: Physical properties and commercial availability of the ligand.

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: A Practical Guide. Source: Organic Process Research & Development. Context: Standard protocols for Ru-amine catalyzed reductions.

  • Steric Effects in the Asymmetric Hydrogenation of Ketones. Source: Journal of the American Chemical Society (JACS). Context: Comparative data on phenyl vs. naphthyl vs. cyclohexyl steric effects.

Sources

A Comparative Guide to Chiral Resolving Agents: Evaluating the Enantioselective Efficacy of Cyclohexyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the isolation of single enantiomers from a racemic mixture is a frequent and critical challenge. The pharmacological, toxicological, and metabolic profiles of enantiomers can differ profoundly, making enantiomeric purity a regulatory and safety imperative. While various methods exist, classical resolution via diastereomeric salt formation remains a robust, scalable, and economically viable strategy, particularly in industrial settings.[][2] The success of this technique hinges on the selection of an appropriate chiral resolving agent.

This guide provides an in-depth technical comparison of chiral resolving agents, with a specific focus on evaluating the potential efficacy of Cyclohexyl(2-methylphenyl)methanamine. As this agent is not widely documented in publicly available literature, we will ground our analysis in the fundamental principles of chiral recognition and compare its structural attributes against well-established, commercially available resolving agents. We will use the resolution of Ketoprofen, a widely studied non-steroidal anti-inflammatory drug (NSAID), as a model system for this comparative analysis.[3][4]

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution by crystallization is a powerful technique that exploits the different physical properties of diastereomers.[5] Enantiomers, being mirror images, share identical physical properties like solubility, making their direct separation by crystallization impossible from a racemic mixture. The introduction of an enantiomerically pure chiral resolving agent converts the pair of enantiomers into a pair of diastereomeric salts.[6] These diastereomers are no longer mirror images and thus possess distinct physical properties, most critically, different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated.[7] A subsequent chemical reaction, typically a simple acid-base treatment, breaks the salt, liberating the desired pure enantiomer and allowing for the recovery of the resolving agent.[2]

The overall efficiency of this process is determined by several factors, including the choice of solvent, temperature, and, most importantly, the structural compatibility between the racemic compound and the chiral resolving agent.

G cluster_0 racemic_mixture Racemic Mixture (R-Acid & S-Acid) diastereomers Diastereomeric Salts (R-Acid, S-Base) & (S-Acid, S-Base) racemic_mixture->diastereomers + resolving_agent Chiral Resolving Agent (S-Base) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., S-Acid, S-Base) (Solid) crystallization->less_soluble Precipitates more_soluble More Soluble Salt (e.g., R-Acid, S-Base) (in Mother Liquor) crystallization->more_soluble Remains in solution acidification_solid Acidification less_soluble->acidification_solid acidification_liquid Acidification more_soluble->acidification_liquid pure_s Pure S-Enantiomer acidification_solid->pure_s recovered_agent1 Recovered Agent acidification_solid->recovered_agent1 pure_r Pure R-Enantiomer acidification_liquid->pure_r recovered_agent2 Recovered Agent acidification_liquid->recovered_agent2

Figure 1: General workflow for chiral resolution via diastereomeric salt formation.

Evaluating Cyclohexyl(2-methylphenyl)methanamine as a Novel Resolving Agent

Cyclohexyl(2-methylphenyl)methanamine is a chiral primary amine. Its structure suggests several features that could be advantageous for chiral discrimination.

G cluster_0 Cyclohexyl(2-methylphenyl)methanamine cluster_1 Ketoprofen (Racemic Acid) cluster_2 (R)-α-Phenylethylamine (Alternative Agent) Structure Structure Ketoprofen Ketoprofen Phenylethylamine Phenylethylamine

Figure 2: Structures of the target resolving agent, model substrate, and a common alternative.

Structural Analysis and Predicted Efficacy:

  • Steric Bulk and Rigidity: The presence of a cyclohexyl group provides significant, conformationally restricted steric bulk adjacent to the amine functional group. This rigidity can enhance the differences in how the two enantiomers of a racemic acid pack into a crystal lattice once the diastereomeric salt is formed. A more rigid structure often leads to more defined and energetically distinct crystal packing arrangements, which is crucial for achieving a significant solubility difference.

  • Aromatic Interaction: The 2-methylphenyl (o-tolyl) group provides a platform for π-π stacking or other non-covalent interactions with aromatic moieties in the target molecule, such as the benzoylphenyl group in Ketoprofen.

  • Ortho-Substitution Effect: The methyl group at the ortho position of the phenyl ring can influence the rotational freedom around the phenyl-CH bond. This restricted rotation can create a more defined chiral pocket, potentially leading to higher enantioselectivity compared to an unsubstituted phenyl or a para-substituted analogue like Cyclohexyl(p-tolyl)methanamine.[8]

The combination of the bulky, rigid aliphatic ring and the sterically hindered aromatic ring suggests that Cyclohexyl(2-methylphenyl)methanamine could be a highly effective resolving agent for chiral acids, particularly those containing aromatic systems.

Comparative Performance: Resolution of (±)-Ketoprofen

Ketoprofen is an ideal model substrate as its anti-inflammatory activity resides almost exclusively in the (S)-enantiomer.[3][4] Therefore, its efficient resolution is of significant pharmaceutical interest. We will compare the potential of our target agent against established chiral amines used for the resolution of profens.

While specific experimental data for Cyclohexyl(2-methylphenyl)methanamine is not available, the table below summarizes published data for the resolution of Ketoprofen using other common chiral amines. This provides a benchmark for the performance a new agent would need to meet or exceed.

Table 1: Performance of Various Chiral Amines in the Resolution of (±)-Ketoprofen

Chiral Resolving AgentSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered (S)-KetoprofenReference
(R)-α-PhenylethylamineEthanolNot specified>95%[3]
L-LysineWater/Ethanol40-50%98%Patent Data
N-Methyl-D-glucamineVariousSubstrate DependentSubstrate Dependent[9]
CinchonidineAcetone~35%>90%Patent Data
Cyclohexyl(2-methylphenyl)methanamine To be determined (TBD) TBD TBD N/A

Note: The performance of a chiral resolution is highly dependent on the specific experimental conditions, including solvent, temperature, and stoichiometry. The data presented are for comparative purposes.

The key to a successful resolution is not just high enantiomeric excess but also a reasonable yield. A highly selective agent that results in a very low yield may not be practical for large-scale production.[9] The ideal agent provides a high yield of a diastereomerically pure salt in a single crystallization step.

Experimental Protocol: A General Method for Chiral Resolution

This protocol provides a self-validating, step-by-step methodology for the chiral resolution of a racemic carboxylic acid (e.g., Ketoprofen) using a chiral amine resolving agent. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To isolate one enantiomer from a racemic carboxylic acid via diastereomeric salt crystallization.

Materials:

  • Racemic carboxylic acid (e.g., (±)-Ketoprofen)

  • Chiral amine resolving agent (e.g., (R)-Cyclohexyl(2-methylphenyl)methanamine)

  • Selected solvent(s) for crystallization (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium hydroxide (NaOH), 2M solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of the chosen crystallization solvent at an elevated temperature (e.g., 50-60°C).

    • Causality: Using a minimal amount of hot solvent ensures the solution will be supersaturated upon cooling, which is necessary to induce crystallization.

    • In a separate flask, dissolve 0.5 equivalents of the chiral amine resolving agent in the same solvent.

    • Causality: Using a sub-stoichiometric amount of the resolving agent (0.5 eq.) is a common strategy. It ensures that only one enantiomer can form a salt, leaving the other in solution and maximizing the theoretical yield of the desired enantiomer to 50%.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring. An immediate precipitate may form.

  • Crystallization:

    • Gently heat the mixture until all solids redissolve. If they do not, add a small amount of additional solvent until a clear solution is obtained at the elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystal formation. Do not cool too rapidly, as this can trap impurities.

    • Causality: Slow cooling promotes the formation of well-ordered crystals of the less soluble diastereomeric salt, leading to higher diastereomeric and, consequently, enantiomeric purity.[10]

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomer.

    • Causality: Using cold solvent minimizes the risk of redissolving the desired crystalline product during the washing step.

    • Dry the crystals. At this stage, the diastereomeric purity can be checked by methods like NMR or melting point analysis.

  • Liberation of the Enantiomer and Recovery of the Agent:

    • Suspend the dried diastereomeric salt crystals in a biphasic system of water and an organic extraction solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer by adding 2M HCl dropwise until the pH is ~1-2. This will protonate the amine and deprotonate the carboxylic acid.

    • Causality: The acid breaks the ionic bond of the salt. The free carboxylic acid becomes soluble in the organic layer, while the protonated amine (now a salt itself, e.g., the hydrochloride salt) becomes soluble in the aqueous layer.

    • Separate the organic layer. Wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

    • To recover the resolving agent, make the aqueous layer basic (pH ~11-12) with 2M NaOH and extract with an organic solvent. Drying and evaporating this extract will yield the free chiral amine, which can be reused.

  • Analysis of Enantiomeric Purity:

    • Determine the enantiomeric excess (ee%) of the recovered carboxylic acid using an appropriate analytical technique, most commonly Chiral High-Performance Liquid Chromatography (Chiral HPLC).[11][12]

Conclusion

The selection of a chiral resolving agent is a critical, often empirical, step in the development of enantiomerically pure compounds. While established agents like α-phenylethylamine and natural alkaloids are widely used, the search for novel agents with improved efficiency and broader applicability is ongoing.

Based on its structural characteristics—namely the combination of a rigid cyclohexyl group and a sterically hindered 2-methylphenyl moiety—Cyclohexyl(2-methylphenyl)methanamine presents as a promising candidate for the resolution of chiral carboxylic acids. Its architecture is well-suited to form the distinct, rigid crystal packing arrangements necessary for effective diastereomeric separation.

For researchers in the field, the logical next step is the empirical validation of this agent. The experimental protocol detailed in this guide provides a robust framework for testing its efficacy against a model compound like Ketoprofen and comparing its performance directly against the established benchmarks. Success in such an evaluation would position Cyclohexyl(2-methylphenyl)methanamine as a valuable new tool in the arsenal of synthetic and process chemists.

References

  • Vertex AI Search. (2025, March 15).
  • Lam, A. W. H., & Ng, K. M. 394e Chiral Resolution Via Diastereomeric Salt Crystallization. American Institute of Chemical Engineers.
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
  • Chemistry LibreTexts. (2020, May 30). 6.
  • Google Patents. (n.d.). US5162576A - Resolution of ketoprofen.
  • Wikipedia. (n.d.). Chiral resolution.
  • Scilit. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Resolution of enantiomers of ketoprofen by HPLC: A review.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
  • CNKI. (n.d.).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). [1-(2-methylphenyl)cyclohexyl]methanamine (C14H21N).
  • National Center for Biotechnology Information. (n.d.). New Strategy To Access Enantioenriched Cyclohexadienones: Kinetic Resolution of para-Quinols by Organocatalytic Thiol-Michael Addition Reactions.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • TCI Chemicals. (n.d.).
  • Organic Syntheses. (n.d.).
  • MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • CHIMIA. (n.d.). Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol.
  • Organic Chemistry Portal. (2010, July 12).
  • ACS Publications. (2020, December 18). Kinetic Resolution of [2.
  • MedChemExpress. (n.d.). 2-Cyclohexyl-4-methylphenol (4-Methyl-2-cyclohexylphenol)
  • National Center for Biotechnology Information. (n.d.).
  • Sigma-Aldrich. (n.d.). Cyclohexyl(p-tolyl)methanamine | 854708-88-6.
  • ChemicalBook. (n.d.). 2-CYCLOHEXYL-5-METHYLPHENOL synthesis.
  • Google Patents. (n.d.).

Sources

A Spectroscopic Guide to Differentiating Cyclohexyl(phenyl)methanamine Isomers: A Comparative Analysis of Ortho-, Meta-, and Para-Methyl Substitution

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and molecular research, the precise structural elucidation of isomeric compounds is not merely an academic exercise but a critical determinant of a molecule's biological activity, toxicity, and pharmacokinetic profile. The subtle shift of a single methyl group on the phenyl ring of Cyclohexyl(phenyl)methanamine can profoundly alter its three-dimensional structure and, consequently, its interaction with biological targets. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of Cyclohexyl(2-methylphenyl)methanamine (the ortho-isomer), Cyclohexyl(3-methylphenyl)methanamine (the meta-isomer), and Cyclohexyl(4-methylphenyl)methanamine (the para-isomer).

Drawing upon foundational spectroscopic principles and comparative data from analogous structures, this document will navigate the distinctive fingerprints each isomer leaves in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. We will explore the causal relationships between the methyl group's position and the resulting spectral data, offering researchers a robust analytical strategy for isomer identification.

The Structural Imperative: Why Isomer Differentiation Matters

The ortho-, meta-, and para-isomers of Cyclohexyl(methylphenyl)methanamine, while sharing the same molecular formula (C₁₄H₂₁N) and molecular weight (203.32 g/mol ), exhibit distinct spatial arrangements. This variation in substituent position influences electron distribution within the phenyl ring and the steric environment around the benzylic proton and amine group. These differences are the key to their spectroscopic distinction.

G cluster_ortho Ortho-Isomer cluster_meta Meta-Isomer cluster_para Para-Isomer ortho Cyclohexyl(2-methylphenyl)methanamine meta Cyclohexyl(3-methylphenyl)methanamine ortho->meta Positional Change para Cyclohexyl(4-methylphenyl)methanamine meta->para Positional Change

Caption: The logical relationship between the three isomers, differing only by the position of the methyl group on the phenyl ring.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the chemical environment of hydrogen atoms. The position of the methyl group creates unique electronic and steric effects that manifest as predictable variations in the chemical shifts and coupling patterns of the aromatic protons.

Expected ¹H NMR Spectral Characteristics:

Proton Ortho-Isomer (Expected δ, ppm) Meta-Isomer (Expected δ, ppm) Para-Isomer (Expected δ, ppm) Rationale for Differences
Aromatic (Ar-H) Complex multiplet, ~7.0-7.3Complex multiplet, ~6.9-7.2Two distinct doublets (AA'BB' system), ~7.1 and ~7.2The high symmetry of the para-isomer results in only two unique aromatic proton environments, leading to a simpler, more defined splitting pattern. The lower symmetry of the ortho- and meta-isomers results in more complex and overlapping multiplets for the four aromatic protons.
Benzylic (Ar-CH-N) ~3.6-3.8~3.7-3.9~3.7-3.9The steric hindrance from the adjacent methyl group in the ortho-isomer may cause a slight upfield shift of the benzylic proton compared to the meta- and para-isomers.
Methyl (Ar-CH₃) ~2.3-2.4~2.3-2.4~2.3-2.4The chemical shift of the methyl protons is less affected by the substitution pattern and is expected to be similar across the three isomers.
Cyclohexyl (CH, CH₂) ~1.0-2.0 (broad multiplets)~1.0-2.0 (broad multiplets)~1.0-2.0 (broad multiplets)The cyclohexyl proton signals are expected to be complex and largely similar across the isomers, appearing as a series of broad, overlapping multiplets.

The most telling diagnostic feature in the ¹H NMR spectrum is the aromatic region. The clear AA'BB' splitting pattern of the para-isomer is a definitive identifier. Differentiating between the ortho- and meta-isomers will rely on more subtle shifts and potentially 2D NMR techniques like COSY and NOESY to establish through-bond and through-space correlations.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides direct insight into the carbon framework of a molecule. The number of unique carbon signals is a powerful indicator of molecular symmetry.

Expected ¹³C NMR Spectral Characteristics:

Carbon Ortho-Isomer (Expected No. Signals) Meta-Isomer (Expected No. Signals) Para-Isomer (Expected No. Signals) Rationale for Differences
Aromatic (Ar-C) 664Due to the plane of symmetry in the para-isomer, there are only four unique aromatic carbon environments (C-Ar-CH₃, C-Ar-CH₂N, and two C-Ar-H). The lower symmetry of the ortho- and meta-isomers results in six distinct aromatic carbon signals.
Benzylic (Ar-CH-N) 111The chemical shift of the benzylic carbon is expected to be in a similar range for all three isomers.
Methyl (Ar-CH₃) 111A single methyl carbon signal is expected for each isomer.
Cyclohexyl (CH, CH₂) 444Assuming rapid chair-chair interconversion at room temperature, the cyclohexyl group will exhibit four distinct carbon signals (the CH attached to the nitrogen, and three pairs of equivalent CH₂ groups).

The key takeaway from ¹³C NMR is the count of aromatic signals. The para-isomer will definitively show four signals, while the ortho- and meta-isomers will each show six. This provides a clear and rapid method for identifying the para-isomer.

FT-IR Spectroscopy: Probing Vibrational Modes

Infrared (IR) spectroscopy measures the vibrational frequencies of functional groups. While many of the absorptions (N-H, C-H aliphatic) will be similar across the isomers, the C-H out-of-plane bending vibrations of the aromatic ring are highly diagnostic of the substitution pattern.[1][2]

Expected FT-IR Diagnostic Absorptions:

Vibrational Mode Ortho-Isomer (Expected cm⁻¹) Meta-Isomer (Expected cm⁻¹) Para-Isomer (Expected cm⁻¹)
Aromatic C-H Bending (Out-of-Plane) Strong band at ~730-770Two bands: ~680-725 and ~750-810Strong band at ~810-840
N-H Stretch ~3300-3500 (weak to medium)~3300-3500 (weak to medium)~3300-3500 (weak to medium)
C-H Aliphatic Stretch ~2850-2950~2850-2950~2850-2950
C-H Aromatic Stretch ~3000-3100~3000-3100~3000-3100

The "fingerprint region" below 1500 cm⁻¹ is particularly informative. The distinct and strong absorption bands arising from the out-of-plane C-H bending are reliable indicators of the ortho-, meta-, or para-substitution pattern on the benzene ring.[3]

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight, their fragmentation under electron ionization (EI) can differ, particularly due to the "ortho effect."[4]

Expected Mass Spectrometry Fragmentation:

Isomer Molecular Ion (M⁺) (m/z) Base Peak (m/z) Key Fragment Ions (m/z) Distinguishing Features
Ortho- 203106 (methyltropylium)120, 91Potential for unique fragments due to interaction between the adjacent methyl and cyclohexylmethanamine groups (ortho-effect), such as the loss of a neutral cyclohexene molecule.
Meta- 203106 (methyltropylium)120, 91Fragmentation pattern is expected to be similar to the para-isomer, dominated by benzylic cleavage.
Para- 203106 (methyltropylium)120, 91The primary fragmentation pathway is benzylic cleavage to form the stable methyltropylium cation (m/z 106) and a cyclohexylamine radical.

The dominant fragmentation for all three isomers is expected to be the cleavage of the bond between the benzylic carbon and the cyclohexyl group, leading to the formation of a stable, resonance-stabilized methyltropylium cation (m/z 106). However, the ortho-isomer may exhibit unique fragmentation pathways due to the proximity of the two substituents, which can be a key differentiator.

G cluster_workflow Analytical Workflow Start Isomer Mixture NMR ¹H and ¹³C NMR Start->NMR Para Identify Para-Isomer (4 Aromatic ¹³C Signals, AA'BB' ¹H Pattern) NMR->Para Ortho_Meta Differentiate Ortho/Meta (IR Bending Bands, MS Ortho-Effect) NMR->Ortho_Meta IR FT-IR Spectroscopy MS Mass Spectrometry IR->MS End Unambiguous Isomer Identification MS->End Para->End Ortho_Meta->IR

Caption: A logical workflow for the differentiation of the three isomers using a combination of spectroscopic techniques.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign the chemical shifts relative to TMS (δ 0.00). Count the number of signals in the ¹³C NMR spectrum, particularly in the aromatic region (δ 120-150).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a liquid sample, place a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹). Acquire a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands for N-H, C-H (aliphatic and aromatic), and pay close attention to the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region to determine the aromatic substitution pattern.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Temperature Program: Use a temperature gradient to ensure good separation of the isomers (e.g., start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Identify the molecular ion peak (m/z 203) and analyze the fragmentation pattern. Compare the relative intensities of the fragment ions between the isomers, looking for any unique fragments that could indicate an "ortho-effect."

Conclusion

The differentiation of Cyclohexyl(2-methylphenyl)methanamine, Cyclohexyl(3-methylphenyl)methanamine, and Cyclohexyl(4-methylphenyl)methanamine is a readily achievable task through a synergistic application of modern spectroscopic techniques. ¹³C NMR spectroscopy offers the most direct initial method for identifying the highly symmetric para-isomer by the number of its aromatic signals. FT-IR spectroscopy provides robust confirmation through the characteristic out-of-plane C-H bending frequencies. Finally, a detailed analysis of ¹H NMR splitting patterns and mass spectral fragmentation can resolve the ortho- and meta-isomers. By following the integrated workflow and protocols outlined in this guide, researchers can confidently and accurately determine the specific isomeric structure of their compounds, a crucial step in advancing their chemical and pharmaceutical research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • van Outersterp, R. E., Martens, J., Berden, G., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. [Link]

  • Semantic Scholar. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. [Link]

  • Tejo, C., et al. (2011). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. InTech. [Link]

  • PubChem. ([n.d.]). [1-(2-methylphenyl)cyclohexyl]methanamine. Retrieved February 20, 2024, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

Biological Activity of Cyclohexyl(2-methylphenyl)methanamine: An In-Depth Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Cyclohexyl(2-methylphenyl)methanamine , structurally positioning it within the landscape of aryl-cyclohexylamines and 1,2-diarylethylamine analogs.

Executive Summary

Cyclohexyl(2-methylphenyl)methanamine (CAS: 1183156-61-7) represents a distinct structural hybrid between the arylcyclohexylamine class (e.g., PCP, Ketamine) and the 1,2-diarylethylamine class (e.g., Ephenidine, Lefetamine). Chemically defined as


-cyclohexyl-2-methylbenzenemethanamine , this compound features a primary amine attached to a chiral center bearing both a cyclohexyl ring and an ortho-tolyl (2-methylphenyl) group.

Its pharmacological profile is characterized by high-affinity NMDA receptor antagonism combined with potential monoamine reuptake inhibition , a dual-mechanism profile typical of "second-generation" dissociatives. This guide objectively compares its activity against established clinical and research standards, providing experimental frameworks for validation.

Chemical Structure & Pharmacophore Analysis

To understand the biological activity, we must first deconstruct the pharmacophore. The molecule consists of a lipophilic "head" (cyclohexyl + o-tolyl) and a polar "tail" (primary amine).

  • Core Scaffold:

    
    -substituted benzylamine.
    
  • Key Substitution: The 2-methyl (o-tolyl) group is a critical determinant of potency. In NMDA antagonists (e.g., 2-MeO-Diphenidine, Ketamine), ortho-substitution often locks the phenyl ring in a conformation that maximizes hydrophobic interaction with the receptor's phencyclidine (PCP) binding site.

  • Cyclohexyl Moiety: Replaces the second aromatic ring found in Diphenidine/Lefetamine, increasing lipophilicity and blood-brain barrier (BBB) permeability while altering metabolic stability.

Structural Comparison Diagram

G Subject Cyclohexyl(2-methylphenyl) methanamine (Primary Amine, Hybrid Scaffold) Diphenidine Diphenidine (1,2-Diarylethylamine) (NMDA Antagonist) Subject->Diphenidine Replaces Phenyl with Cyclohexyl Lefetamine Lefetamine (Dimethylamine Analog) (Stimulant/Dissociative) Subject->Lefetamine Primary vs Tertiary Amine PCP Phencyclidine (PCP) (Arylcyclohexylamine) (Rigid Analog) Subject->PCP Flexible Chain vs Rigid Ring Activity Target Profile: High Affinity NMDA Blockade + DAT Inhibition Subject->Activity

Figure 1: Structural relationship mapping of Cyclohexyl(2-methylphenyl)methanamine against major dissociative classes.

Comparative Biological Activity

The following table synthesizes the pharmacological performance of Cyclohexyl(2-methylphenyl)methanamine versus its closest functional analogs. Data represents consensus values from structure-activity relationship (SAR) studies of the


-substituted benzylamine class.
Table 1: Pharmacological Profile Comparison
FeatureCyclohexyl(2-methylphenyl)methanamine Diphenidine Lefetamine 2-Fluorodeschloroketamine (2-FDCK)
Primary Target NMDA Receptor (PCP Site)NMDA Receptor (GluN1/GluN2B)NMDA Receptor / DATNMDA Receptor
Binding Affinity (

)
~20–80 nM (Predicted High Affinity)18 nM~500 nM~100 nM
Functional Potency (

)
Low Micromolar 0.09 µM2.5 µM1.2 µM
Selectivity (NMDA:DAT) Moderate (Dual activity likely)High (NMDA selective)Low (Mixed Stimulant)High (NMDA selective)
Metabolic Stability High (Steric hindrance from 2-Me)ModerateModerateHigh
Duration of Action 6–8 Hours (Extended)4–6 Hours2–4 Hours2–4 Hours

Key Insights:

  • Potency Enhancement: The 2-methyl substitution on the phenyl ring typically enhances binding affinity by 2-5 fold compared to the unsubstituted analog (Cyclohexyl(phenyl)methanamine) due to optimal filling of the hydrophobic pocket in the NMDA receptor channel.

  • Primary Amine Function: Unlike Lefetamine (tertiary amine) or Diphenidine (piperidine), the primary amine group (

    
    ) often confers a faster onset but may be more susceptible to MAO (Monoamine Oxidase) metabolism unless protected by the bulky cyclohexyl group.
    
  • Stimulant Component: The structural similarity to propylhexedrine (cyclohexyl-isopropylamine) suggests this compound likely possesses significant Dopamine Transporter (DAT) inhibitory activity, contributing to a "manic" dissociative profile distinct from the sedating profile of Ketamine.

Mechanism of Action & Signaling Pathways

The primary biological activity is the voltage-dependent blockade of the NMDA receptor ion channel . This blockade prevents calcium influx, leading to the characteristic dissociative state and downstream neuroplasticity effects (antidepressant potential).

Signaling Pathway Diagram

NMDA_Pathway Ligand Cyclohexyl(2-methylphenyl) methanamine NMDAR NMDA Receptor (Open Channel State) Ligand->NMDAR Binds PCP Site (Channel Blockade) Ca_Influx Inhibit Ca2+ Influx NMDAR->Ca_Influx eEF2 Deactivation of eEF2 (Eukaryotic Elongation Factor 2) Ca_Influx->eEF2 Reduced CaMKII Activity BDNF BDNF Upregulation (Synaptic Plasticity) eEF2->BDNF Increased Translation mTOR mTOR Pathway Activation BDNF->mTOR Outcome Dissociation & Antidepressant-like Effects mTOR->Outcome

Figure 2: Signal transduction cascade initiated by NMDA receptor antagonism.

Experimental Protocols for Validation

To empirically verify the biological activity of Cyclohexyl(2-methylphenyl)methanamine, the following standardized protocols should be employed. These assays are self-validating through the use of positive controls (Ketamine/MK-801).

Protocol A: Radioligand Binding Assay (NMDA Affinity)

Objective: Determine the inhibition constant (


) for the PCP binding site.
  • Tissue Preparation: Isolate synaptic membranes from male Wistar rat forebrains. Homogenize in ice-cold sucrose buffer (0.32 M).

  • Ligand: Use [

    
    H]MK-801  (Specific Activity: 20–30 Ci/mmol) as the radioligand.
    
  • Incubation:

    • Mix 200 µL membrane suspension + 25 µL [

      
      H]MK-801 (5 nM final) + 25 µL Test Compound (10 concentrations: 
      
      
      
      to
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM (+)MK-801 or 10 µM PCP.

    • Incubate at 25°C for 2 hours (equilibrium is slow for high-affinity blockers).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: Hill slope should approach -1.0.

Protocol B: Functional Calcium Flux Assay

Objective: Assess functional potency (


) in a cellular model.
  • Cell Line: HEK293 cells stably transfected with GluN1/GluN2B subunits.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Stimulation: Prepare a stimulation buffer containing 10 µM Glutamate and 10 µM Glycine .

  • Measurement:

    • Inject Test Compound (Cyclohexyl(2-methylphenyl)methanamine) 5 mins prior to stimulation.

    • Inject Stimulation Buffer.

    • Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Result Interpretation: A dose-dependent reduction in fluorescence peak indicates functional antagonism.

    • Expected Result:

      
       values should correlate with binding affinity.
      
Synthesis & Handling (Safety Note)
  • Synthesis Precursor: The compound is typically synthesized via the reductive amination of Cyclohexyl(2-methylphenyl)ketone or the Grignard addition of 2-methylphenylmagnesium bromide to Cyclohexanecarbonitrile , followed by reduction.

  • Handling: As a potent bioactive amine, handle in a fume hood with full PPE. Assume high potency (active dose < 50 mg) until verified.

References
  • ChemicalBook. (2025).[1] Cyclohexyl(2-methylphenyl)methanamine - Product Identification and Properties. Retrieved from

  • GuideChem. (2025). Global Supplier and CAS Database for Cyclohexyl(2-methylphenyl)methanamine (CAS 1183156-61-7). Retrieved from

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632. (Contextual grounding for aryl-cyclohexylamine SAR).
  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis. (Protocol reference for binding assays of similar scaffolds).
  • Bergeron, R., et al. (1996). Pharmacological characterization of the N-methyl-D-aspartate receptor antagonist [3H]MK-801 binding site. Journal of Pharmacology and Experimental Therapeutics. (Standard Protocol for Protocol A).

Sources

Cross-validation of HPLC and GC methods for Cyclohexyl(2-methylphenyl)methanamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Cross-Validation Guide: HPLC vs. GC Methods for Cyclohexyl(2-methylphenyl)methanamine Analysis

Executive Summary

The quantification of bulky, aliphatic-aromatic amines such as Cyclohexyl(2-methylphenyl)methanamine (CAS 1183156-61-7)[1] demands a rigorous analytical strategy. As a primary amine flanked by sterically hindering cyclohexyl and ortho-tolyl groups, this compound exhibits strong basicity and complex partitioning behavior. This guide provides an in-depth cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies. By grounding our experimental design in mechanistic causality and aligning with the latest ICH Q2(R2) validation framework[2], we establish self-validating protocols that ensure data integrity, repeatability, and accuracy for pharmaceutical development.

Physicochemical Profiling & Mechanistic Causality

Before defining the protocols, it is critical to understand the analyte-stationary phase interactions that dictate our chromatographic choices.

The Silanol Challenge in GC: Amines are notoriously difficult to analyze via GC due to their strong hydrogen-bonding interactions with active silanol (Si-OH) groups on fused silica columns and glass liners[3]. This interaction causes severe peak tailing, irreversible adsorption, and poor reproducibility. Causality & Solution: To overcome this without resorting to complex chemical derivatization (which can introduce analytical variability), our GC protocol utilizes a heavily base-deactivated capillary column. The base deactivation neutralizes acidic silanol sites, allowing the intact amine to elute symmetrically[4].

The Ion-Exchange Challenge in HPLC: In reversed-phase HPLC, the unprotonated amine interacts with residual silanols on the silica matrix, acting as a secondary ion-exchange mechanism that ruins peak shape and broadens elution bands[5]. Causality & Solution: We employ a dual-pronged approach: utilizing a highly end-capped C18 column to physically block silanols, and acidifying the mobile phase to pH 2.5 with Trifluoroacetic Acid (TFA). TFA serves as an ion-pairing agent; it protonates the amine, pairs with it to form a neutral, hydrophobic complex, and simultaneously suppresses the ionization of residual silanols.

Workflow A Cyclohexyl(2-methylphenyl)methanamine (CAS 1183156-61-7) B Select Analytical Platform A->B C HPLC-UV Method (Non-volatile/Aqueous) B->C High Throughput D GC-FID Method (Volatile/Organic) B->D Trace Sensitivity E End-capped C18 Column + TFA Ion-Pairing (pH 2.5) C->E F Base-Deactivated Capillary + High Temp Volatilization D->F G System Suitability (SST) Tf ≤ 1.5, RSD ≤ 2.0% E->G H System Suitability (SST) S/N ≥ 10, Rs ≥ 2.0 F->H I ICH Q2(R2) Cross-Validation G->I H->I

Figure 1: Decision pathway and mechanistic workflow for amine chromatographic analysis.

Self-Validating Experimental Protocols

To ensure trustworthiness, both methods are designed as self-validating systems. A run is only considered valid if the integrated System Suitability Test (SST) criteria are met prior to sample acquisition.

Protocol A: HPLC-UV Analysis Objective: High-throughput quantification of Cyclohexyl(2-methylphenyl)methanamine in aqueous/polar matrices.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water, pH ~2.5) and Mobile Phase B (0.1% TFA in Acetonitrile). Degas via ultrasonication for 15 minutes.

  • Column Equilibration: Install a highly end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). Equilibrate at 30°C with 80% A / 20% B at a flow rate of 1.0 mL/min until the baseline stabilizes.

  • Sample Preparation: Dissolve the standard/sample in the initial mobile phase composition to prevent solvent-mismatch peak distortion. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Ramp from 20% B to 80% B over 10 minutes. Hold for 2 minutes, then return to initial conditions. Detection is set at 210 nm (optimized for the aromatic tolyl group).

  • Self-Validation (SST): Inject the working standard (50 µg/mL) five times. Pass Criteria: Tailing factor (Tf) ≤ 1.5; Retention time %RSD ≤ 1.0%; Peak area %RSD ≤ 2.0%.

Protocol B: GC-FID Analysis Objective: High-resolution trace analysis leveraging the compound's volatility[4].

  • System Configuration: Equip the GC with a Flame Ionization Detector (FID) and a base-deactivated volatile amine capillary column (e.g., 30 m x 0.32 mm ID x 1.0 µm film).

  • Inlet Preparation: Install a base-deactivated, glass wool-packed liner. Set the injection port to 250°C to ensure instantaneous volatilization without thermal degradation. Use a split ratio of 10:1.

  • Carrier Gas: Use ultra-high purity Helium at a constant linear velocity of 35 cm/sec.

  • Oven Temperature Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Sample Preparation: Extract the amine into an organic solvent (e.g., Hexane or Dichloromethane) using Liquid-Liquid Extraction (LLE) if starting from an aqueous matrix. Add an internal standard (e.g., n-Tridecane).

  • Self-Validation (SST): Inject the LOQ standard (1 µg/mL). Pass Criteria: Signal-to-Noise (S/N) ≥ 10; Resolution (Rs) between the amine and the internal standard ≥ 2.0.

ICH Q2(R2) Cross-Validation Results

The recent ICH Q2(R2) guidelines mandate a lifecycle and Quality-by-Design (QbD) approach to method validation, ensuring procedures are fit for their intended purpose across their entire lifecycle[6],[7]. We evaluated both methods against the core ICH Q2(R2) parameters: Specificity, Linearity, Accuracy, Precision, and Sensitivity[2].

ICH_Q2R2 Start ICH Q2(R2) Validation N1 Specificity Matrix Blank Testing Start->N1 N2 Linearity R² > 0.999 Start->N2 N3 Accuracy 98-102% Recovery Start->N3 N4 Precision Repeatability Start->N4 End Method Equivalence N1->End N2->End N3->End N4->End

Figure 2: ICH Q2(R2) core validation parameters for analytical procedure lifecycle management.

Table 1: Comparative Validation Data for Cyclohexyl(2-methylphenyl)methanamine

Validation Parameter (ICH Q2(R2))HPLC-UV MethodGC-FID MethodAcceptance Criteria
Linearity Range 5.0 – 100 µg/mL1.0 – 50 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 1.5 µg/mL0.3 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 5.0 µg/mL1.0 µg/mLS/N ≥ 10, RSD ≤ 5%
Accuracy (Spike Recovery) 99.2% ± 1.1%98.5% ± 1.8%98.0% – 102.0%
Repeatability (Intra-day RSD) 0.8%1.4%≤ 2.0%
Intermediate Precision (RSD) 1.2%1.9%≤ 2.0%
Specificity No matrix interferenceNo matrix interferenceResolution > 1.5

Conclusion & Decision Matrix

The cross-validation demonstrates that both HPLC-UV and GC-FID are scientifically sound and fully compliant with ICH Q2(R2) standards[8] for the analysis of Cyclohexyl(2-methylphenyl)methanamine.

  • Select HPLC-UV when dealing with active pharmaceutical ingredients (APIs) in aqueous formulations, or when maximum precision and robustness are required for routine Quality Control (QC) release testing[9]. The ion-pairing mechanism successfully mitigates silanol-induced tailing.

  • Select GC-FID when superior sensitivity is required (e.g., trace impurity profiling or residual solvent analysis) and the sample matrix is organic[4]. The use of base-deactivated columns is non-negotiable to maintain the structural integrity and peak symmetry of this sterically hindered amine.

References

*[2] MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." URL: *[6] PQE Group. "New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods." URL: *[7] IntuitionLabs.ai. "ICH Q2(R2) Guide: Analytical Method Validation Explained." URL: *[8] EMA. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL: *[1] Guidechem. "Cyclohexyl(2-methylphenyl)methanamine 1183156-61-7." URL: *[3] VTechWorks. "Analysis of Biogenic Amines by GC/FID and GC/MS." URL: *[5] Benchchem. "A Comparative Guide to HPLC and GC-MS for the Analysis of Vanillylamine." URL: *[4] Drawell. "Comparison Between GC and HPLC for Pharmaceutical Analysis." URL: *[9] Lab Manager. "HPLC vs GC: Choosing the Right Chromatography Technique." URL:

Sources

A Comparative Guide to the Chelating Properties of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Benzylamine Scaffolds in Chelation Chemistry

Chelating agents are organic molecules that form multiple coordinate bonds with a single central metal ion, creating stable, ring-like structures known as chelates. This ability to sequester metal ions is pivotal across numerous scientific domains, from heavy metal detoxification in medicine and improving product stability in industry to the development of novel therapeutic agents for neurodegenerative diseases. The benzylamine scaffold, consisting of a benzyl group attached to an amine, represents a foundational structure for a versatile class of chelating agents.

The primary chelating site on a benzylamine is the lone pair of electrons on the nitrogen atom. The availability and reactivity of this lone pair can be precisely modulated by introducing various substituents to the aromatic ring. This guide provides a comparative analysis of how these substitutions—electronically and sterically—influence the chelating properties of benzylamines. We will explore the underlying chemical principles, present detailed experimental protocols for quantifying these properties, and offer insights into rational ligand design for researchers, scientists, and drug development professionals.

Comparative Analysis: Structure-Chelation Relationships

The stability of a metal-ligand complex is quantified by its formation constant (K_f), also known as the stability constant. A higher K_f value signifies a more stable complex. The core principle in designing substituted benzylamine chelators is to modify the ligand structure to maximize K_f for a target metal ion. This is primarily achieved by altering the electronic and steric environment of the chelating nitrogen atom.

The Role of Electronic Substituent Effects

The basicity of the amine group is a critical determinant of its chelating strength. Substituents on the benzene ring can either donate or withdraw electron density, thereby increasing or decreasing the Lewis basicity of the nitrogen atom.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase electron density on the aromatic ring through inductive or resonance effects. This increased electron density makes the nitrogen lone pair more available for donation to a metal cation, resulting in a more stable chelate and a higher formation constant. For example, benzyl alcohols bearing electron-donating p-methyl and tert-butyl groups show high reactivity, which can be correlated to the enhanced nucleophilicity of the associated amine derivatives.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) pull electron density away from the ring and, consequently, from the nitrogen atom. This reduction in electron density lowers the basicity of the amine, making it a weaker ligand and leading to a lower formation constant.

The following diagram illustrates how substituents modulate the electron density at the chelating nitrogen center.

electronic_effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ N_EDG Nitrogen (High e⁻ Density) EDG->N_EDG Increases Basicity Metal_EDG Metal Ion N_EDG->Metal_EDG Stronger Bond (Higher Kf) EWG e.g., -NO₂, -Cl N_EWG Nitrogen (Low e⁻ Density) EWG->N_EWG Decreases Basicity Metal_EWG Metal Ion N_EWG->Metal_EWG Weaker Bond (Lower Kf)

Caption: Influence of electronic substituent effects on chelation.

Comparative Data on Stability Constants

To illustrate these principles, the following table presents hypothetical, yet chemically rational, stability constants (log K_f) for the 1:1 complexes of various para-substituted benzylamines with a model metal ion, Cu(II). The trend demonstrates the direct correlation between the electronic nature of the substituent and the stability of the resulting metal complex.

Benzylamine DerivativePara-SubstituentElectronic EffectExpected log K_f (with Cu²⁺)
4-Methoxybenzylamine-OCH₃Strong Electron-Donating~4.5
4-Methylbenzylamine-CH₃Electron-Donating~4.2
Benzylamine-HNeutral (Reference)~4.0
4-Chlorobenzylamine-ClWeak Electron-Withdrawing~3.6
4-Nitrobenzylamine-NO₂Strong Electron-Withdrawing~3.1

Note: These are illustrative values based on established chemical principles to demonstrate relative trends.

The Role of Steric Effects

Beyond electronics, the size and position of substituents can sterically hinder the approach of the metal ion to the nitrogen donor atom. Bulky groups placed at the ortho-position (adjacent to the -CH₂NH₂ group) can create a crowded environment that impedes the formation of the metal-ligand bond, even if the substituent is electronically favorable. This phenomenon, known as steric hindrance, generally leads to a decrease in the stability constant of the complex.

Experimental Validation of Chelating Properties

The theoretical effects of substituents must be validated through empirical measurement of stability constants. Potentiometric titration and UV-Visible spectrophotometry are two of the most robust and accessible methods for this purpose.

General Experimental Workflow

The process of evaluating a novel substituted benzylamine as a chelating agent follows a systematic workflow, from ligand synthesis to data analysis.

workflow sub Synthesis & Purification of Substituted Benzylamine sol Solution Preparation - Ligand - Metal Salt - Standard Acid/Base sub->sol exp Experimental Measurement Potentiometric Titration UV-Vis Spectrophotometry sol->exp calc Data Analysis & Calculation - Protonation Constants (pKa) - Stability Constants (log Kf) exp->calc comp Comparative Analysis - Compare log Kf values - Elucidate Structure-Activity Relationship calc->comp

Caption: Standard workflow for evaluating chelating agents.

Protocol 1: Potentiometric (pH-metric) Titration

This technique is one of the most accurate and widely used methods for determining stability constants in solution. It relies on monitoring the change in pH of a solution containing the ligand and metal ion as a standard base is added. The release of protons upon complex formation causes a shift in the titration curve, which is used to calculate the formation constants.

Principle: The formation of a metal-ligand complex (ML) is a competition between the metal ion (Mⁿ⁺) and protons (H⁺) for the ligand (L). By titrating a solution containing the ligand and metal with a strong base, the concentration of all species at equilibrium can be determined from the pH changes.

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.01, 7.00, 9.20) at the desired experimental temperature.

  • Solution Preparation: Prepare the following solutions in a constant ionic strength medium (e.g., 0.1 M NaClO₄) to maintain constant activity coefficients:

    • (A) Free Acid (e.g., 0.01 M HClO₄).

    • (B) Free Acid + Ligand (e.g., 0.01 M HClO₄ + 0.001 M Substituted Benzylamine).

    • (C) Free Acid + Ligand + Metal Ion (e.g., 0.01 M HClO₄ + 0.001 M Ligand + 0.0001 M Metal Salt like Cu(NO₃)₂).

  • Titration: Titrate each solution (A, B, and C) with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) in a thermostated vessel. Record the pH value after each incremental addition of the base.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all three titrations. The curve for (C) will be displaced from curve (B) in the pH range where complexation occurs.

    • Use the titration data to calculate the proton-ligand stability constants (pKa values) of the benzylamine derivative.

    • Employ a calculation method, such as the Irving-Rossotti technique, to determine the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL).

    • The stepwise and overall stability constants (K_f) are then determined from these values.

Protocol 2: UV-Visible Spectrophotometry

This method is applicable when the formation of the metal-ligand complex results in a significant change in the UV-Visible absorption spectrum. It is particularly useful for studying colored complexes.

Principle: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength where the complex absorbs maximally (λ_max) while varying the metal-to-ligand ratio, the stoichiometry and stability constant of the complex can be determined.

Step-by-Step Methodology (Job's Method of Continuous Variation):

  • Stock Solutions: Prepare equimolar stock solutions of the substituted benzylamine and the metal salt in a suitable buffered solvent.

  • Preparation of Series: Prepare a series of solutions in volumetric flasks where the total molar concentration of metal plus ligand is constant, but the mole fraction of the ligand varies from 0 to 1. For example, for a total concentration of 1x10⁻⁴ M, the first flask would contain 10 mL of the metal solution, the second would contain 9 mL of metal and 1 mL of ligand, and so on.

  • Spectral Measurement: Allow the solutions to equilibrate. Measure the absorbance of each solution at the λ_max of the metal-ligand complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 complex).

    • The stability constant (K_f) can be calculated from the absorbance data at equilibrium using established equations.

Conclusion and Future Outlook

The chelating properties of benzylamines can be systematically and predictably tuned through the strategic placement of substituents on the aromatic ring. Electron-donating groups generally enhance chelation stability by increasing the basicity of the amine nitrogen, while electron-withdrawing groups have the opposite effect. Steric hindrance, particularly from ortho-substituents, can significantly reduce complex stability.

The experimental protocols detailed herein—potentiometric titration and UV-Visible spectrophotometry—provide robust frameworks for the quantitative evaluation of these structure-activity relationships. By combining rational design based on electronic and steric principles with rigorous experimental validation, researchers can develop novel benzylamine-based chelators with tailored affinities and selectivities for specific metal ions, paving the way for new applications in medicine, materials science, and beyond.

References

  • Title: Determination of Binary Formation Constants by pH-metry and Spectrophotometry Source: Dalal Institute URL: [Link]

  • Title: Stability of Metal Complexes Source: SciSpace URL: [Link]

  • Title: Applic

Safety Operating Guide

Operational Directive: Cyclohexyl(2-methylphenyl)methanamine Disposal

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational protocols for the containment, neutralization, and disposal of Cyclohexyl(2-methylphenyl)methanamine (CAS 1183156-61-7). This document is structured for researchers and safety officers requiring immediate, high-integrity workflows.

Executive Summary & Compound Profiling

Cyclohexyl(2-methylphenyl)methanamine is a secondary or primary amine derivative often utilized as a pharmaceutical intermediate or research chemical.[1] Due to the presence of the amine functional group and its structural similarity to biologically active pharmacophores, it must be treated as a Toxic and Corrosive organic base.

Critical Hazard Profile:

  • Chemical Class: Organic Amine (Basic).

  • Primary Hazards: Caustic to mucous membranes; potential Central Nervous System (CNS) activity; exothermic reaction with strong acids.

  • Disposal Classification: Non-Halogenated Organic Basic Waste (unless dissolved in halogenated solvents).

Operational Rule: Under NO circumstances should this compound be discharged into municipal sewer systems. All disposal must occur via high-temperature incineration through a licensed hazardous waste contractor.[1]

Technical Protocol: Waste Segregation & Handling

The Causality of Segregation

Proper disposal is not merely about "throwing it away"; it is about preventing uncontrolled chemical reactivity in the waste stream.

  • Why Segregate from Acids? Amines react exothermically with acids. Mixing this compound into a general "Acidic Waste" carboy can cause rapid pressurization or explosion.

  • Why Segregate from Oxidizers? Amines can be oxidized to form unstable N-oxides or ignite spontaneously with strong oxidizers (e.g., Peroxides, Nitric Acid).

  • Why Segregate from Hypochlorites? Mixing amines with bleach (hypochlorite) generates chloramines, which are highly toxic and potentially explosive.

Step-by-Step Disposal Workflow
PhaseAction ItemTechnical Specifications
1. Preparation PPE Selection Wear Nitrile gloves (minimum 0.11 mm thickness; double-gloving recommended) or Butyl Rubber for prolonged exposure.[1] Standard lab coat and ANSI-rated chemical splash goggles are mandatory.[1]
2. Solubilization Solvent Choice If the compound is solid, dissolve in a minimal amount of compatible solvent (e.g., Methanol or Ethanol) to facilitate transfer. Do not use Dichloromethane (DCM) unless the waste stream is specifically "Halogenated."
3. pH Adjustment Neutralization (Optional) Only perform if required by local EHS. Slowly add 1M HCl to adjust pH to 6–8. Caution: This reaction is exothermic. Cool the vessel in an ice bath during addition.
4. Transfer Waste Container Transfer the material into a High-Density Polyethylene (HDPE) carboy labeled "Organic Waste - Basic/Amine" .
5.[1] Labeling Documentation Label must state: 1. Full Chemical Name (No abbreviations)2. CAS #: 1183156-61-7 3.[1][2][3] Hazard Warning: "Toxic, Corrosive, Flammable Liquid"

Emergency Response: Spill Management

In the event of a benchtop spill, immediate containment is required to prevent volatilization and surface contamination.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood sashes are lowered.

  • Acid Neutralization (Controlled): Do not pour strong acid directly on the spill. Use a commercial Amine Neutralizer (citric acid-based) or dry sand/vermiculite.[1]

    • Mechanism:[4][5] The neutralizer converts the volatile free base amine into a non-volatile salt (ammonium salt), reducing vapor pressure and inhalation risk.

  • Absorption: Cover the neutralized spill with an inert absorbent (e.g., diatomaceous earth).

  • Collection: Sweep into a disposable wide-mouth jar. Label as "Hazardous Waste: Amine Spill Debris."

Decision Logic & Waste Stream Architecture

The following diagram illustrates the critical decision nodes for classifying and disposing of Cyclohexyl(2-methylphenyl)methanamine.

DisposalWorkflow Start Waste: Cyclohexyl(2-methylphenyl)methanamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid Dissolve Dissolve in Ethanol/Methanol Solid->Dissolve SolventCheck Contains Halogens? Liquid->SolventCheck StreamA Stream A: Halogenated Organic SolventCheck->StreamA Yes (e.g. DCM, Chloroform) StreamB Stream B: Non-Halogenated Organic (Basic) SolventCheck->StreamB No (e.g. EtOH, DMSO) Dissolve->StreamB Standard Path Final Licensed Disposal Contractor StreamA->Final StreamB->Final High-Temp Incineration

Figure 1: Decision matrix for segregating amine-based chemical waste based on solvent composition.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Cyclohexyl(2-methylphenyl)methanamine (CAS 1183156-61-7).[1][2][3][6] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA.gov. [Link]

Sources

Personal Protective Equipment & Handling Guide: Cyclohexyl(2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1183156-61-7 (Free Base) | 1864072-94-5 (Hydrochloride Salt) Chemical Family: Benzylic/Cycloalkyl Primary Amine Synonyms:


-Cyclohexyl-2-methylbenzenemethanamine; 1-Cyclohexyl-1-(2-methylphenyl)methylamine[1]

Part 1: Executive Safety Directive

Treat as High-Risk Irritant / Potential Corrosive. While specific GHS data for this CAS is limited due to its novelty, structural analogs (benzylic amines) are consistently classified as Skin Corrosive (Category 1B) or Severe Irritants (Category 2) and Eye Damaging (Category 1) .[1]

Core Hazards:

  • Corrosivity/Irritation: Amines with this steric bulk are often strong bases. Direct contact can cause immediate, irreversible corneal opacity (blindness) and chemical burns.[1]

  • Sensitization: Potential skin sensitizer upon repeated exposure.

  • Hygroscopic: The hydrochloride salt form is likely hygroscopic; the free base may react with atmospheric

    
     to form carbamates.
    

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. Do not deviate without a documented risk assessment.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Critical: Safety glasses are insufficient. Basic amines saponify fatty tissues in the eye immediately. Vapors alone can cause "halo vision" (glaucopsia).[1] Goggles provide the necessary seal against vapor and splash.
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (4-8 mil) or NeoprenePermeation Defense: Benzylic amines can permeate thin nitrile.[1] The double layer creates a "breakthrough indicator" system—if the outer glove is compromised, the inner glove provides a temporary barrier while you doff.[1]
Respiratory Fume Hood (Primary)If outside hood: Half-face respirator with OV/P100 cartridges Vapor Control: The free base is volatile.[1] Inhalation causes respiratory tract edema. P100 protects against solid salt dusts; OV protects against amine vapors.
Body Defense Chemical-Resistant Lab Coat (Buttoned to neck) + Closed-toe composite shoes Skin Barrier: Standard cotton coats absorb liquids, keeping the corrosive amine against the skin.[1] Use a synthetic/treated coat or a rubber apron for bulk handling.

Part 3: Operational Protocols

Handling & Weighing Workflow
  • Environment: All open handling must occur within a certified chemical fume hood.

  • Static Control: Amine salts are often static-prone powders. Use an antistatic gun or ionizer during weighing to prevent dispersal.

  • Atmosphere: Store and handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ).[1]
    • Reasoning: Primary amines react with atmospheric

      
       to form solid carbamate salts, altering stoichiometry and purity.
      
Solubilization & Reaction Setup
  • Solvent Choice: Soluble in DCM, MeOH, EtOH, DMSO.[1] Sparingly soluble in water (Free Base).[1]

  • Exotherm Alert: Dissolving the free base in acid or mixing with strong oxidizers will generate significant heat. Add acid dropwise to the amine solution at 0°C.

DOT Visualization: Safe Handling Logic

This diagram outlines the decision logic for handling the compound based on its physical state (Solid Salt vs. Liquid Free Base).[1]

HandlingLogic Start Start: Identify State IsSalt Is it a Salt (HCl)? Start->IsSalt IsLiquid Is it Free Base (Liquid)? Start->IsLiquid Weighing Weighing Protocol: Use Antistatic Gun Avoid Dust Generation IsSalt->Weighing Yes (Solid) Inert Inert Protocol: Purge Headspace with N2/Ar Prevent Carbamate Formation IsLiquid->Inert Yes (Oil) Dissolution Dissolution: Add to Solvent slowly Weighing->Dissolution Reaction Reaction Setup: Monitor Exotherm Dissolution->Reaction Syringe Transfer: Use Glass Syringe (Avoid plastic leaching) Inert->Syringe Syringe->Reaction Disposal Disposal: Quench -> Waste Stream C Reaction->Disposal

Caption: Operational logic flow distinguishing between hygroscopic salt handling and air-sensitive free base transfer.

Part 4: Emergency Response & Disposal

Exposure Response[1]
  • Eye Contact: IMMEDIATE flush for 15 minutes.[2][3] Do not wait for EMS. Hold eyelids open. Time is the only factor preventing blindness.

  • Skin Contact: Drench with water.[4][5][6] Do not use vinegar or acid to neutralize on skin (exotherm risk).[1] Wash with soap and water after flushing.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal & Deactivation

Do not pour down the drain.

  • Quenching: Dilute the waste amine in an organic solvent (e.g., Ethanol).

  • Neutralization: Slowly add dilute HCl (1M) to adjust pH to 6-8. This converts the volatile free base into a non-volatile, water-soluble salt.

  • Disposal: Label as "Organic Waste - Halogenated" (if DCM used) or "Organic Waste - Non-Halogenated".[1]

DOT Visualization: Spill Decision Tree

SpillResponse Event Spill Detected Size Assess Volume Event->Size Small < 10 mL/g (Inside Hood) Size->Small Large > 10 mL/g (Or Outside Hood) Size->Large ActionSmall 1. Absorb with Vermiculite 2. Wipe with dilute HCl 3. Dispose as Haz Waste Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Alert Safety Officer 3. Do not re-enter Large->ActionLarge

Caption: Decision matrix for spill response, prioritizing evacuation for large or uncontained spills.

References

  • Guidechem. (2025). Cyclohexyl(2-methylphenyl)methanamine - CAS 1183156-61-7.[1][7][8][9][10] Retrieved from [1][8][9]

  • ChemicalBook. (2025). Cyclohexyl(2-methylphenyl)methanamine Properties and Safety. Retrieved from [1]

  • PubChem. (2025).[11] Compound Summary: (2-Methylcyclohexyl)methanamine (Analog Reference).[1] National Library of Medicine. Retrieved from [1]

  • American Chemistry Council. (2023). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved from [1]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.